molecular formula C8H7N B1603692 3-Ethynyl-4-methylpyridine CAS No. 30413-62-8

3-Ethynyl-4-methylpyridine

Cat. No.: B1603692
CAS No.: 30413-62-8
M. Wt: 117.15 g/mol
InChI Key: BHTSIYCRJMKMGP-UHFFFAOYSA-N
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Description

3-Ethynyl-4-methylpyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N/c1-3-8-6-9-5-4-7(8)2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTSIYCRJMKMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620710
Record name 3-Ethynyl-4-methylpyridine
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-62-8
Record name 3-Ethynyl-4-methylpyridine
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Record name 3-Ethynyl-4-methylpyridine
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Record name 3-ethynyl-4-methylpyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 3-Ethynyl-4-methylpyridine, a heterocyclic building block of significant interest in drug discovery and materials science.[1] The document is structured to provide researchers, scientists, and drug development professionals with a robust framework, grounded in mechanistic principles and field-proven methodologies. We will delve into the premier synthetic route—the Sonogashira cross-coupling reaction—offering a detailed, self-validating protocol. Furthermore, this guide presents a comprehensive characterization workflow, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to ensure unambiguous structural verification.

Strategic Synthesis via Sonogashira Cross-Coupling

The introduction of an ethynyl group onto a pyridine scaffold is a powerful transformation for generating versatile intermediates. For the synthesis of this compound, the Sonogashira cross-coupling reaction is the method of choice due to its high efficiency, functional group tolerance, and operation under relatively mild conditions.[2] This reaction facilitates the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, a process co-catalyzed by palladium and copper complexes.[3][4]

Mechanistic Rationale: The Synergy of Palladium and Copper

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-halo-4-methylpyridine). Subsequently, the terminal alkyne, activated by the copper cycle, is transferred to the palladium complex in a process called transmetalation. The cycle concludes with reductive elimination, which forms the desired C-C bond, yielding this compound and regenerating the Pd(0) catalyst.[5]

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.[2] The use of a copper co-catalyst accelerates the reaction, allowing it to proceed at lower temperatures.[4]

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_reactants Reactants cluster_conditions Catalytic System & Conditions cluster_process Process cluster_product Final Product A 3-Bromo-4-methylpyridine P1 Step 1: Sonogashira Coupling A->P1 B Trimethylsilylacetylene (TMSA) B->P1 C Pd(PPh₃)₂Cl₂ (Palladium Catalyst) CuI (Copper(I) Iodide Co-catalyst) C->P1 Catalyzes D Triethylamine (Base) THF (Anhydrous Solvent) D->P1 E Inert Atmosphere (N₂ or Ar) Heat (e.g., 60°C) E->P1 P2 Step 2: In-situ Deprotection (e.g., with K₂CO₃/MeOH or TBAF) P1->P2 Yields protected intermediate F This compound P2->F Yields final product

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended. The use of a silyl-protected alkyne like trimethylsilylacetylene (TMSA) is a common and robust strategy to prevent self-coupling of the terminal alkyne.[6]

Materials:

  • 3-Bromo-4-methylpyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled and degassed

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Sonogashira Coupling of 3-Bromo-4-methylpyridine with TMSA

  • Inert Atmosphere Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF via syringe, followed by distilled, degassed triethylamine (2.0 eq). The mixture may appear as a yellow to light brown suspension.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe. A color change to a darker brown or black is often observed, which is normal for these reactions.[6]

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification of Intermediate: Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 3-((trimethylsilyl)ethynyl)-4-methylpyridine. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Deprotection to Yield this compound

  • Deprotection Setup: Dissolve the crude silyl-protected intermediate from the previous step in a mixture of methanol and dichloromethane.[7]

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Reaction Execution: Stir the mixture at room temperature for 2-3 hours. Monitor the completion of the deprotection by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.

  • Final Workup and Purification: Quench the reaction with water and extract with dichloromethane (3x).[8] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Catalytic Cycle Visualization

The intricate dance of the palladium and copper catalysts is central to the reaction's success.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L₂) Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Complex->Pd_Alkyne Transmetalation (from Cu Cycle) Pd_Alkyne->Pd0 Reductive Elimination (Product Ar-C≡CR formed) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Deprotonation (R-C≡CH + Base) Cu_Acetylide->Pd_Complex Alkyne Transfer Cu_Acetylide->CuX Transfers alkyne to Palladium

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Comprehensive Physicochemical and Spectroscopic Characterization

Unambiguous identification of the final product is paramount. A combination of spectroscopic techniques provides a complete structural profile.

Property Value Source
Molecular FormulaC₈H₇N[9]
Molecular Weight117.15 g/mol [10]
Monoisotopic Mass117.057849 Da[10]
Physical FormPowder
CAS Number30413-62-8[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation of organic molecules.[11] The expected chemical shifts for this compound are detailed below.

¹H NMR (400 MHz, CDCl₃) Expected δ (ppm) Multiplicity Assignment
Pyridine H~8.4-8.5dH-2 or H-6
Pyridine H~8.3-8.4sH-2 or H-6
Pyridine H~7.1-7.2dH-5
Acetylenic H~3.2-3.4s-C≡CH
Methyl H~2.4-2.5s-CH
¹³C NMR (101 MHz, CDCl₃) Expected δ (ppm) Assignment
Pyridine C~151C-6
Pyridine C~149C-2
Pyridine C~142C-4 (ipso-CH₃)
Pyridine C~127C-5
Pyridine C~120C-3 (ipso-C≡CH)
Alkyne C~83C ≡CH
Alkyne C~80C≡C H
Methyl C~19-C H₃

Note: Assignments are predictive and based on analysis of similar structures. Actual values may vary.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

Ion Predicted m/z
[M]⁺117.05730
[M+H]⁺118.06512
[M+Na]⁺140.04706
[M+K]⁺156.02100

Data sourced from PubChem's predicted values.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Acetylenic C-H Stretch (≡C-H)~3300Strong, Sharp
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (-CH₃)2980-2850Medium
Alkyne C≡C Stretch2150-2100Medium-Weak
Pyridine Ring C=C, C=N Stretches1600-1450Medium-Strong

Characteristic absorption regions are based on established spectroscopic data.[12]

Purification, Handling, and Storage

Purification: The primary method for obtaining high-purity this compound is flash column chromatography on silica gel. A gradient elution system, typically starting with non-polar solvents like hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the product from residual starting materials and byproducts.

Handling and Storage: this compound is typically a powder. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation. For long-term storage, refrigeration at 4°C is advisable.

Conclusion

This guide has outlined a comprehensive and reliable approach to the synthesis and characterization of this compound. The Sonogashira cross-coupling reaction stands as a superior method for its preparation, offering high yields and operational simplicity. The detailed protocol, rooted in a clear understanding of the underlying catalytic mechanism, provides a dependable workflow for researchers. Furthermore, the multi-technique characterization data serves as a crucial reference for ensuring the identity and purity of the final product, empowering scientists in the fields of medicinal chemistry and materials science to utilize this valuable building block with confidence.

References

  • PubChemLite. This compound (C8H7N). Available from: [Link]

  • PubChem. This compound | C8H7N | CID 21954832. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • NIST WebBook. Pyridine, 3-ethyl-4-methyl-. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • NIST WebBook. Pyridine, 3-ethyl-4-methyl-. Available from: [Link]

  • Thieme. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available from: [Link]

  • ResearchGate. Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. Available from: [Link]

  • PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Available from: [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • PubMed. 3-Methylpyridine: Synthesis and Applications. Available from: [Link]

  • NIST WebBook. Pyridine, 4-ethenyl-. Available from: [Link]

  • University of Bath. Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Available from: [Link]

  • MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available from: [Link]

  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Available from: [Link]

  • PubMed. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Available from: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

  • Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • MDPI. Plant-Derived Natural Products: A Source for Drug Discovery and Development. Available from: [Link]

  • Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available from: [Link]

Sources

Introduction: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethynyl-4-methylpyridine

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure marries the foundational pyridine scaffold, a privileged core in numerous approved pharmaceuticals, with a terminal alkyne functional group. This combination is particularly powerful; the pyridine nitrogen acts as a hydrogen bond acceptor and modulates aqueous solubility and basicity, while the ethynyl group serves as a versatile handle for downstream synthetic modifications.[1] Notably, the alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient and specific conjugation of this building block to other molecules.[2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimental data for this specific molecule is not widely published, this document serves a dual purpose: to consolidate known and computed data, and to provide robust, field-proven experimental protocols for the determination of its essential properties. Understanding these characteristics is a critical first step in any drug development pipeline, as they directly influence a candidate's formulation, stability, bioavailability, and ultimate therapeutic success.[3]

Section 1: Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of reproducible science. The fundamental identifiers and computed properties for this compound are summarized below.

ParameterValueSource
IUPAC Name This compound[4]
CAS Number 30413-62-8[4]
Molecular Formula C₈H₇N[4]
Molecular Weight 117.15 g/mol [4][5]
Canonical SMILES CC1=C(C=NC=C1)C#C[4]
InChIKey BHTSIYCRJMKMGP-UHFFFAOYSA-N[4]
Computed XLogP3 1.5[4]
Topological Polar Surface Area 12.9 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]

Section 2: Fundamental Physicochemical Properties & Experimental Determination

The physical state, solubility, and ionization behavior of an Active Pharmaceutical Ingredient (API) are paramount. They dictate everything from the choice of formulation excipients to the route of administration and in vivo absorption.

Physical State: Appearance, Melting, and Boiling Points
  • Expert Insight: The physical state of a compound at ambient temperature is a primary consideration for handling, processing, and formulation. Melting and boiling points are indicators of purity and molecular cohesion. For this compound, these properties are not yet reported in the literature. The boiling point is expected to be elevated relative to its parent, 4-methylpyridine (145 °C), due to the increased molecular weight and polarity.[6]

Table 2.1: Physical State Properties

PropertyValueMethod of Determination
Appearance Data not availableVisual Inspection
Melting Point Data not availableDifferential Scanning Calorimetry (DSC)
Boiling Point Data not availableEbulliometry / Distillation
Protocol 2.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Causality: DSC is the preferred method for determining the melting point of a pure crystalline solid. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the phase transition. This method is highly accurate, requires minimal sample, and simultaneously provides information on purity and the presence of polymorphs.

Methodology:

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a vented aluminum DSC pan. Crimp the pan with a lid.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 220 °C) at a rate of 10 °C/min.

    • Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The peak area can be integrated to determine the heat of fusion.

Solubility
  • Expert Insight: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility is a leading cause of failure in drug development. Therefore, characterizing solubility in aqueous buffers at physiological pH, as well as in relevant organic solvents for formulation, is essential.

Table 2.2: Solubility Profile

Solvent SystemExpected SolubilityMethod of Determination
Aqueous Buffer (pH 7.4) Data not availableShake-Flask Method (OECD 105)
0.1 N HCl (pH ~1) Data not availableShake-Flask Method
Ethanol Data not availableShake-Flask Method
Dimethyl Sulfoxide (DMSO) Data not availableShake-Flask Method
Protocol 2.2: Aqueous Solubility Determination via Shake-Flask Method
  • Causality: The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility. It ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility under defined conditions (temperature, pH).

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Saturation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the buffer (e.g., 1 mL) in a glass vial. The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath at 25 °C or 37 °C for at least 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 1 hour. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to buffer (pH 7.4) prep2 Seal vial prep1->prep2 equil1 Agitate at constant T (e.g., 25°C) for 24h prep2->equil1 Achieve equilibrium sep1 Centrifuge to pellet excess solid equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 Sample for analysis quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate Concentration (mg/mL) quant2->quant3

Caption: Workflow for determining aqueous solubility by the shake-flask method.

Acidity Constant (pKa)
  • Expert Insight: The pKa value defines the extent of ionization of a compound at a given pH. For a basic compound like a pyridine, the pKa refers to the equilibrium of its conjugate acid. This property profoundly impacts solubility, absorption, distribution, and receptor binding. The parent compound, 4-methylpyridine, has a pKa of 5.98.[6] The ethynyl group at the 3-position is electron-withdrawing due to the sp-hybridization of its carbon atoms, which is expected to decrease the electron density on the pyridine nitrogen. This effect reduces the nitrogen's basicity, and therefore, the pKa of this compound is predicted to be lower than 5.98.

Table 2.3: Acidity Constant

PropertyValueMethod of Determination
pKa Predicted to be < 5.98Potentiometric Titration
Protocol 2.3: pKa Determination by Potentiometric Titration
  • Causality: Potentiometric titration is a direct and highly reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a standardized titrant is added. The pKa corresponds to the pH at which the compound is 50% ionized (the half-equivalence point).

Methodology:

  • Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 0.01 M). If aqueous solubility is low, a co-solvent system (e.g., water-methanol) can be used, and the pKa can be extrapolated back to 0% organic solvent using a Yasuda-Shedlovsky plot.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode to monitor the solution pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is identified from the point of maximum slope on the first derivative of the titration curve. The pKa is the pH value recorded at the point where half of the volume of titrant required to reach the equivalence point has been added.

Section 3: Spectroscopic and Spectrometric Profile

Structural confirmation and purity assessment rely on spectroscopic analysis. The following sections describe the expected spectral characteristics of this compound.

Table 3.1: Summary of Expected Spectral Data

TechniqueKey Expected Features
¹H NMR Pyridine protons (δ 7.0-8.5 ppm), Acetylenic proton (δ ~3.2 ppm), Methyl protons (δ ~2.4 ppm)
¹³C NMR Pyridine carbons (δ 120-155 ppm), Acetylenic carbons (δ ~80-90 ppm), Methyl carbon (δ ~18 ppm)
FT-IR ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C=N/C=C stretches (1600-1400 cm⁻¹)
Mass Spec. (EI) Molecular Ion [M]⁺ at m/z = 117
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 (adjacent to N) will be the most downfield, followed by the proton at C6. The proton at C5 will be the most upfield of the three.

    • Acetylenic Proton: A sharp singlet is expected around δ 3.2 ppm.

    • Methyl Protons: A sharp singlet for the three methyl protons is expected around δ 2.4 ppm.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Eight distinct carbon signals are expected.

    • Pyridine Ring Carbons: Five signals in the range of δ 120-155 ppm.

    • Acetylenic Carbons: Two signals for the sp-hybridized carbons are expected in the range of δ 80-90 ppm.[7]

    • Methyl Carbon: One signal for the methyl group is expected around δ 18 ppm.

Protocol 3.1: Acquiring NMR Spectra
  • Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Expert Insight: IR spectroscopy is invaluable for identifying key functional groups. For this molecule, the most diagnostic peaks will be those corresponding to the terminal alkyne.

    • ≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ . The presence of this peak is strong evidence for a terminal alkyne.

    • C≡C Stretch: A weaker, sharp absorption band is expected around 2100 cm⁻¹ .

    • Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring.

Mass Spectrometry (MS)
  • Expert Insight: Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural elucidation.

    • Molecular Ion: Using Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 117 , corresponding to the molecular weight of the compound.

    • Fragmentation: Common fragmentation pathways may include the loss of an acetylenic proton ([M-1]⁺ at m/z 116) or the loss of acetylene itself ([M-26]⁺ at m/z 91).

Section 4: Stability, Storage, and Safety

Safety and Handling

This compound should be handled with appropriate precautions in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Table 4.1: GHS Hazard Identification

Hazard ClassStatement
Flammable Liquids H227: Combustible liquid
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
STOT, Single Exposure H335: May cause respiratory irritation
Source: Aggregated GHS information from ECHA C&L Inventory.[4]
Storage and Stability
  • Expert Insight: Proper storage is crucial to maintain the purity and integrity of a chemical. Based on its functional groups, this compound should be protected from heat, light, and atmospheric oxygen. Terminal alkynes can be susceptible to oxidative coupling.

  • Recommended Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature.[5] For long-term storage, refrigeration (2-8 °C) is advisable. The compound should be stored away from strong oxidizing agents.

  • Stability Studies: A formal stability study under ICH (International Council for Harmonisation) conditions should be conducted to establish a re-test date. This involves storing the substance under controlled long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions and testing for purity and degradation products at specified time points.

Section 5: Synthesis and Reactivity

Proposed Synthetic Route
  • Expert Insight: The most logical and industrially scalable route to this compound is via a Sonogashira cross-coupling reaction.[8][9] This powerful reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. The ideal starting materials would be the commercially available 3-Bromo-4-methylpyridine[10] and a protected alkyne source like Trimethylsilylacetylene.

Proposed Sonogashira Coupling Reaction

Caption: Proposed two-step synthesis of this compound.

Reactivity Profile
  • Pyridine Nitrogen: The lone pair on the nitrogen atom makes it basic and nucleophilic. It can be protonated by acids, alkylated, or coordinated to metal centers. The basicity is attenuated by the adjacent electron-withdrawing ethynyl group.

  • Terminal Alkyne: This functional group is highly versatile.

    • Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base (e.g., n-BuLi) to form a lithium acetylide, which is a potent nucleophile.

    • Cycloadditions: It readily undergoes CuAAC (click chemistry) with azides to form 1,2,3-triazoles, a stable and common linker in bioconjugation and medicinal chemistry.

    • Further Couplings: It can act as the alkyne component in subsequent Sonogashira reactions to build more complex architectures.

Conclusion

This compound is a high-value building block with significant potential in drug discovery. This guide has consolidated its known identity and computed properties while highlighting the current gaps in publicly available experimental data. By following the detailed, validated protocols provided herein for determining key physicochemical properties such as melting point, solubility, and pKa, researchers can generate the critical data needed to confidently advance their projects. A thorough understanding and documentation of these fundamental characteristics are indispensable for the logical and efficient development of new chemical entities.

References

  • Wikipedia. 4-Methylpyridine. [Link][6]

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Introduction: Unveiling a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Ethynyl-4-methylpyridine (CAS: 30413-62-8)

This compound is a specialized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core functionalized with both a reactive terminal alkyne and a methyl group, offers a unique combination of properties. The pyridine ring is a ubiquitous scaffold in numerous biologically active molecules and approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The terminal alkyne serves as a versatile chemical handle, most notably for carbon-carbon bond formation through reactions like the Sonogashira coupling, enabling the construction of complex molecular architectures.[3][4] The methyl group provides a point of steric and electronic tuning, allowing chemists to subtly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its successful application. This compound is typically supplied as a powder with a high degree of purity.[5]

Physical and Chemical Properties

The key identifiers and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 30413-62-8[5][6][7]
Molecular Formula C₈H₇N[7][8]
Molecular Weight 117.15 g/mol [5][7][8]
IUPAC Name This compound[7]
Appearance Powder[5]
Purity Typically ≥95%[5]
Storage Store at 4°C, sealed in a dry environment.[5][8]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Based on its structure, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include:

    • A singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm.

    • A singlet for the acetylenic proton (-C≡C-H) around δ 3.1-3.3 ppm.

    • Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen will be the most downfield.[9]

  • ¹³C NMR: The carbon spectrum will show eight distinct signals:

    • One aliphatic signal for the methyl carbon.

    • Two sp-hybridized carbons for the alkyne group (approx. δ 80-90 ppm).

    • Five sp²-hybridized carbons for the pyridine ring in the aromatic region (approx. δ 120-150 ppm).[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups:

    • A sharp, moderate peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

    • A weak, sharp peak around 2100-2200 cm⁻¹ for the C≡C triple bond stretch.

    • Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring C=C and C=N stretching vibrations.[11]

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z of 117, corresponding to the monoisotopic mass.[12]

Synthesis and Handling

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies.[13][14][15]

Retrosynthetic Approach: The Sonogashira Pathway

A robust and widely adopted method for synthesizing aryl alkynes is the Sonogashira coupling.[3][4][16] This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. The most logical precursor for this compound is therefore a halogenated 4-methylpyridine, such as 3-bromo-4-methylpyridine, which is itself a common pharmaceutical intermediate.[17]

G Target This compound Deprotection Deprotection Step Target->Deprotection Precursor 3-Bromo-4-methylpyridine Alkyne Ethynyltrimethylsilane (Protected Alkyne) Coupling Sonogashira Coupling Deprotection->Coupling Coupling->Precursor Coupling->Alkyne

Caption: Retrosynthetic analysis for this compound via Sonogashira coupling.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis from 3-bromo-4-methylpyridine using a protected alkyne source, followed by deprotection. Using a protected alkyne like ethynyltrimethylsilane (TMSA) is a common strategy to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling).

Step 1: Sonogashira Coupling of 3-Bromo-4-methylpyridine with TMSA

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 3-bromo-4-methylpyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed anhydrous solvent (e.g., THF or Diisopropylamine) via syringe. Add the amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature (or gentle heating, e.g., 50-60 °C) and monitor by TLC or GC-MS until the starting bromide is consumed (typically 3-12 hours).

  • Workup: Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, 3-((trimethylsilyl)ethynyl)-4-methylpyridine, by flash column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

  • Reaction Setup: Dissolve the purified silyl-protected intermediate from Step 1 in a suitable solvent such as methanol or THF.

  • Deprotection Reagent: Add a deprotection reagent. A mild base like potassium carbonate (K₂CO₃, 2.0 eq) is often sufficient.[10] For more robust conditions, a fluoride source like tetrabutylammonium fluoride (TBAF) can be used.[18]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Remove the solvent in vacuo. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Final Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound. Assess purity by NMR.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting.[5]

Hazard ClassGHS CodeDescription
Flammable LiquidH227Combustible liquid
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation
Source: PubChem, Sigma-Aldrich[5][7]

Handling Recommendations:

  • Work in a well-ventilated fume hood.[19][20]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[19][21]

  • Avoid inhalation of dust or vapors.[20]

  • Keep away from heat, sparks, and open flames.[19]

  • Store in a tightly closed container in a cool, dry place.[20]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by the reactivity of its terminal alkyne. This functional group is a gateway to a vast array of chemical transformations, making the molecule a powerful intermediate for creating libraries of complex compounds for drug screening.[1][22]

The Sonogashira Coupling: A Cornerstone Reaction

The primary application of this molecule is to serve as the alkyne partner in a subsequent Sonogashira coupling reaction. This allows for the direct connection of the pyridine scaffold to various aryl or vinyl halides, creating rigid, linear linkages within a larger molecule. Such rigidity is often desirable in drug design to reduce the entropic penalty of binding to a protein target.

Mechanism of the Sonogashira Reaction:

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][23]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X).

  • Copper Cycle: The terminal alkyne is deprotonated by the amine base. The resulting acetylide reacts with the Cu(I) salt to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II)-Ar complex.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡C-Py) and regenerate the Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAlk Ar-Pd(II)L₂-C≡CR Transmetal->PdII_ArAlk RedElim Reductive Elimination PdII_ArAlk->RedElim Ar-C≡CR RedElim->Pd0 CuX Cu(I)X CuAlk Cu(I)-C≡CR CuX->CuAlk H-C≡CR Base CuAlk->Transmetal To Pd Cycle CuAlk->CuX X⁻

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Role as a Pharmacophore

Pyridine and its derivatives are integral to a wide range of pharmaceuticals, acting as key pharmacophoric elements.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for receptor binding. The aromatic system can participate in π-stacking with aromatic residues in a protein's active site. By using this compound, medicinal chemists can introduce this privileged scaffold into lead compounds to enhance potency and modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Derivatives of related structures like pyrazolopyridines and phenylpyrazolo-pyrimidines have shown potent activity as anticancer agents and enzyme inhibitors.[24][25][26]

Workflow for Library Synthesis

The true power of a building block like this compound is realized in parallel synthesis for generating compound libraries for high-throughput screening.

G cluster_reactants Starting Materials ReactantA This compound Reaction Parallel Sonogashira Coupling Reactions ReactantA->Reaction ReactantB Library of Aryl Halides (Ar₁-X, Ar₂-X, ... Arₙ-X) ReactantB->Reaction Purification Automated Parallel Purification (e.g., HPLC) Reaction->Purification Crude Products Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Purified Library Screening High-Throughput Biological Screening Analysis->Screening Qualified Compounds

Caption: Workflow for library synthesis using this compound.

Conclusion

This compound (CAS 30413-62-8) is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined structure, characterized by a privileged pyridine scaffold and a versatile terminal alkyne, provides a reliable entry point for the synthesis of novel compounds. The Sonogashira coupling stands as its most powerful application, enabling the rational design and construction of rigid molecules for probing biological systems. For researchers in drug discovery, this compound offers a robust and efficient means to generate diverse chemical libraries, accelerating the path toward new therapeutic agents. Proper understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount to unlocking its full potential in the laboratory.

References

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An In-Depth Technical Guide to 3-Ethynyl-4-methylpyridine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are indispensable tools for innovation. Among these, pyridine derivatives hold a position of prominence due to their prevalence in FDA-approved drugs and their versatile chemical reactivity.[1][2] This guide focuses on a particularly valuable building block: 3-Ethynyl-4-methylpyridine . The presence of a terminal alkyne group on the pyridine core imparts a unique reactivity profile, making it a highly sought-after precursor for the synthesis of complex molecular architectures, particularly in drug discovery programs targeting a wide array of diseases.[1][3] This document provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Sonogashira coupling, its reactivity, spectroscopic signature, and critical safety protocols for its handling.

Part 1: Chemical Identity and Physicochemical Properties
1.1 IUPAC Nomenclature and Structural Representation

The formal IUPAC name for this compound is This compound .[4] It is a disubstituted pyridine featuring a methyl group at position 4 and an ethynyl (acetylenic) group at position 3 of the aromatic ring.

Caption: 2D Chemical Structure of this compound.

1.2 Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 30413-62-8[4]
Molecular Formula C₈H₇N[4]
Molecular Weight 117.15 g/mol [4]
Monoisotopic Mass 117.057849228 Da[4][5]
Physical Form Powder
Topological Polar Surface Area 12.9 Ų[4]
XLogP3-AA 1.5[4]
Part 2: Synthesis and Mechanistic Insights
2.1 Recommended Synthetic Protocol: Sonogashira Cross-Coupling

The construction of the C(sp²)-C(sp) bond is most reliably achieved via the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.[6][7] The synthesis of this compound is efficiently accomplished by coupling a suitable halo-pyridine precursor, such as 3-bromo-4-methylpyridine, with a protected or terminal acetylene source.

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium(0) complex (often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a copper(I) salt (CuI) is standard. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne, accelerating the rate-limiting transmetalation step.[8]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves a dual purpose: acting as the reaction solvent (or co-solvent) and neutralizing the hydrogen halide (HBr) byproduct, which prevents catalyst deactivation.[6]

  • Solvent & Atmosphere: The reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the palladium catalyst. Therefore, conducting the reaction under an inert atmosphere (Nitrogen or Argon) and using degassed solvents is critical for achieving high yields.[7]

Step-by-Step Experimental Protocol:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-methylpyridine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and copper(I) iodide (CuI) (0.1 equiv).

  • Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Using a syringe, add degassed triethylamine (Et₃N) (approx. 0.2 M concentration relative to the substrate). Stir the mixture for 5 minutes to ensure dissolution.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe. The use of TMSA is a common strategy to prevent homocoupling and protect the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Deprotection: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in methanol (MeOH) and add potassium carbonate (K₂CO₃) (2.0 equiv). Stir at room temperature for 2-4 hours to cleave the trimethylsilyl protecting group.

  • Work-up and Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

2.2 Visualizing the Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-R¹-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne cis-R¹-Pd(II)-C≡CR²(L₂) Transmetal->PdII_Alkyne CuX Cu-X Transmetal->CuX Regenerates Cu Catalyst RedElim Reductive Elimination PdII_Alkyne->RedElim Product R¹-C≡C-R² RedElim->Product Product->Pd0 Catalyst Regeneration ArylHalide R¹-X (3-Bromo-4-methylpyridine) ArylHalide->OxAdd PiComplex π-Alkyne Complex CuX->PiComplex Alkyne H-C≡C-R² Alkyne->PiComplex Base Base (Et₃N) Base->PiComplex CuAcetylide Cu-C≡C-R² PiComplex->CuAcetylide CuAcetylide->Transmetal Enters Pd Cycle

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Part 3: Spectroscopic Signature

Accurate structural elucidation is paramount. While specific experimental spectra are proprietary, the expected spectroscopic data can be reliably predicted based on the known effects of substituents on the pyridine ring.[9][10][11]

3.1 Predicted NMR Data (in CDCl₃)

Nuclear Magnetic Resonance (NMR) provides the definitive connectivity map of the molecule.

  • ¹H NMR: The proton spectrum will show distinct signals for the three aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the anisotropic effect of the alkyne.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the unique electronic environment.

¹H NMR Predicted Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Proton~8.5d~5.0H-2 (α to N)
~8.4s-H-6 (α to N)
~7.2d~5.0H-5 (β to N)
~3.5s-Alkyne C-H
~2.5s-Methyl (CH₃)
¹³C NMR Predicted Shift (ppm)Assignment
Carbon~150C-2
~152C-6
~125C-5
~145C-4
~120C-3
~85Alkyne C (quaternary)
~80Alkyne C (terminal)
~20Methyl (CH₃)
3.2 Predicted Infrared (IR) and Mass Spectrometry (MS) Data
  • IR Spectroscopy: IR analysis is ideal for identifying key functional groups.

    • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ .

    • C≡C stretch: A weaker, sharp band around 2100-2150 cm⁻¹ .

    • C=N, C=C stretches (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

    • C-H stretches (Aromatic & Methyl): Bands in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.

  • Mass Spectrometry (High Resolution - HRMS): MS confirms the molecular weight and formula.

    • [M+H]⁺ (Monoisotopic): Calculated for C₈H₈N⁺: 118.0651 . The experimentally observed value should be within 5 ppm of this.

Part 4: Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a "privileged scaffold" in medicinal chemistry.[2][12]

  • Versatile Chemical Handle: The terminal alkyne is a powerful functional group for bio-orthogonal chemistry. It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allowing for the efficient and specific covalent linkage to molecules bearing an azide group, such as proteins, peptides, or other small-molecule fragments.

  • Pyridine as a Pharmacophore: The pyridine ring is a bioisostere of a phenyl ring but offers distinct advantages. The nitrogen atom can act as a hydrogen bond acceptor, improving solubility and modulating pharmacokinetic properties.[13] It is a common feature in kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.

  • Scaffold for Library Synthesis: This molecule serves as an excellent starting point for creating diverse libraries of compounds for high-throughput screening. The alkyne can be elaborated into various heterocycles or linked to different pharmacophores, while the pyridine ring itself can undergo further functionalization, enabling a thorough exploration of the surrounding chemical space.[14]

Core This compound Alkyne Terminal Alkyne (Reactivity Handle) Core->Alkyne Pyridine Pyridine Scaffold (Pharmacophore) Core->Pyridine Library Library Synthesis - Kinase Inhibitors - GPCR Modulators Core->Library Click Click Chemistry (CuAAC) - Bioconjugation - Fragment Linking Alkyne->Click H_Bond Hydrogen Bond Acceptor - Improved Solubility - Target Binding Pyridine->H_Bond

Caption: Logical relationships of this compound in drug discovery.

Part 5: Safety, Handling, and Storage

As with all pyridine derivatives, this compound must be handled with appropriate caution. The following protocols are derived from standard safety data sheets (SDS) for this and similar chemical classes.[15][16]

5.1 Hazard Identification and GHS Classification
Hazard StatementCodeDescription
Warning H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
H227Combustible liquid
5.2 Self-Validating Handling and Storage Protocol

This workflow ensures safety from procurement to disposal.

Prep 1. Preparation - Review SDS - Don PPE (Goggles, Gloves, Lab Coat) - Ensure Fume Hood is Operational Handle 2. Handling - Work exclusively in fume hood - Use inert atmosphere for transfers - Avoid generating dust - Ground equipment Prep->Handle Proceed Store 3. Storage - Tightly sealed container - Store in a cool, dry, well-ventilated area - Keep away from ignition sources and oxidizers Handle->Store After Use Spill 4. Spill & Emergency - Evacuate area - Absorb with inert material (vermiculite) - For skin/eye contact, flush with water for 15 mins - Seek medical attention Handle->Spill If Spill Occurs Waste 5. Disposal - Collect in a labeled, sealed container - Dispose of as hazardous chemical waste via certified service - Do NOT pour down drain Handle->Waste After Experiment

Caption: Experimental workflow for safe handling.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water.[17]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

References
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An In-depth Technical Guide on the Reactivity and Stability of the Ethynyl Group in 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynyl-4-methylpyridine stands as a pivotal heterocyclic building block, demonstrating significant utility in the realms of medicinal chemistry and materials science. The distinct electronic characteristics arising from the conjugation of the electron-withdrawing pyridine ring with the ethynyl group bestow upon it unique reactivity and stability profiles. These attributes are fundamental to its application in sophisticated molecular design. This technical guide offers a comprehensive exploration of the chemical behavior of the ethynyl moiety within this scaffold. It delves into its reactivity in key synthetic transformations and examines its stability across a range of conditions. This document is crafted to provide researchers, scientists, and drug development professionals with a foundational understanding to strategically leverage the capabilities of this compound in their work.

The Unique Electronic Landscape of this compound

The chemical disposition of this compound is intrinsically linked to the electronic interplay between the pyridine ring and the ethynyl group. As an electron-deficient aromatic system, the pyridine ring exerts a notable electron-withdrawing influence on the attached ethynyl moiety.

1-1. Electronic Influence of the Pyridine Ring

The nitrogen atom within the pyridine ring, being more electronegative than carbon, polarizes the π-electron system. This leads to a reduction in electron density at the carbon atoms of the ring.[1][2] Consequently, the ethynyl group at the 3-position is bonded to an electron-poor aromatic system, which modulates the reactivity of the carbon-carbon triple bond and the acidity of its terminal proton.

1-2. Acidity of the Ethynyl Proton

The electron-withdrawing character of the pyridine ring enhances the acidity of the terminal ethynyl proton. This increased acidity facilitates its deprotonation to generate a pyridylacetylide anion, a crucial intermediate in numerous reactions, most notably in metal-catalyzed cross-coupling processes.

Reactivity Profile of the Ethynyl Group

The distinct electronic nature of this compound renders its ethynyl group a versatile functional handle for a multitude of chemical transformations.

2-1. Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a paramount and extensively utilized method for forging carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4][5] For this compound, this reaction offers a direct pathway to a wide array of substituted pyridine derivatives.[6]

Mechanism and Catalyst Selection: The reaction typically employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[3][4][7] The established mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination yields the coupled product and regenerates the active palladium(0) catalyst. The selection of the palladium catalyst, ligand, copper source, and base is pivotal for achieving high yields.[7]

Experimental Workflow: Sonogashira Coupling

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Exemplary Protocol: Synthesis of 3-(Phenylethynyl)-4-methylpyridine

  • Reagents: this compound, Iodobenzene, PdCl₂(PPh₃)₂, CuI, Triethylamine, Anhydrous Degassed Solvent (e.g., THF or DMF).

  • Procedure:

    • Under an inert atmosphere, combine this compound, iodobenzene, PdCl₂(PPh₃)₂, and CuI in a dry reaction vessel.

    • Add the anhydrous, degassed solvent followed by triethylamine.

    • Stir the mixture at ambient temperature before heating to an appropriate reaction temperature (e.g., 60-80 °C).

    • Monitor the reaction's progress using thin-layer chromatography or liquid chromatography-mass spectrometry.

    • Upon completion, cool the reaction and perform an aqueous work-up.

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

2-2. Cycloaddition Reactions

The triple bond of the ethynyl group serves as a competent dienophile and dipolarophile, readily engaging in a variety of cycloaddition reactions.

[3+2] Azide-Alkyne Cycloadditions (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a quintessential "click chemistry" reaction, affording a highly efficient and regioselective pathway to 1,4-disubstituted 1,2,3-triazoles.[8][9] The ethynyl group of this compound is an adept participant in this transformation.

Mechanism of CuAAC

G A This compound + Cu(I) B Copper Acetylide A->B D Cycloaddition Transition State B->D C Organic Azide C->D E Copper Triazolide D->E F Protonation E->F G 1,4-Disubstituted Triazole F->G H Cu(I) Catalyst (regenerated) F->H

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Diels-Alder Reactions: The electron-deficient character of the ethynyl group in this compound enables it to function as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes.

2-3. Other Reactions at the Triple Bond

Hydrohalogenation: In the presence of hydrohalic acids, the pyridine nitrogen is protonated, which enhances the electrophilicity of the ethynyl group.[10][11] This facilitates the nucleophilic addition of the halide anion to yield the corresponding haloethenylpyridine.[10][11] However, 3-ethynylpyridine has been reported to be less reactive in this transformation compared to its 2- and 4-isomers.[11]

Stability Profile

A comprehensive understanding of the stability of this compound is paramount for its effective storage, handling, and deployment in synthetic sequences.

ConditionStability AssessmentKey Considerations
Acidic (pH 1-4) Generally stable, though the pyridine nitrogen undergoes protonation.Protonation can modulate the reactivity of the ethynyl group in subsequent chemical steps.[10][11]
Basic (pH 10-14) Stable. Strong bases can deprotonate the terminal alkyne to form the corresponding acetylide.The resulting acetylide is a potent nucleophile for C-C bond formation.
Thermal Moderately stable. Avoid prolonged exposure to high temperatures to prevent potential polymerization.It is advisable to store the compound in a cool, dark environment.
Oxidative The ethynyl group is susceptible to oxidation by strong oxidizing agents.Exercise caution when using strong oxidants to prevent unwanted side reactions.
Reductive The triple bond can be selectively reduced to an alkene or fully saturated to an alkane.The choice of reducing agent dictates the final product (e.g., Lindlar's catalyst for cis-alkene).

Strategic Applications in Drug Discovery

The this compound scaffold is a prized component in drug discovery for several compelling reasons:

  • Bioorthogonal Handle: The ethynyl group is an ideal functional group for late-stage molecular modifications via click chemistry.

  • Structural Rigidity: The linear geometry of the ethynyl group acts as a rigid linker, enabling precise positioning of pharmacophoric elements.

  • Metabolic Stability: The ethynyl moiety often exhibits greater metabolic stability compared to other functional groups.

  • Pharmacophoric Contribution: The pyridine nitrogen can serve as a hydrogen bond acceptor, enhancing binding interactions with biological targets.

Conclusion

This compound is a multifaceted and valuable synthetic building block. Its chemical behavior, governed by the electronic synergy between the pyridine ring and the ethynyl group, makes it amenable to a range of important synthetic transformations, including Sonogashira couplings and cycloaddition reactions. A thorough grasp of its reactivity and stability is crucial for its judicious application in the synthesis of complex molecules for medicinal chemistry and materials science. The strategic incorporation of this scaffold holds significant promise for the development of novel therapeutic agents and advanced functional materials.

References

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A Technical Guide to the Solubility and Handling of 3-Ethynyl-4-methylpyridine for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Ethynyl-4-methylpyridine (CAS No. 30413-62-8) is a heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Its unique structure, featuring a pyridine core functionalized with a terminal alkyne and a methyl group, makes it a versatile precursor for the synthesis of complex molecular architectures. The pyridine moiety offers a site for hydrogen bonding and coordination, crucial for modulating the pharmacological properties of drug candidates, while the terminal alkyne is primed for a variety of coupling reactions, most notably palladium-catalyzed transformations like the Sonogashira coupling.[1] This guide provides an in-depth overview of the physicochemical properties, solubility characteristics, safe handling procedures, and a representative experimental protocol for this compound, designed for researchers, chemists, and drug development professionals.

Physicochemical Properties and Identification

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in an experimental setting. This compound is typically supplied as a powder.

PropertyValueSource
CAS Number 30413-62-8[2]
Molecular Formula C₈H₇N[2][3]
Molecular Weight 117.15 g/mol [2][3]
IUPAC Name This compound[2]
Physical Form Powder
InChIKey BHTSIYCRJMKMGP-UHFFFAOYSA-N[2]

Solubility Profile

Comprehensive quantitative solubility data for this compound is not widely published. However, its structural characteristics—a polar pyridine ring combined with a nonpolar ethynyl-aromatic system—allow for an empirical estimation of its solubility in common laboratory solvents. The pyridine nitrogen can act as a hydrogen bond acceptor, suggesting potential solubility in protic solvents, while the overall carbon framework favors solubility in organic media.

Experimental Insight: For reaction purposes, solvents such as THF, DMF, and chlorinated solvents are excellent choices for solubilizing both the pyridine substrate and common coupling partners. For purification via chromatography, a solvent system based on ethyl acetate and hexanes is typically effective.

SolventTypeExpected SolubilityRationale
Water Aqueous (Polar, Protic)Sparingly SolublePyridine nitrogen offers some polarity, but the hydrocarbon body limits miscibility.
Methanol / Ethanol Polar, ProticSolublePatent literature confirms use in reactions, indicating good solubility.[4]
Dichloromethane (DCM) HalogenatedSolubleA common solvent for organic compounds of moderate polarity.
Tetrahydrofuran (THF) EtherSolubleExcellent general-purpose solvent for coupling reactions.
Ethyl Acetate (EtOAc) EsterSolubleOften used in workup and chromatography, suggesting good solubility.[4]
Dimethylformamide (DMF) Polar, AproticSolubleEffective at dissolving a wide range of organic reagents.
Hexanes / Heptane NonpolarSparingly to InsolubleThe compound's polarity is likely too high for significant solubility in alkanes.

Safety, Handling, and Hazard Mitigation

This compound possesses several hazards that necessitate careful handling in a controlled laboratory environment. Adherence to established safety protocols is critical to mitigate risk.

GHS Hazard Identification

According to supplier safety data, the compound is classified with the following hazards[2]:

  • Signal Word: Warning [2]

  • Hazard Statements:

    • H227: Combustible liquid[2]

    • H302: Harmful if swallowed[2]

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H335: May cause respiratory irritation[2]

Expert Note on Physical State and Shock Sensitivity: While often supplied as a powder, the H227 classification suggests it may be a low-melting solid or handled as a liquid under certain conditions. Furthermore, related isomers of ethynylpyridines have been reported to exhibit low-level shock sensitivity.[5] While not observed during standard procedures, this warrants treating the compound with caution, avoiding grinding or excessive mechanical stress.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety is essential.

  • Engineering Controls: All manipulations of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6]

  • Skin Protection: Wear a flame-retardant lab coat and chemically resistant nitrile gloves. Change gloves immediately if contamination occurs.

  • Respiratory Protection: Under normal use within a fume hood, a respirator is not required. If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.

First Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]
Skin Contact Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][7]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Storage and Stability

Proper storage is vital to maintain the purity and integrity of this compound.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[6]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[7]

  • Atmosphere: For long-term storage and to prevent potential oxidative degradation of the alkyne moiety, it is best practice to store the compound under an inert atmosphere, such as nitrogen or argon.[7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[8] Containers should be properly grounded to prevent static discharge.[8]

Application in Research: A Sonogashira Coupling Protocol

The terminal alkyne of this compound makes it an ideal substrate for Sonogashira cross-coupling reactions. This palladium- and copper-catalyzed reaction forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide, a cornerstone transformation in the synthesis of pharmaceuticals and functional materials.

Mechanistic Rationale

The protocol below utilizes a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst. The use of a base, such as triethylamine, is crucial to neutralize the hydrogen halide byproduct generated during the reaction.

Representative Experimental Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification A 1. Dry Glassware & Add Stir Bar B 2. Add Aryl Halide & This compound A->B C 3. Add Solvent (THF) & Base (Et3N) B->C D 4. Degas with N2/Ar (3 cycles) C->D E 5. Add CuI & Pd Catalyst under N2 flow D->E F 6. Stir at Room Temp (Monitor by TLC/LC-MS) E->F G 7. Quench Reaction (e.g., with aq. NH4Cl) F->G H 8. Extract with Organic Solvent G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Pure Product (NMR, MS) J->K

Caption: Workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Methodology

Objective: To synthesize 3-(arylethynyl)-4-methylpyridine via Sonogashira coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl iodide or bromide (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Anhydrous Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the aryl halide (1.1 eq).

  • Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by anhydrous triethylamine. Stir the mixture until all solids are dissolved.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure the removal of all dissolved oxygen.

  • Catalyst Addition: Briefly remove one septum and, under a strong counter-flow of nitrogen/argon, add the copper(I) iodide and Pd(PPh₃)₄ catalyst to the flask. The mixture may change color upon catalyst addition.

  • Reaction Execution: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its utility is directly linked to the reactive handles on its pyridine scaffold. However, its effective use is contingent upon a thorough understanding of its solubility and strict adherence to safety and handling protocols. The hazards associated with this compound, including irritation, toxicity upon ingestion, and combustibility, are manageable through the consistent use of appropriate engineering controls and personal protective equipment. The provided Sonogashira protocol serves as a practical example of its application, highlighting the procedural care required for modern catalytic chemistry. By integrating this technical knowledge, researchers can safely and effectively leverage the synthetic potential of this compound in their R&D endeavors.

References

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The Discovery, Synthesis, and Ascendancy of Substituted Ethynylpyridines: From Synthetic Challenge to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Substituted ethynylpyridines, a class of heterocyclic compounds featuring a pyridine ring linked to an acetylene moiety, represent a cornerstone of modern synthetic chemistry. Their unique electronic and structural properties have rendered them indispensable building blocks in fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive overview of the historical development, pivotal synthetic innovations, and diverse applications of these versatile scaffolds. We will explore the revolutionary impact of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, which transformed ethynylpyridines from synthetic curiosities into readily accessible intermediates. Detailed mechanistic insights, validated experimental protocols, and key applications in drug discovery and advanced materials are presented to offer researchers and development professionals a thorough understanding of this important molecular class.

Introduction: The Ethynylpyridine Scaffold - A Union of Functionality

The value of the substituted ethynylpyridine scaffold lies in the synergistic interplay between its two core components: the pyridine ring and the ethynyl group. The pyridine ring, an electron-deficient aromatic heterocycle, is a ubiquitous feature in pharmaceuticals and natural products.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metals, while the ring itself can engage in various biological interactions and favorably influence pharmacokinetic properties.[3][4]

The ethynyl group, or acetylene moiety, is a rigid, linear functional group that has been increasingly exploited in drug design since the mid-20th century.[5] It can serve as a key binding element, a linker to introduce conformational rigidity, or a reactive handle for further elaboration via "click chemistry."[5] The combination of these two motifs in a single molecule creates a scaffold with a rich chemical potential, enabling the synthesis of complex molecular architectures for targeted applications in medicine and materials.[3][6]

The Dawn of a New Synthetic Era: The Sonogashira Coupling

Prior to 1975, the construction of carbon-carbon bonds between sp²-hybridized aryl centers (like pyridine) and sp-hybridized alkynes was a significant synthetic challenge. The field was largely reliant on copper-mediated reactions, which often required harsh conditions and had limited functional group tolerance.

A paradigm shift occurred with the independent discovery by the groups of Kenkichi Sonogashira, Heck, and Cassar of a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides.[7][8] This reaction, now universally known as the Sonogashira coupling, became a powerful and versatile method for forming C(sp²)–C(sp) bonds under remarkably mild conditions.[7][9] Its discovery was a watershed moment, unlocking facile access to arylalkynes and, consequently, to the vast chemical space of substituted ethynylpyridines.

Mechanism of Action: A Dual Catalytic Symphony

The exceptional efficiency of the Sonogashira reaction stems from the cooperative action of two distinct, interconnected catalytic cycles: one involving palladium and the other involving copper(I).[7][10] While copper-free variants exist, the classic Pd/Cu co-catalyzed system remains widely used and provides a foundational understanding of the process.

  • The Palladium Cycle: This cycle is responsible for activating the aryl halide. It begins with the active Pd(0) species undergoing oxidative addition with the halopyridine, forming a Pd(II)-aryl complex.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step is crucial as it enhances the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkyne group to the palladium center in a step called transmetalation, displacing the halide. The resulting Pd(II)-dialkynyl or Pd(II)-aryl-alkynyl complex then undergoes reductive elimination, forging the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR) pd_alkyne->pd0 Product Ethynylpyridine (Ar-C≡CR) pd_alkyne->Product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide Deprotonation ArX Halopyridine (Ar-X) ArX->pd_complex Deprotection_Workflow Start Halopyridine (e.g., 2-Bromopyridine) Step1 Sonogashira Coupling with TMS-Acetylene (Pd/Cu or Cu-free) Start->Step1 Intermediate 2-(Trimethylsilylethynyl)pyridine Step1->Intermediate Step2 Silyl Deprotection (e.g., K₂CO₃, MeOH) Intermediate->Step2 End Terminal 2-Ethynylpyridine Step2->End

Sources

Unlocking the Potential of 3-Ethynyl-4-methylpyridine: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Ethynyl-4-methylpyridine is a heterocyclic organic compound poised for significant impact across diverse scientific disciplines. Its unique molecular architecture, featuring a pyridine core functionalized with a reactive ethynyl group and a methyl substituent, offers a versatile platform for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview of promising research avenues for this compound, targeting researchers, scientists, and drug development professionals. We will delve into innovative synthetic strategies, explore its potential in medicinal chemistry as a scaffold for targeted therapeutics, and investigate its applications in materials science for the development of advanced polymers and functional materials. This document is intended to serve as a catalyst for further investigation and innovation, providing detailed experimental protocols and conceptual frameworks to guide future research endeavors.

Introduction: The Strategic Importance of this compound

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries, owing to their presence in a vast array of biologically active molecules.[1][2] The introduction of an ethynyl group onto the pyridine scaffold, as seen in this compound, dramatically expands its synthetic utility. This reactive moiety serves as a versatile handle for a variety of chemical transformations, including carbon-carbon bond-forming reactions like the Sonogashira coupling, cycloaddition reactions, and polymerization.[3][4][5]

The 4-methyl substituent further modulates the electronic properties and steric environment of the pyridine ring, offering opportunities for fine-tuning the reactivity and biological interactions of its derivatives. This unique combination of functional groups makes this compound a highly attractive, yet underexplored, starting material for the development of next-generation pharmaceuticals, functional polymers, and novel catalysts.

Key Molecular Features of this compound:

PropertyValueSource
Molecular Formula C₈H₇N[6][7]
Molecular Weight 117.15 g/mol [6][8]
CAS Number 30413-62-8[6][8]
IUPAC Name This compound[6]
SMILES CC1=C(C=NC=C1)C#C[6][7]

Advanced Synthetic Strategies and Chemical Reactivity

The accessibility of this compound is paramount for its widespread adoption in research. The Sonogashira cross-coupling reaction stands out as the most efficient and modular method for its synthesis.[4][9][10]

Optimized Synthesis via Sonogashira Coupling

This protocol outlines a reliable and scalable synthesis of this compound from the commercially available 3-bromo-4-methylpyridine.

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-4-methylpyridine (1.0 eq), copper(I) iodide (0.02 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Deprotection: Upon completion, cool the reaction to room temperature and add a solution of potassium carbonate (2.0 eq) in methanol. Stir for 2 hours to effect the deprotection of the silyl group.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • Palladium and Copper Co-catalysis: The synergy between the palladium and copper catalysts is crucial for the efficiency of the Sonogashira reaction.[11][12] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[10]

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidative degradation of the palladium catalyst and the homocoupling of the alkyne.

  • Amine Base: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent. Its use under anhydrous conditions is critical.[9]

  • Trimethylsilyl Protecting Group: The use of ethynyltrimethylsilane prevents the self-coupling of the terminal alkyne and allows for a controlled reaction. The silyl group is easily removed under mild basic conditions.

Sonogashira_Coupling A 3-Bromo-4-methylpyridine E Intermediate A->E Oxidative Addition B Ethynyltrimethylsilane B->E Transmetalation C Pd(PPh3)2Cl2 / CuI D Triethylamine G This compound E->G Reductive Elimination & Deprotection F K2CO3 / Methanol

Caption: Sonogashira coupling workflow for this compound synthesis.

Exploring the Reactivity of the Ethynyl Group

The ethynyl moiety of this compound is a gateway to a rich variety of chemical transformations.

  • Cycloaddition Reactions: The alkyne can participate in [3+2] cycloaddition reactions with azides to form triazoles (a classic "click" reaction) or with nitrile oxides to generate isoxazoles.[13][14] These reactions are highly efficient and regioselective, providing rapid access to more complex heterocyclic systems. It can also undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes.[15][16]

  • Polymerization: The polymerization of ethynylpyridines can lead to the formation of conjugated ionic polyacetylenes.[17][18][19][20] These materials exhibit interesting electronic and optical properties, making them promising candidates for applications in organic electronics.

Research Area 1: Medicinal Chemistry and Drug Discovery

The pyridine nucleus is a well-established pharmacophore in medicinal chemistry.[2][21] this compound provides a unique starting point for the development of novel therapeutic agents.

Targeting Kinases in Oncology

Many kinase inhibitors feature a substituted pyridine core. The ethynyl group of this compound can be elaborated to introduce functionalities that can interact with key residues in the ATP-binding pocket of kinases.

Proposed Research Workflow:

  • Library Synthesis: Synthesize a library of derivatives by reacting this compound with a diverse set of azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate a triazole library. Further functionalization of the pyridine nitrogen can also be explored.

  • In Vitro Screening: Screen the library against a panel of cancer-relevant kinases.

  • Hit-to-Lead Optimization: For promising hits, perform structure-activity relationship (SAR) studies by synthesizing and testing analogues to improve potency and selectivity.

  • Mechanism of Action Studies: Investigate the binding mode of lead compounds through co-crystallization with the target kinase or computational docking studies.

Medicinal_Chemistry_Workflow A This compound B Library Synthesis (e.g., Click Chemistry) A->B C In Vitro Kinase Screening B->C D Hit Identification C->D E SAR & Lead Optimization D->E F In Vivo Efficacy Studies E->F

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 3-Ethynyl-4-methylpyridine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. By detailing the causality behind procedural recommendations, this guide serves as a self-validating system for the safe and effective use of this versatile pyridine derivative.

Compound Profile and Hazard Identification

This compound (CAS No: 30413-62-8) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a pyridine ring and a terminal alkyne, makes it a valuable synthon for a variety of chemical transformations. However, these same structural motifs also impart specific hazards that necessitate careful handling.

1.1. GHS Classification and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Data sourced from PubChem and commercial supplier safety data sheets.[1]

The "Warning" signal word is associated with this compound.[1]

1.2. Physical and Chemical Properties

A thorough understanding of the compound's physical properties is fundamental to its safe handling.

PropertyValueSource
Molecular FormulaC₈H₇NPubChem[1]
Molecular Weight117.15 g/mol PubChem[1]
Physical FormPowderSigma-Aldrich
Storage TemperatureRoom Temperature (Sealed in dry conditions)Sunway Pharm Ltd[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound, especially those involving heating or potential aerosolization, must be conducted within a properly functioning certified laboratory chemical fume hood.[3][4][5] The fume hood provides critical ventilation to prevent the inhalation of vapors and dust.[4][5] An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[3]

2.2. Personal Protective Equipment (PPE): Essential Individual Protection

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3][4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin Protection: A flame-retardant lab coat should be worn and kept fully buttoned.[6][7] Disposable nitrile gloves are suitable for incidental contact, but it is crucial to consult the manufacturer's glove compatibility chart for extended use or immersion.[4] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removing them.[4][8]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][6] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing.[3][6]

PPE_Hierarchy cluster_Controls Exposure Minimization Strategy cluster_PPE_Details PPE Components Eng_Controls Engineering Controls (Fume Hood, Eyewash/Shower) PPE Personal Protective Equipment (PPE) Eng_Controls->PPE Primary Barrier Work_Practices Safe Work Practices (Training, SOPs) PPE->Work_Practices Reinforced by Eye_Face Eye/Face Protection (Goggles, Face Shield) PPE->Eye_Face Skin Skin Protection (Lab Coat, Gloves) PPE->Skin Respiratory Respiratory Protection (Respirator - if needed) PPE->Respiratory Work_Practices->Eng_Controls Informs Use of

Caption: Hierarchical approach to exposure control for this compound.

Handling Procedures: A Step-by-Step Approach to Safety

Adherence to meticulous handling protocols is paramount to prevent accidental exposure and ensure the quality of experimental results.

3.1. Weighing and Transferring

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing: As this compound is a powder, care should be taken to avoid generating dust. Use a spatula to carefully transfer the required amount to a tared container. Perform this task in an area with minimal air currents to prevent dispersal of the powder.

  • Transfer: When transferring the compound, whether as a solid or in solution, do so slowly and carefully to avoid splashing or creating aerosols.

3.2. In Reactions

  • Inert Atmosphere: While not explicitly stated for this compound, many terminal alkynes are sensitive to air and moisture, and reactions involving them are often carried out under an inert atmosphere (e.g., nitrogen or argon). This is a good practice to consider for ensuring the integrity of the compound and the reaction.

  • Temperature Control: Be mindful of the combustible nature of this compound.[1] Avoid direct, high-heat sources and use controlled heating methods such as a heating mantle with a temperature controller or a water/oil bath.

  • Reaction Quenching: Quench reactions involving this compound carefully, especially if reactive reagents have been used. The quenching process should be done slowly and in a controlled manner, often at a reduced temperature.

Storage and Incompatibility: Maintaining Compound Integrity and Safety

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

4.1. Storage Conditions

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][4][9]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3][5][10][11]

  • Protect from direct sunlight.[3]

  • The recommended storage temperature is room temperature.[2]

4.2. Incompatible Materials

Segregate this compound from the following incompatible materials:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[3]

  • Strong Acids: Can cause exothermic reactions.[3] Nitric acid should be particularly avoided.[3]

  • Strong Bases: May also lead to hazardous reactions.[3]

Emergency Procedures: Preparedness and Response

A clear and practiced emergency response plan is essential for mitigating the consequences of an accident.[4]

5.1. Spills

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[3][10] Secure the area and prevent entry.

  • Remove Ignition Sources: Eliminate all potential ignition sources.[10]

  • Containment and Cleanup: For small spills, absorb the material with an inert, dry substance such as vermiculite, dry sand, or earth.[3][10] Do not use combustible materials. Place the absorbed material into a sealed, compatible waste container.[3][10]

  • Ventilation: Ventilate the area thoroughly after cleanup is complete.[10]

  • Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel.[4]

5.2. Exposure

  • Inhalation: Move the affected person to fresh air immediately.[3][4] Seek prompt medical attention.[3][4]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing and shoes while flushing.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[3]

Emergency_Response cluster_Spill Spill Response cluster_Exposure Exposure Response Evacuate Evacuate & Secure Area Ignition_Sources Remove Ignition Sources Evacuate->Ignition_Sources Contain Contain & Absorb Spill Ignition_Sources->Contain Dispose Dispose of Waste Contain->Dispose Inhalation Inhalation: Move to Fresh Air Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin_Contact Skin Contact: Flush with Water (15 min) Skin_Contact->Medical_Attention Eye_Contact Eye Contact: Flush with Water (15 min) Eye_Contact->Medical_Attention Ingestion Ingestion: Rinse Mouth, Seek Medical Aid Ingestion->Medical_Attention

Caption: Workflow for emergency response to spills and exposures.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[3][10]

  • Collect waste in a clearly labeled, sealable, and compatible container.[3]

  • Store waste containers away from incompatible materials.[3]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4][12] Never pour this chemical down the drain.[4]

Conclusion

This compound is a valuable compound for chemical synthesis, but its safe and effective use is contingent upon a thorough understanding of its hazards and the implementation of rigorous safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and meticulous handling and storage practices, researchers can mitigate the risks associated with this compound and foster a safe and productive laboratory environment.

References

  • Washington State University - Pyridine Standard Operating Procedure. [Link]

  • PubChem - this compound. [Link]

  • Post Apple Scientific - 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • GOV.UK - Pyridine: incident management. [Link]

  • New Jersey Department of Health - Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Carl ROTH - Pyridine - Safety Data Sheet. [Link]

  • CHEMM - Personal Protective Equipment (PPE). [Link]

  • G-Biosciences - Safety Data Sheet. [Link]

  • Glen Research - SAFETY DATA SHEET Alkyne-NHS Ester. [Link]

  • Chemistry LibreTexts - Safety. [Link]

  • Hazmat School - 5 Types of PPE for Hazardous Chemicals. [Link]

  • PubChem - 3-Ethyl-4-methylpyridine (3-Ethyl-4-picoline). [Link]

  • ChemTalk - Lab Safety Equipment & PPE. [Link]

  • PubChem - 3-Ethyl-4-methylpyridine. [Link]

  • YouTube - [Orgo Lab 2] Oxidative Coupling of Alkynes. [Link]

  • Sdfine - Chemwatch GHS SDS in English (European) 35944-3. [Link]

  • YouTube - LABORATORY PREPARATION OF ALKYNES AND SIMPLE TRICKS TO REMEMBER THE REACTION. [Link]

  • PubChem - 3-Ethynyl-4-(3-methyl-4-pyridinyl)pyridine. [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Implementation of 3-Ethynyl-4-methylpyridine in Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the use of 3-Ethynyl-4-methylpyridine in Sonogashira cross-coupling reactions.

Introduction: The Strategic Value of Pyridinylalkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, provides a direct route to construct conjugated enynes and arylalkynes under remarkably mild conditions.[1][4][5] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the rigid, linear geometry of the alkyne linker is highly sought after for constructing complex molecular architectures.[6][7][8]

This guide focuses on a specific, high-value building block: This compound (CAS: 30413-62-8).[9][10] The pyridine moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable metabolic profile.[11][12][13][14] The strategic placement of the ethynyl group at the 3-position and a methyl group at the 4-position offers synthetic chemists a versatile platform for generating novel molecular entities.

These application notes provide a comprehensive overview of the mechanistic underpinnings of the Sonogashira reaction and deliver detailed, field-proven protocols for the successful coupling of this compound with various aryl and vinyl halides. We will explore both the classic copper-cocatalyzed method and the increasingly important copper-free variant, offering insights into catalyst selection, reaction optimization, and troubleshooting.

Mechanistic Rationale: The Dual Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[1][3][15]

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Oxidative Addition: A low-valent Palladium(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl/vinyl halide (R-X) bond, forming a square planar Pd(II) intermediate.[16][17] The reactivity order for the halide is generally I > Br > Cl.[2][15]

    • Transmetalation: This is the crucial step where the two coupling partners meet. A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing a halide. This is typically the rate-determining step.[3]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C(sp²)-C(sp) bond of the product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[17]

  • The Copper Cycle: The primary role of the copper cocatalyst is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[16]

    • Deprotonation: An amine base deprotonates the alkyne to form a copper(I) acetylide intermediate.[16][18] This species is now sufficiently nucleophilic to engage in the transmetalation step with the palladium center.

The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A R-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R-X) PdII_B R-Pd(II)L₂-C≡CR' PdII_A->PdII_B Transmetalation Product R-C≡CR' PdII_B->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuX Cu(I)X Alkyne H-C≡CR' CuX->Alkyne Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_A Base Base Base->Alkyne caption Fig 1. The Dual Catalytic Cycle of the Sonogashira Reaction.

Fig 1. The Dual Catalytic Cycle of the Sonogashira Reaction.

Experimental Protocols

General Workflow

The successful execution of a Sonogashira coupling reaction requires careful attention to reagent purity and atmospheric conditions, particularly for the classic copper-cocatalyzed variant. The general workflow is straightforward and adaptable to parallel synthesis formats.

Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Setup Combine Aryl Halide, Catalysts, Ligand in Oven-Dried Glassware Purge Purge with Inert Gas (Ar or N₂) Setup->Purge Add_Solvent Add Degassed Solvent and Base Purge->Add_Solvent Add_Alkyne Add this compound Add_Solvent->Add_Alkyne React Heat to Desired Temperature Add_Alkyne->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Quench Cool and Quench (e.g., with aq. NH₄Cl) Monitor->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify via Flash Column Chromatography Dry->Purify caption Fig 2. General Experimental Workflow for Sonogashira Coupling.

Fig 2. General Experimental Workflow for Sonogashira Coupling.
Protocol 1: Classic Copper-Cocatalyzed Coupling

This protocol is a robust and widely applicable method for coupling this compound with a range of aryl iodides and bromides. The copper cocatalyst ensures high reaction rates at moderate temperatures.

Materials:

  • Aryl/Vinyl Halide (1.0 equiv)

  • This compound (1.1 - 1.5 equiv)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) Cocatalyst: Copper(I) Iodide [CuI] (1-5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide (e.g., 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 0.02 mmol, 2 mol%), and CuI (e.g., 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 5 mL THF) via syringe. Add the amine base (e.g., 2.0 mmol TEA) followed by this compound (e.g., 1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature depends on the reactivity of the aryl halide (iodides often react at room temperature, while bromides may require heating).[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

ParameterRecommended RangeRationale
Pd Catalyst Loading 1 - 5 mol%Balances reaction efficiency with cost and ease of removal. Higher loadings may be needed for less reactive halides (e.g., aryl bromides).
Cu(I) Catalyst Loading 1 - 5 mol%Essential for activating the alkyne. Stoichiometric amounts relative to palladium are typical.[1]
Alkyne Equivalents 1.1 - 1.5A slight excess ensures complete consumption of the more valuable aryl halide and compensates for potential alkyne homocoupling (Glaser coupling).
Base Equivalents 2.0 - 3.0Neutralizes the HX byproduct and maintains the basic medium required for the catalytic cycle. Can also serve as the solvent.[1]
Temperature 25 - 80 °CHighly dependent on substrate reactivity. Start at room temperature for aryl iodides and increase for aryl bromides.[19]
Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for synthesizing molecules where trace copper is undesirable (e.g., certain electronic materials or pharmaceuticals) or when alkyne homocoupling is a significant side reaction.[4][20] Success often relies on a more specialized palladium/ligand system.

Materials:

  • Aryl/Vinyl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Precatalyst: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] or (AllylPdCl)₂ (0.5-2 mol%)

  • Ligand: A bulky, electron-rich phosphine, e.g., Tri-tert-butylphosphine [P(t-Bu)₃] (1-4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Tetra-n-butylammonium acetate (TBAA) (2.0 equiv)[1]

  • Solvent: Anhydrous, degassed DMF or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Catalyst Formation: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.02 mmol, 2 mol%) in the chosen solvent (e.g., 2 mL DMF). Stir for 10-15 minutes to allow for the formation of the active Pd(0) complex.[21]

  • Reagent Addition: To this solution, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Reaction: Stir the mixture at room temperature or heat as required (25-100 °C). Copper-free systems may require slightly higher temperatures or longer reaction times compared to their copper-cocatalyzed counterparts.[21]

  • Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.

ParameterRecommended RangeRationale
Pd Precatalyst Loading 0.5 - 2 mol%Efficient catalyst systems allow for lower loadings.
Ligand Bulky, e-rich phosphinesThese ligands promote the oxidative addition and reductive elimination steps in the absence of a copper cocatalyst.[3][21]
Base Cs₂CO₃, TBAA, PyrrolidineThe choice of base is critical in copper-free systems and often needs to be empirically optimized. Amines can still be used.[22]
Temperature 25 - 100 °CReaction kinetics are often slower without copper, necessitating higher temperatures for challenging substrates.[23]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Low reaction temperature for the specific halide.1. Use fresh, high-quality catalysts and ligands.2. Ensure rigorous degassing of all solvents and purge the reaction vessel thoroughly.3. Increase reaction temperature in 10-20 °C increments.
Significant Homocoupling 1. (Copper-catalyzed) Presence of oxygen leading to Glaser coupling.2. (Copper-free) Base-promoted side reaction.1. Improve inert atmosphere technique. Use freshly distilled amine base.2. Switch to the copper-free protocol.[24]
Starting Material Decomposition 1. Reaction temperature is too high.2. Base is too strong or incompatible with functional groups on the substrate.1. Lower the reaction temperature and accept a longer reaction time.2. Screen alternative bases (e.g., K₂CO₃ instead of an amine).
Poor Product Recovery 1. Product is water-soluble or volatile.2. Complexation of the pyridine product with residual metals.1. Modify workup; use minimal aqueous washes and back-extract the aqueous layer.2. During workup, wash with aqueous NH₄Cl or a dilute EDTA solution to chelate and remove metal ions.

Conclusion

This compound is a valuable and versatile building block for accessing novel chemical matter. Its successful implementation in Sonogashira cross-coupling reactions is readily achievable through careful selection of reaction conditions. The classic copper-cocatalyzed protocol offers a reliable and fast method for a broad range of substrates, while the copper-free variant provides a crucial alternative for sensitive applications or when side reactions are problematic. By leveraging the mechanistic insights and detailed protocols provided in this guide, researchers in drug discovery and materials science can confidently incorporate this key intermediate into their synthetic programs, accelerating the development of next-generation therapeutics and functional materials.

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  • Recent advances in Sonogashira reactions. Semantic Scholar. Available at: [Link]

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  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. Available at: [Link]

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  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. Available at: [Link]

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Application Notes & Protocols: 3-Ethynyl-4-methylpyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, potent, and selective therapeutic agents. Pyridine derivatives are a cornerstone of pharmaceutical development, constituting a fundamental structure in numerous biologically active compounds and FDA-approved drugs.[1][2] Their prevalence is attributed to favorable physicochemical properties, metabolic stability, and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor, enhancing interactions with biological targets.[3] 3-Ethynyl-4-methylpyridine (CAS: 30413-62-8) has emerged as a particularly valuable reagent, synergistically combining the proven pyridine scaffold with the synthetic versatility of a terminal alkyne.[4][5] This guide provides an in-depth exploration of this compound, detailing its key chemical transformations and providing robust protocols for its application in medicinal chemistry workflows.

The terminal ethynyl group serves as a powerful synthetic handle, enabling chemists to forge carbon-carbon and carbon-heteroatom bonds through highly reliable and efficient coupling reactions.[6] This allows for the systematic exploration of chemical space around the pyridine core, a critical activity in lead optimization. Specifically, reactions like the Sonogashira coupling and azide-alkyne cycloadditions ("Click Chemistry") provide access to diverse molecular architectures that are frequently found in bioactive molecules.[7][8]

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is essential for experimental design and safety.

PropertyValueSource
Chemical Formula C₈H₇N[4]
Molecular Weight 117.15 g/mol [4]
CAS Number 30413-62-8[4][5]
Appearance Powder[5]
IUPAC Name This compound[4]
Hazard Statements H227: Combustible liquid[4][5]
H302: Harmful if swallowed[4][5]
H315: Causes skin irritation[4][5]
H319: Causes serious eye irritation[4][5]
H335: May cause respiratory irritation[4][5]
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338[5]

Part 2: Core Applications & Synthetic Protocols

The reactivity of the terminal alkyne is the cornerstone of this compound's utility. Below are detailed protocols for two of the most impactful transformations in medicinal chemistry.

The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and widely used method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[9][10] This reaction is fundamental in medicinal chemistry for linking aromatic systems, constructing rigid linkers, and synthesizing conjugated enynes and arylalkynes.[7][11] The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst and proceeds under mild conditions, tolerating a wide variety of functional groups.[12][13]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the oxidative addition of the aryl halide and the reductive elimination of the final product.[9]

  • Copper(I) Co-catalyst (e.g., CuI): The copper salt is crucial for activating the alkyne. It reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[10][14]

  • Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves to neutralize the hydrogen halide byproduct generated during the reaction.[12]

  • Inert Atmosphere: While not always strictly necessary with modern catalysts, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice. This prevents the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction often promoted by oxygen in the presence of the copper catalyst.[12]

Catalytic Cycle Diagram: Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Pd_Complex R-Pd(II)L₂-X Pd0->Pd_Complex Oxidative Addition (R-X) Coupled_Complex R-Pd(II)L₂-C≡CR' Pd_Complex->Coupled_Complex Transmetalation Coupled_Complex->Pd0 Regenerates Pd(0) Product R-C≡CR' Coupled_Complex->Product Reductive Elimination Alkyne H-C≡CR' Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Deprotonation (Base, Cu(I)X) Cu_Acetylide->Pd_Complex

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 eq).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 4 mg, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen three times.

  • Solvent and Reagent Addition: Through the septum, add degassed triethylamine (Et₃N, 4 mL) and degassed tetrahydrofuran (THF, 6 mL) via syringe. Stir the mixture for 5 minutes to ensure dissolution.

  • Substrate Addition: Add a solution of this compound (117 mg, 1.0 mmol, 1.0 eq) in degassed THF (2 mL) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product, 4-((4-methoxyphenyl)ethynyl)-3-methylpyridine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, the CuAAC reaction is the quintessential "click" reaction.[15] It facilitates the [3+2] cycloaddition between a terminal alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[16] This transformation is exceptionally robust, high-yielding, and biocompatible, making it a favorite tool in medicinal chemistry for linking molecular fragments, bioconjugation, and generating compound libraries.[8][17] The resulting triazole ring is chemically stable and can act as a rigid linker or a bioisostere for an amide bond.[16]

Causality of Component Selection:

  • Copper(I) Source: The reaction is catalyzed by Cu(I). This is often generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.

  • Reducing Agent (e.g., Sodium Ascorbate): Sodium ascorbate is a mild and biocompatible reducing agent that efficiently reduces Cu(II) to the active Cu(I) catalytic species, preventing oxidative side reactions.[16]

  • Solvent System: The reaction proceeds well in a variety of solvents, often including water. A common choice is a mixture of t-butanol and water, which helps to solubilize both polar and non-polar reactants.

Workflow Diagram: CuAAC "Click" Reaction

CuAAC_Workflow Reactants 1. This compound 2. Organic Azide (R-N₃) Solubilize Dissolve reactants in t-BuOH / H₂O Reactants->Solubilize AddAscorbate Add Sodium Ascorbate (reduces Cu(II) to Cu(I)) Solubilize->AddAscorbate AddCuSO4 Add CuSO₄ solution (catalyst source) AddAscorbate->AddCuSO4 Stir Stir at Room Temperature (Monitor by TLC/LC-MS) AddCuSO4->Stir Workup Aqueous Work-up (e.g., Dilute & Extract with EtOAc) Stir->Workup Purify Purify by Column Chromatography or Recrystallization Workup->Purify Product 1,4-Disubstituted Triazole Product Purify->Product

Caption: General experimental workflow for a CuAAC "Click" reaction.

Experimental Protocol: CuAAC Reaction with Benzyl Azide

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (117 mg, 1.0 mmol, 1.0 eq) and benzyl azide (133 mg, 1.0 mmol, 1.0 eq) in a mixture of t-butanol (10 mL) and water (10 mL).

  • Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (1 M, 0.2 mL, 0.2 mmol, 0.2 eq).

  • Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1 M, 0.1 mL, 0.1 mmol, 0.1 eq). A color change is often observed.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous ammonium chloride (20 mL) to remove residual copper, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel or by recrystallization to afford the pure 1-(benzyl)-4-(4-methylpyridin-3-yl)-1H-1,2,3-triazole.

Part 3: Medicinal Chemistry Insights

Bioisosteric Replacement

Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The ethynyl group has been investigated as a non-classical bioisostere for halogens, particularly iodine.[18] Both the C-I bond and the C-C≡C-H moiety feature a region of positive electrostatic potential at the tip, allowing them to participate in similar non-covalent interactions like halogen bonds or hydrogen bonds.[18] Replacing a halogen with an ethynyl group via Sonogashira coupling of this compound can be a powerful strategy in lead optimization to:

  • Modulate potency and selectivity.

  • Improve metabolic stability by blocking a site of metabolism.[19]

  • Fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Scaffolding and Lead Generation

The pyridine ring itself is a privileged scaffold in medicinal chemistry.[20][21] The nitrogen atom can serve as a key interaction point with protein targets, and the aromatic ring can participate in π-stacking interactions. By using this compound, medicinal chemists can rapidly generate libraries of diverse compounds. For example, coupling it with a library of aryl halides (via Sonogashira) or azides (via CuAAC) allows for the systematic probing of a binding pocket, a core principle of structure-activity relationship (SAR) studies. This approach has been instrumental in developing inhibitors for various targets, including kinases and proteases.[22]

References

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  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

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  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. [Link]

  • Bohl, C. R., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology. [Link]

  • PubChem. This compound. [Link]

  • JACS Au. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. [Link]

  • Molecules. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

  • Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]

  • LookChem. (n.d.). 3-Ethynylpyridine | Properties, Uses, Safety, Synthesis & Supplier China. [Link]

  • Lee, J. H., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences. [Link]

  • Wikipedia. Click chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. [Link]

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  • PubChem. 3-Ethynyl-4-(3-methyl-4-pyridinyl)pyridine. [Link]

  • PubChem. 3-Ethynyl-4-methyl-2,6-bis(3-methylphenyl)pyridine. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Chemie Brunschwig. Click chemistry reagents. [Link]

  • SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • PubMed. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Arkivoc. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • University of Washington. (n.d.). Bioisosteres of Common Functional Groups. [Link]

  • PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. [Link]

  • RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. [Link]

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Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Moiety in Drug Discovery via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] This powerful ligation methodology has found extensive applications in drug discovery, materials science, and bioconjugation due to its reliability and operational simplicity.[2][3] The reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation that is both rapid and highly specific.[1][2]

The pyridine scaffold is a privileged structural motif in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its capacity for π-stacking interactions make it a crucial component for molecular recognition at biological targets. 3-Ethynyl-4-methylpyridine, in particular, offers a versatile building block for introducing this valuable heterocycle into a wide range of molecular architectures. The methyl group at the 4-position can modulate the electronic properties and steric profile of the pyridine ring, potentially influencing binding affinity and selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of CuAAC reactions with this compound, from understanding the underlying mechanism to detailed, field-proven protocols and troubleshooting strategies.

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable efficiency of the CuAAC reaction stems from the catalytic role of the copper(I) ion, which orchestrates the cycloaddition with a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction.[1] The catalytic cycle, as illustrated below, involves several key steps:

  • Formation of the Copper(I) Acetylide: The reaction initiates with the formation of a copper(I) acetylide species.[2] This is a rapid and generally favorable process.[2]

  • Coordination of the Azide: The organic azide then coordinates to the copper center.

  • Cycloaddition: This is followed by the crucial cycloaddition step, where the azide adds to the activated alkyne, leading to the formation of a six-membered copper-containing intermediate.[1]

  • Ring Contraction and Protonolysis: The intermediate undergoes ring contraction to a triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[1]

The most common and convenient method for generating the active Cu(I) catalyst is the in situ reduction of a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][3] Sodium ascorbate also serves the dual purpose of preventing the undesirable oxidative homocoupling of the alkyne.[3]

CuAAC_Mechanism cluster_catalyst_generation Catalyst Generation cluster_catalytic_cycle Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I)  Sodium  Ascorbate Cu(I)_catalyst Active Cu(I) Catalyst Cu_acetylide Copper(I) Acetylide Intermediate Cu(I)_catalyst->Cu_acetylide + Alkyne (this compound) Six_membered_intermediate Six-membered Copper Intermediate Cu_acetylide->Six_membered_intermediate + Azide Triazolyl_Cu Triazolyl-Copper Intermediate Six_membered_intermediate->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Cu(I)_catalyst Regeneration Product 1,4-Disubstituted Triazole Triazolyl_Cu->Product + H+

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting CuAAC reactions with this compound for both small-scale screening and larger-scale synthesis.

Protocol 1: Small-Scale Screening Reaction

This protocol is designed for rapid screening of reaction conditions and for synthesizing small quantities of the desired triazole product for initial characterization.

Parameter Value Notes
Alkyne This compound0.1 mmol, 1.0 equiv
Azide Substrate of interest0.1 mmol, 1.0 equiv
Copper Source CuSO₄·5H₂O0.01 mmol, 0.1 equiv
Reducing Agent Sodium Ascorbate0.02 mmol, 0.2 equiv
Ligand (Optional) TBTA0.01 mmol, 0.1 equiv
Solvent t-BuOH/H₂O (1:1)1 mL
Temperature Room Temperature
Reaction Time 1-24 hoursMonitor by TLC or LC-MS

Step-by-Step Procedure:

  • To a 4 mL vial equipped with a magnetic stir bar, add this compound (11.7 mg, 0.1 mmol) and the azide (0.1 mmol).

  • Add the t-BuOH/H₂O (1:1, 1 mL) solvent mixture and stir until all solids are dissolved.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (3.96 mg, 0.02 mmol) in water (0.1 mL).

  • In another separate vial, prepare a solution of CuSO₄·5H₂O (2.5 mg, 0.01 mmol) in water (0.1 mL). If using a ligand like TBTA, it can be pre-mixed with the CuSO₄ solution.

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Preparative Scale Synthesis

This protocol is suitable for synthesizing larger quantities of the triazole product.

Parameter Value Notes
Alkyne This compound5 mmol, 1.0 equiv
Azide Substrate of interest5 mmol, 1.0 equiv
Copper Source CuSO₄·5H₂O0.25 mmol, 0.05 equiv
Reducing Agent Sodium Ascorbate0.5 mmol, 0.1 equiv
Ligand (Optional) TBTA0.25 mmol, 0.05 equiv
Solvent DMF/H₂O (4:1)25 mL
Temperature 40 °CGentle heating can improve reaction rates
Reaction Time 4-48 hoursMonitor by TLC or LC-MS

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (585 mg, 5 mmol) and the azide (5 mmol).

  • Add the DMF/H₂O (4:1, 25 mL) solvent mixture and stir to dissolve the reactants.

  • Prepare a fresh solution of sodium ascorbate (99 mg, 0.5 mmol) in water (1 mL).

  • Prepare a solution of CuSO₄·5H₂O (62.4 mg, 0.25 mmol) in water (1 mL). If using a ligand, pre-mix it with the copper solution.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Heat the reaction mixture to 40 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature. Add water (50 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a minimal amount of cold diethyl ether.

  • If the product is not a solid, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting and Optimization

While CuAAC is a robust reaction, challenges can arise, particularly when working with heteroaromatic alkynes like this compound. The pyridine nitrogen can coordinate to the copper catalyst, potentially inhibiting its activity.

Problem Potential Cause Suggested Solution
Low or No Conversion - Inactive catalyst (Cu(I) oxidized to Cu(II))- Copper coordination by the pyridine nitrogen- Steric hindrance- Use freshly prepared solutions of sodium ascorbate.- Increase the catalyst and/or reducing agent loading.- Add a copper-coordinating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) oxidation state and accelerate the reaction.[2]- Increase the reaction temperature or prolong the reaction time.
Formation of Side Products - Oxidative homocoupling of the alkyne- Ensure an adequate excess of sodium ascorbate is used.[3]- Degas the solvent prior to use to remove dissolved oxygen.
Difficult Product Purification - Residual copper in the final product- After the reaction, wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper ions.[4]- Employing a heterogeneous copper catalyst can simplify catalyst removal.[5]

General Experimental Workflow

The following diagram outlines a typical workflow for a CuAAC reaction, from reagent preparation to final product analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Alkyne and Azide Dissolve Dissolve Reactants Reagents->Dissolve Solvent Prepare Solvent Mixture Solvent->Dissolve Add_Reagents Add Ascorbate & CuSO4 Dissolve->Add_Reagents Stir Stir at RT or Heat Add_Reagents->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A general workflow for the CuAAC reaction.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with this compound is a highly effective method for incorporating the valuable pyridine moiety into diverse molecular frameworks. By understanding the reaction mechanism, adhering to detailed protocols, and being aware of potential challenges and optimization strategies, researchers in drug discovery and related fields can confidently employ this powerful tool in their synthetic endeavors. The protocols and insights provided in this application note are intended to serve as a robust starting point for the successful implementation of CuAAC reactions with this important heterocyclic building block.

References

  • A Comparative Performance Review of Copper Sources for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions - Benchchem.
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The Strategic Utility of 3-Ethynyl-4-methylpyridine in the Forge of Heterocyclic Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the myriad of substituted pyridines, 3-ethynyl-4-methylpyridine has emerged as a particularly versatile and powerful building block. Its unique electronic and steric properties, conferred by the electron-withdrawing ethynyl group positioned adjacent to a methyl-substituted carbon, offer a rich platform for the construction of complex heterocyclic architectures. This guide provides an in-depth exploration of the application of this compound in the synthesis of diverse heterocyclic compounds, offering both mechanistic insights and detailed, field-proven protocols for the research scientist and drug development professional.

Introduction: The Alkyne as a Gateway to Molecular Complexity

The terminal alkyne functionality of this compound is the linchpin of its synthetic utility. This reactive handle provides access to a host of powerful and reliable chemical transformations, most notably metal-catalyzed cross-coupling reactions and cycloaddition reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of fused ring systems and decorated heterocyclic cores that are often found in biologically active molecules and advanced materials.

I. Palladium-Catalyzed Sonogashira Coupling: A Robust C-C Bond Forming Strategy

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a premier method for the construction of arylethynylpyridines.[1][2][3] This reaction is prized for its mild conditions and tolerance of a wide array of functional groups, making it an indispensable tool in complex molecule synthesis.

Mechanistic Rationale

The catalytic cycle of the Sonogashira reaction is a well-orchestrated interplay between a palladium catalyst and a copper(I) co-catalyst.[2] The generally accepted mechanism involves two interconnected cycles:

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (Ar-X) Pd0->Pd_add Pd_complex Ar-Pd(II)-X(L₂) Pd_add->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd_alkynyl Red_elim Reductive Elimination Pd_alkynyl->Red_elim Red_elim->Pd0 Product Ar-C≡CR Alkyne R-C≡C-H Base Base Cu_pi [R-C≡C-H • Cu(I)]⁺ Base->Cu_pi Cu(I)X Cu_acetylide R-C≡C-Cu(I) Cu_pi->Cu_acetylide -H⁺ Cu_acetylide->Transmetalation Transmetalation

Catalytic cycles of the Sonogashira coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) species. Simultaneously, in the copper cycle, the terminal alkyne is activated by copper(I) to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to furnish the desired arylethynylpyridine and regenerate the active Pd(0) catalyst.

Application Protocol: Synthesis of Arylethynylpyridines

This protocol describes a general procedure for the Sonogashira coupling of this compound with a variety of aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add degassed solvent (e.g., THF or DMF, 5 mL per mmol of aryl halide) and the amine base (3.0 equiv).

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylethynylpyridine.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePd(PPh₃)₂Cl₂ (2), CuI (4)Et₃NTHF25492[4]
4-BromotoluenePd(PPh₃)₄ (3), CuI (5)DIPADMF60885[4]
2-IodothiophenePd(dppf)Cl₂ (2), CuI (4)Et₃NDioxane80688[4]

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[5][6] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The ethynyl group of this compound makes it an ideal substrate for this powerful transformation.

Mechanistic Rationale

The CuAAC reaction proceeds through a distinct mechanism from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers.[6] The copper(I) catalyst plays a crucial role in activating the terminal alkyne and directing the regioselectivity.

CuAAC_Mechanism Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu(I)Lₙ Alkyne->Cu_acetylide + Cu(I)Lₙ - H⁺ Cu_catalyst Cu(I)Lₙ Cu_triazolide Copper Triazolide Intermediate Cu_acetylide->Cu_triazolide + R'-N₃ Azide R'-N₃ Protonolysis Protonolysis Cu_triazolide->Protonolysis Protonolysis->Cu_catalyst Regeneration Triazole 1,4-Disubstituted Triazole Protonolysis->Triazole + H⁺

Simplified catalytic cycle of the CuAAC reaction.

The reaction is initiated by the formation of a copper(I) acetylide from this compound. This intermediate then reacts with an organic azide in a stepwise manner, ultimately leading to the formation of a six-membered copper-containing intermediate that rearranges to a more stable five-membered triazolyl-copper species. Protonolysis of this species yields the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.[1][7]

Application Protocol: Synthesis of 1,2,3-Triazolyl-Pyridines

This protocol provides a general procedure for the CuAAC reaction of this compound with various organic azides.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide, phenyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the organic azide (1.05 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 10 mL per mmol of alkyne).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure 1,2,3-triazolyl-pyridine.

Organic AzideCopper Source (mol%)Reducing Agent (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Benzyl AzideCuSO₄·5H₂O (10)Sodium Ascorbate (20)t-BuOH/H₂O25295[1][7]
Phenyl AzideCuSO₄·5H₂O (5)Sodium Ascorbate (10)DMSO25491[1][7]
1-Azido-4-nitrobenzeneCuI (5)-CH₃CN60689[7]

III. Gateway to Fused Heterocycles: Annulation and Cycloisomerization Reactions

Beyond simple coupling and cycloaddition, the ethynyl group of this compound serves as a versatile handle for the construction of more complex, fused heterocyclic systems. These reactions often proceed through intramolecular cyclization pathways, triggered by various catalysts or reaction conditions.

Annulation Reactions

Annulation reactions involving the alkyne moiety can lead to the formation of a variety of fused pyridine systems. For instance, in the presence of appropriate reaction partners and catalysts, the alkyne can participate in [4+2] or other cycloaddition-type reactions where it acts as the dienophile or a 2π component.[8]

Annulation_Workflow Start This compound Cycloaddition [4+2] Cycloaddition or other Annulation Start->Cycloaddition Reaction_Partner Diene or 1,3-Dipole Reaction_Partner->Cycloaddition Catalyst Catalyst (e.g., Lewis Acid, Transition Metal) Catalyst->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Aromatization Aromatization/ Rearrangement Intermediate->Aromatization Product Fused Pyridine Heterocycle Aromatization->Product

General workflow for annulation reactions.
Cycloisomerization Reactions

Transition metal-catalyzed cycloisomerization of enynes derived from this compound is another powerful strategy for synthesizing fused heterocycles.[9] In these reactions, a tethered alkene undergoes an intramolecular cyclization with the alkyne, often leading to the formation of five- or six-membered rings fused to the pyridine core. The choice of catalyst (e.g., Au, Pt, Ru) can significantly influence the reaction pathway and the resulting ring size.

IV. Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are frequently found in approved drugs. The ability to functionalize the pyridine core of this compound through the aforementioned reactions makes it a valuable starting material for the synthesis of libraries of compounds for drug discovery, particularly in the area of kinase inhibitors.[10][11][12]

The structural motifs accessible from this compound, such as arylethynylpyridines and triazolylpyridines, can mimic the hinge-binding interactions of ATP in the active site of kinases. By judiciously choosing the coupling partners, medicinal chemists can fine-tune the steric and electronic properties of the resulting molecules to achieve high potency and selectivity for specific kinase targets.

Conclusion

This compound is a versatile and powerful building block for the synthesis of a wide range of heterocyclic compounds. Its terminal alkyne functionality provides ready access to robust and efficient transformations such as the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition. Furthermore, this reactive handle serves as a gateway to more complex fused heterocyclic systems through annulation and cycloisomerization reactions. The synthetic accessibility of diverse molecular architectures from this starting material underscores its importance for researchers in medicinal chemistry, materials science, and organic synthesis. The protocols and mechanistic insights provided in this guide are intended to empower scientists to harness the full potential of this valuable synthetic tool.

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Application Notes & Protocols for the Use of 3-Ethynylpyridine Derivatives in the Development of mGlu5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This document provides a detailed guide on the strategic use of the 3-ethynylpyridine scaffold, a cornerstone in modern medicinal chemistry, for the development of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). While the specific compound 3-ethynyl-4-methylpyridine represents a potential building block within this class, this guide will focus on the archetypal and highly successful antagonist, MTEP (3-((2-methyl-4-thiazolyl)ethynyl)pyridine) , to illustrate the core principles, synthesis, and pharmacological evaluation central to this area of drug discovery.

Introduction: The Rationale for Targeting mGlu5 with Pyridine-Based NAMs

The metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a critical role in modulating excitatory neurotransmission throughout the central nervous system (CNS).[1][2] Dysregulation of mGlu5 signaling is implicated in a host of neurological and psychiatric disorders, including anxiety, depression, addiction, and Fragile X syndrome.[3][4] This has made mGlu5 a highly attractive target for therapeutic intervention.

Early efforts to modulate mGlu5 focused on orthosteric ligands that compete with the endogenous agonist, glutamate. However, the glutamate binding site is highly conserved across all eight mGlu receptor subtypes, making the development of selective orthosteric drugs exceedingly difficult.[1] The discovery of allosteric binding sites, topographically distinct from the orthosteric site, revolutionized the field.[1][3] Ligands targeting these sites, known as allosteric modulators, can achieve remarkable subtype selectivity.

Negative allosteric modulators (NAMs) bind to an allosteric site to decrease the receptor's response to glutamate.[5] The first widely used mGlu5 NAM, MPEP (2-methyl-6-(phenylethynyl)pyridine), validated the therapeutic potential of this approach but was hampered by off-target effects and a challenging pharmacokinetic profile.[6][7] This necessitated the development of new chemical scaffolds. Medicinal chemistry efforts pivoted to explore isosteres of the pyridine ring in MPEP, leading to the discovery that a 3-ethynylpyridine core offered a superior combination of potency, selectivity, and drug-like properties.[7] This work culminated in the synthesis of MTEP, a compound that is more potent and significantly more selective than MPEP, establishing it as a gold-standard research tool and a lead compound for further development.[7][8]

The mGlu5 Signaling Cascade: The Mechanism of Action

Understanding the downstream signaling of mGlu5 is fundamental to designing and interpreting functional assays. As a Gq/11-coupled receptor, its activation by glutamate initiates a well-defined intracellular cascade. Antagonism by a NAM like MTEP blocks this cascade at the receptor level.

  • Activation: Glutamate binding to the extracellular domain of mGlu5 induces a conformational change in the transmembrane domain.

  • G-Protein Coupling: This change activates the associated Gq protein, causing it to exchange GDP for GTP.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[9][10] This rapid increase in cytosolic Ca2+ is the most direct and readily measurable output of receptor activation.

  • PKC Activation: DAG and Ca2+ synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, modulating cellular activity.

mGlu5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds PKC PKC DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Downstream Downstream Effects (e.g., ERK activation) PKC->Downstream ER->Ca Release Glutamate Glutamate Glutamate->mGlu5 Activates MTEP MTEP (NAM) MTEP->mGlu5 Inhibits

Caption: Canonical mGlu5 receptor signaling pathway blocked by NAMs.

Application Protocol: Synthesis of MTEP

This section details the synthesis of MTEP, a representative 3-ethynylpyridine derivative, via a Sonogashira cross-coupling reaction.

Application Note: The Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Its utility in synthesizing mGlu5 antagonists like MTEP is unparalleled for several reasons:

  • Efficiency: It reliably forms the critical C(sp²)-C(sp) bond that constitutes the core scaffold of this antagonist class.

  • Mild Conditions: The reaction typically proceeds at or slightly above room temperature, preserving sensitive functional groups on complex molecules.

  • High Yields: Modern protocols often provide high yields of the desired product.

  • Modularity: It allows for a "plug-and-play" approach. A common halo-pyridine can be coupled with a diverse library of terminal alkynes to rapidly generate analogues for structure-activity relationship (SAR) studies.

The reaction is co-catalyzed by palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper(I) salt activates the terminal alkyne, accelerating a key transmetalation step.[9]

Synthesis_Workflow Start Reactants: 3-Bromopyridine 4-Ethynyl-2-methylthiazole Reaction Sonogashira Coupling - Pd(PPh₃)₄ / CuI - Et₃N (Base/Solvent) - 80°C Start->Reaction Workup Aqueous Work-up - Quench Reaction - Extract with Organic Solvent Reaction->Workup Purify Purification - Silica Gel Column  Chromatography Workup->Purify End Final Product: MTEP (Characterize via NMR, MS) Purify->End

Caption: General workflow for the synthesis of MTEP.

Protocol 1: Synthesis and Purification of MTEP

This protocol is adapted from established literature procedures and should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.[7]

Materials & Reagents:

Reagent/MaterialFormulaM.W.Purpose
3-BromopyridineC₅H₄BrN157.99Aryl halide
4-Ethynyl-2-methylthiazoleC₆H₅NS123.18Terminal alkyne
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56Palladium catalyst
Copper(I) IodideCuI190.45Co-catalyst
Triethylamine (Et₃N)C₆H₁₅N101.19Base and solvent
Dichloromethane (DCM)CH₂Cl₂84.93Extraction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Eluent
HexanesC₆H₁₄86.18Eluent
Anhydrous Magnesium SulfateMgSO₄120.37Drying agent
Silica GelSiO₂60.08Stationary phase

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 eq) and 4-ethynyl-2-methylthiazole (1.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine via syringe to create a ~0.2 M solution based on the 3-bromopyridine.

  • Catalyst Addition: Add copper(I) iodide (0.05 eq) and tetrakis(triphenylphosphine)palladium(0) (0.025 eq) to the stirring solution. The mixture will typically turn a dark color.

  • Reaction: Heat the reaction mixture to 80 °C and allow it to stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the triethylamine.

    • Re-dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50% EtOAc) to elute the product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield MTEP as a solid.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Pharmacological Characterization

Once synthesized, the compound's activity at the mGlu5 receptor must be quantified. The most direct functional measurement for a Gq-coupled receptor is the mobilization of intracellular calcium.

Application Note: Intracellular Calcium Flux Assay

This assay provides a robust and high-throughput method to determine the potency of an mGlu5 antagonist. The principle is as follows:

  • A cell line (e.g., HEK293) stably expressing the human mGlu5 receptor is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • The cells are pre-incubated with varying concentrations of the antagonist (MTEP).

  • The cells are then challenged with a fixed concentration of an mGlu5 agonist (e.g., glutamate) that elicits a sub-maximal response (typically an EC₈₀ concentration).

  • A specialized instrument, such as a FLIPR (Fluorometric Imaging Plate Reader), measures the change in fluorescence intensity in real-time, which is proportional to the intracellular Ca²⁺ concentration.

  • The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal. The data is plotted as a concentration-response curve to calculate the IC₅₀ value (the concentration of antagonist required to inhibit 50% of the agonist response).

Comparative Potency of mGlu5 Antagonists:

CompoundIC₅₀ (nM)Kᵢ (nM)Notes
MPEP~30-50~16-42Prototypical NAM with known off-target effects.
MTEP ~5 ~16 Highly potent and selective NAM.
Protocol 2: In Vitro Potency Determination via Calcium Flux

Materials:

  • HEK293 cells stably expressing human mGlu5 (HEK293-hmGlu5).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM or equivalent calcium-sensitive dye.

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

  • L-Glutamic acid (agonist).

  • MTEP (test antagonist).

  • 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed HEK293-hmGlu5 cells into 384-well plates at an appropriate density (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a dye loading solution in Assay Buffer containing Fluo-4 AM (e.g., 2 µM) and probenecid (e.g., 2.5 mM).

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of MTEP in Assay Buffer in a separate compound plate. Include vehicle-only (0% inhibition) and a high-concentration control (100% inhibition) wells.

  • Antagonist Incubation:

    • Wash the cells gently with Assay Buffer to remove excess dye.

    • Add the prepared MTEP dilutions from the compound plate to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Challenge and Measurement:

    • Place the cell plate into the FLIPR or similar instrument.

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • Program the instrument to add a pre-determined EC₈₀ concentration of glutamate to all wells.

    • Immediately begin recording the fluorescence signal for 90-120 seconds.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data: set the average response of the vehicle-only wells to 100% activity and the high-concentration antagonist wells to 0% activity.

    • Plot the normalized response against the logarithm of the MTEP concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Application Protocol: In Vivo Efficacy Assessment

A potent compound in vitro must demonstrate efficacy in a living system. The anxiolytic-like effects of mGlu5 NAMs are well-documented and can be assessed using various behavioral models.

Application Note: The Stress-Induced Hyperthermia (SIH) Model

The SIH model is a rapid and reliable in vivo screening paradigm for detecting anxiolytic drug activity. The rationale is that mild stress (such as handling and rectal temperature measurement) induces a transient rise in core body temperature in rodents. This hyperthermic response is attenuated by clinically effective anxiolytic drugs. MTEP has been shown to be highly effective in this model.

Protocol 3: Assessment of Anxiolytic-like Activity using SIH

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • MTEP synthesized from Protocol 1.

  • Vehicle solution (e.g., saline with 5% Tween-80).

  • Digital rectal thermometer for rodents.

  • Animal scale.

Procedure:

  • Acclimation: Group-house mice and acclimate them to the testing room for at least 1 hour before the experiment.

  • Initial Temperature (T1): Gently remove a mouse from its home cage, weigh it, and immediately measure its rectal temperature (T1). Return the mouse to its home cage. This measurement serves as a mild stressor.

  • Dosing: Immediately after the T1 measurement, administer the test compound (MTEP, e.g., 0.3, 1, 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Incubation: Return the mice to their home cages for a set pre-treatment time (e.g., 30-60 minutes).

  • Second Temperature (T2): At the end of the incubation period, measure the rectal temperature again (T2).

  • Data Analysis:

    • Calculate the stress-induced hyperthermia for each animal as ΔT = T2 - T1.

    • Compare the mean ΔT of the MTEP-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

    • A significant reduction in ΔT in a drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Conclusion

The 3-ethynylpyridine scaffold is a privileged structure in the development of mGlu5 receptor antagonists, offering a significant improvement over first-generation compounds. By using MTEP as a guiding example, this document has outlined the key protocols required to advance a drug discovery program in this area. The Sonogashira coupling provides a robust synthetic entry point, while the functional calcium flux assay and the in vivo SIH model serve as essential tools for validating the biological activity and therapeutic potential of novel antagonists derived from this critical pharmacophore. These integrated methodologies empower researchers to efficiently synthesize, characterize, and evaluate the next generation of mGlu5-targeted therapeutics.

References

  • Lindsley, C. W., et al. (2016). Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5. ACS Chemical Neuroscience.

  • Christopher, J. A., et al. (2020). Structure-based discovery and development of metabotropic glutamate receptor 5 negative allosteric modulators. Progress in Biophysics and Molecular Biology.

  • Engers, D. W., et al. (2022). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.

  • Goudet, C., et al. (2016). Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias. British Journal of Pharmacology.

  • Kumar, V., et al. (2015). Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5. Pharmacological Reviews.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Gregory, K. J., & Conn, P. J. (2023). Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. ACS Pharmacology & Translational Science.

  • Kühne, S., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry.

  • MedChemExpress. (n.d.). MTEP. Product Page.

  • Hello Bio. (n.d.). MTEP hydrochloride. Product Page.

  • Kühne, S., et al. (2022). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Diva-Portal.org.

  • Wikipedia. (n.d.). MTEP. Encyclopedia Entry.

  • Lindsley, C. W., et al. (2011). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Chemical Neuroscience.

  • Alagille, D., et al. (2005). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorganic & Medicinal Chemistry Letters.

  • R&D Systems. (n.d.). MTEP hydrochloride. Product Page.

  • Al-Hasani, R., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters.

  • Gregory, K. J., et al. (2020). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. The Journal of Pharmacology and Experimental Therapeutics.

  • Barch, D. M., & Taylor, S. F. (2019). Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy. Molecular Psychiatry.

  • Tocris Bioscience. (n.d.). MTEP hydrochloride. Product Page.

  • Abdallah, C. G., et al. (2018). mGluR5 and Stress Disorders: Knowledge Gained from Receptor Imaging Studies. Neuroscience Letters.

  • Al-Hasani, R., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters.

  • ResearchGate. (2003). 3-[(2-methyl-1,3-thiazol4-yl)etrynyl]pyredine (MTEP): Design and synthesis of a potent and highly selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonist with anxiolytic activity. Publication Entry.

  • Cosford, N. D., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry.

  • Grueter, B. A., et al. (2008). In Vivo Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism Prevents Cocaine-Induced Disruption of Postsynaptically Maintained mGluR5-Dependent Long-Term Depression. The Journal of Neuroscience.

  • Duman, R. S., et al. (2016). Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders. Current Pharmaceutical Design.

  • D'Souza, M. S., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience.

  • Ametamey, S. M., et al. (2012). Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Molecules.

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Application Notes and Protocols for the Functionalization of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone in modern medicinal chemistry and drug discovery. Its presence in numerous FDA-approved drugs underscores its value as a versatile scaffold for creating complex and biologically active molecules.[1][2] The unique electronic properties and the ability to be readily functionalized allow medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates, such as efficacy, bioavailability, and side-effect profiles.[2][3] 3-Ethynyl-4-methylpyridine, in particular, is a valuable building block, offering a terminal alkyne functional group that is ripe for a variety of high-yield and specific chemical transformations. This guide provides detailed experimental procedures for two of the most powerful methods for functionalizing this versatile pyridine derivative: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" reaction.

I. Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira reaction is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex molecules.[4]

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition product R-C≡C-R' pd_complex->product Reductive Elimination pd_complex->product cu_acetylide R'C≡CCu(I) cu_acetylide->pd_complex cu_salt Cu(I)X cu_acetylide->cu_salt Transmetalation to Pd alkyne R'C≡CH alkyne->cu_acetylide Deprotonation aryl_halide R-X aryl_halide->pd_complex product->pd0 cu_salt->alkyne base Base base->alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol describes a representative procedure for the coupling of this compound with 4-iodoanisole.

Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), 4-iodoanisole (1.1 mmol, 1.1 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous tetrahydrofuran (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) to the flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 4-methyl-3-((4-methoxyphenyl)ethynyl)pyridine.

Data Summary Table:

ParameterValue
Catalyst Loading 3 mol% PdCl₂(PPh₃)₂
Co-catalyst Loading 6 mol% CuI
Solvent THF/TEA
Temperature Room Temperature
Typical Yield 85-95%

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction

The CuAAC reaction is a premier example of "click chemistry," a concept introduced by K.B. Sharpless.[5] This reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide to selectively form a 1,4-disubstituted 1,2,3-triazole.[5] The reaction is highly efficient, proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it exceptionally useful in drug discovery, bioconjugation, and materials science.[5][6]

Mechanistic Rationale

The CuAAC reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The copper(I) first forms a copper acetylide with the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which then undergoes ring contraction and protonolysis to yield the stable 1,2,3-triazole product and regenerate the copper(I) catalyst.

Diagram of the CuAAC "Click" Reaction Workflow

CuAAC_Workflow start Start: Prepare Reactants reactants This compound + Organic Azide start->reactants catalyst_prep Prepare Catalyst Solution: CuSO4 + Sodium Ascorbate (in H2O/t-BuOH) start->catalyst_prep reaction Combine Reactants and Catalyst Stir at Room Temperature reactants->reaction catalyst_prep->reaction workup Reaction Workup: Aqueous Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: 1,4-disubstituted 1,2,3-triazole purification->product

Caption: A typical experimental workflow for the CuAAC "Click" reaction.

Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide

This protocol provides a representative procedure for the synthesis of a 1,2,3-triazole from this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours. The reaction is often accompanied by a color change. Monitor the reaction progress by TLC.

  • Upon completion, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 1-benzyl-4-(4-methylpyridin-3-yl)-1H-1,2,3-triazole.

Data Summary Table:

ParameterValue
Catalyst Copper(II) sulfate / Sodium ascorbate
Solvent t-BuOH/H₂O (1:1)
Temperature Room Temperature
Typical Yield >90%

Conclusion

The Sonogashira coupling and CuAAC "click" reaction represent two highly effective and versatile strategies for the functionalization of this compound. These methods provide access to a diverse range of substituted pyridine derivatives that are of significant interest to researchers in drug discovery and materials science. The protocols outlined in this guide are intended to serve as a practical starting point for the synthesis and exploration of novel compounds based on the this compound scaffold.

References

  • Vertex AI Search. (2026).
  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Jena Bioscience. (n.d.).
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.

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Application Notes & Protocols: The Strategic Role of 3-Ethynyl-4-methylpyridine in Diversity-Oriented Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the Quest for Molecular Diversity

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in a multitude of FDA-approved drugs.[1][2] Its prevalence is not coincidental; the nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a handle for metabolic modulation, all of which are critical for optimizing the pharmacokinetic profiles of drug candidates.[3][4][5] Consequently, pyridine and its derivatives are highly sought-after building blocks in the synthesis of novel therapeutics.[6][7]

The modern drug discovery engine relies heavily on the principles of Diversity-Oriented Synthesis (DOS) , a strategy focused on the efficient creation of structurally diverse small molecules to probe a wide range of biological targets.[8] This approach necessitates the use of versatile chemical building blocks that can be readily elaborated into vast compound libraries through robust and high-yielding chemical transformations.[9]

This guide focuses on 3-Ethynyl-4-methylpyridine , a heterocyclic building block of significant strategic value. It uniquely combines the desirable features of the pyridine core with the exceptional chemical versatility of a terminal alkyne.[10] This dual-functionality allows researchers to rapidly generate libraries of complex molecules, making it an indispensable tool for lead discovery and optimization programs.

Physicochemical Profile of this compound

A clear understanding of a building block's fundamental properties is crucial for its effective implementation in synthesis.

PropertyValueSource
CAS Number 30413-62-8[11][12]
Molecular Formula C₈H₇N[11]
Molecular Weight 117.15 g/mol [11][13]
IUPAC Name This compound[11]
Physical Form Powder[12]
Storage Sealed in dry, Room Temperature[13]

Core Synthetic Methodologies for Library Generation

The terminal alkyne group of this compound is a gateway to a wealth of chemical transformations, two of which are exceptionally well-suited for high-throughput library synthesis due to their reliability, broad substrate scope, and mild reaction conditions.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[14][15] This reaction is a cornerstone of modern organic synthesis and is particularly effective for rapidly introducing aromatic and heteroaromatic diversity to a core scaffold.[16] When applied to this compound, it allows for the parallel synthesis of extensive libraries of aryl- and vinyl-substituted pyridines.

The reaction proceeds via a dual catalytic cycle involving palladium and copper.[17] The palladium catalyst activates the aryl/vinyl halide through oxidative addition, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then engages in transmetalation with the palladium complex.[16][17]

sonogashira_workflow cluster_0 Input Building Blocks cluster_1 Parallel Synthesis Array (e.g., 96-well plate) cluster_2 Output Library scaffold This compound reaction Sonogashira Coupling [Pd/Cu Catalysts, Base] scaffold->reaction partners Library of Aryl/Vinyl Halides (Ar-X, e.g., Ar-Br, Ar-I) partners->reaction library Diverse Library of Arylalkynyl Pyridines reaction->library High-Yield Transformation

Caption: Parallel synthesis workflow using Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

"Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents. The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable 1,2,3-triazole ring.[18][19] The resulting triazole is not merely a linker; it is a valuable pharmacophore that can engage in hydrogen bonding and dipole interactions, often mimicking an amide bond.

Using this compound as the alkyne component, researchers can "click" it onto a diverse library of azide-containing building blocks. This modular approach is exceptionally powerful for linking the pyridine core to peptides, carbohydrates, or other complex molecular fragments, dramatically expanding the accessible chemical space. The reaction is typically catalyzed by a Cu(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.[19]

click_chemistry_workflow cluster_azides Library of Azide Building Blocks (R-N₃) cluster_products Diverse Library of Triazole-Linked Pyridines scaffold This compound (Alkyne Component) reaction CuAAC 'Click' Reaction [Cu(I) catalyst, e.g., CuSO₄/Ascorbate] scaffold->reaction azide1 R₁-N₃ azide1->reaction azide2 R₂-N₃ azide2->reaction azide3 Rₙ-N₃ azide3->reaction prod1 Py-Triazole-R₁ reaction->prod1 prod2 Py-Triazole-R₂ reaction->prod2 prod3 Py-Triazole-Rₙ reaction->prod3

Caption: Modular library synthesis via CuAAC "Click" Chemistry.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents are harmful if swallowed or inhaled and may cause skin and eye irritation.[11]

Protocol 1: General Procedure for Parallel Sonogashira Coupling in 96-Well Format

This protocol describes the coupling of this compound with a library of aryl bromides.

Materials:

  • This compound (1.0 eq)

  • Library of aryl bromides (1.1 eq)

  • PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Nitrogen or Argon gas supply

Equipment:

  • Automated liquid handler or multichannel pipette

  • Magnetic stirrer plate compatible with reaction blocks

  • Centrifuge with plate rotor

  • High-throughput evaporator (e.g., Genevac)

  • LC-MS for reaction analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.2 M in THF).

    • Prepare stock solutions of each aryl bromide from the library in the same solvent (e.g., 0.22 M in THF).

    • Prepare a catalyst/base master mix: In a dry flask under inert atmosphere, combine PdCl₂(PPh₃)₂, CuI, and triethylamine in enough solvent to allow for accurate dispensing.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add a stir bar.

    • Dispense the aryl bromide stock solution to the appropriate wells (one unique bromide per well).

    • Dispense the this compound stock solution to all wells.

    • Dispense the catalyst/base master mix to all wells to initiate the reaction.

  • Reaction Execution:

    • Seal the reaction block securely with a sealing mat.

    • Place the block on the stirrer plate and stir at room temperature (or heat to 50-60 °C if required) for 4-12 hours.

    • Monitor the reaction progress of a few representative wells by LC-MS.

  • Work-up and Isolation:

    • Upon completion, quench the reactions by adding a small amount of saturated aqueous ammonium chloride solution.

    • Add an extraction solvent (e.g., ethyl acetate) to each well.

    • Seal and shake the block, then centrifuge to separate the layers.

    • Carefully remove the aqueous layer.

    • Wash the organic layer with brine.

    • Transfer the organic layer to a clean collection plate.

    • Evaporate the solvent using a high-throughput evaporator to yield the crude product library.

    • The library can be purified by preparative HPLC-MS if necessary.

Protocol 2: General Procedure for Parallel CuAAC (Click Chemistry) in Aqueous Media

This protocol is suitable for conjugating this compound with a library of water-soluble azide-containing building blocks.

Materials:

  • This compound (1.0 eq)

  • Library of azide-functionalized compounds (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium L-ascorbate (0.15 eq)

  • Solvent: 1:1 mixture of water and tert-butanol

  • 96-well reaction plate

Equipment:

  • Multichannel pipette

  • Orbital shaker

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in tert-butanol (e.g., 0.2 M).

    • Prepare stock solutions of each azide from the library in water (e.g., 0.21 M).

    • Prepare a fresh stock solution of copper(II) sulfate in water (e.g., 0.05 M).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 0.15 M).

  • Reaction Setup:

    • To each well of the 96-well plate, dispense the azide stock solution.

    • Dispense the this compound stock solution to all wells.

    • Dispense the copper(II) sulfate stock solution to all wells.

    • Initiate the reaction by dispensing the sodium ascorbate stock solution to all wells. The solution may turn slightly yellow/orange.

  • Reaction Execution:

    • Seal the plate.

    • Place the plate on an orbital shaker and agitate at room temperature for 2-8 hours.

    • Monitor reaction completion by LC-MS. The reaction is often quantitative.

  • Work-up and Isolation:

    • For many biological applications, the reaction mixture can be diluted and used directly after confirming conversion.

    • For isolation, the solvent can be removed via lyophilization or centrifugal evaporation.

    • The resulting triazole library can be redissolved in a suitable solvent (e.g., DMSO) for storage and screening.

Conclusion

This compound is a powerful and versatile building block for the construction of diverse compound libraries. Its pyridine core provides a well-established anchor for biological activity, while its terminal alkyne handle unlocks access to robust and efficient chemical transformations like Sonogashira coupling and CuAAC click chemistry. The protocols outlined herein provide a reliable framework for leveraging this reagent in high-throughput synthesis workflows, enabling researchers and drug development professionals to accelerate the discovery of novel chemical entities with therapeutic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis.
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  • Anonymous. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
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  • Spring, D. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group.
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  • ResearchGate. (2025). 1, 4-Addition of Terminal Alkynes to Conjugated Enones in Water Using Green Catalyst Bis[(L)prolinato-N,O]Zn-An Environmentally Benign Protocol. Available from: [Link]

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  • Verma, A., et al. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

  • Tatton, M. R., et al. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Sanofi.
  • Anonymous. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available from: [Link]

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  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Anonymous. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Available from: [Link]

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Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Ethynylpyridine Scaffold

3-Ethynyl-4-methylpyridine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] The pyridine core is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other crucial interactions with biological targets.[3] The terminal alkyne functionality serves as a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision and efficiency.[4] This guide provides an in-depth exploration of key palladium-catalyzed transformations involving this compound, offering detailed protocols and expert insights to facilitate its application in drug discovery and development.[5]

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation, a feat recognized with the 2010 Nobel Prize in Chemistry. These reactions generally proceed through a common catalytic cycle, providing a unified mechanistic framework for understanding a diverse array of transformations.[4]

The Fundamental Catalytic Cycle

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involving an aryl halide (Ar-X) and an organometallic reagent (R-M) can be generalized into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate) to form a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[6]

  • Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide. The facility of this step depends on the nature of the organometallic species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. This step is typically fast and irreversible.

I. Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction is a cornerstone for the synthesis of arylalkynes, coupling a terminal alkyne with an aryl or vinyl halide.[6][7] This reaction is of paramount importance in medicinal chemistry for creating rigid linkers and extending molecular scaffolds.[8]

Mechanistic Insights

The classical Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is as described above. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a more reactive copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.

Copper-Free Sonogashira Variants: Concerns over copper toxicity and homocoupling side-products (Glaser coupling) have led to the development of copper-free protocols.[9][10] These reactions often require stronger bases or specific ligand systems to facilitate the direct reaction of the palladium acetylide.[11]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Product Ar-C≡CR Ar-Pd(II)L2-C≡CR->Product HC≡CR HC≡CR Cu-C≡CR Cu-C≡CR HC≡CR->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Ar-Pd(II)L2-X caption Fig. 1: Sonogashira Catalytic Cycle

Caption: General catalytic cycle of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol is adapted from established procedures for similar pyridine derivatives and provides a robust starting point for optimization.[12]

Materials and Reagents:

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
This compound117.15117 mg1.01.0
4-Iodoanisole234.04281 mg1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4519 mg0.10.1
Triethylamine (TEA)101.195 mL-Solvent
Tetrahydrofuran (THF)72.115 mL-Solvent

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-methyl-3-((4-methoxyphenyl)ethynyl)pyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira system, known for its high efficiency under mild conditions.[11]

  • Base/Solvent: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent. THF is used as a co-solvent to ensure solubility of all reactants.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[13]

II. Suzuki-Miyaura Coupling: Constructing Biaryl Architectures

The Suzuki-Miyaura coupling is an exceptionally versatile method for forming C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid.[14][15] This reaction is widely employed in pharmaceutical synthesis due to the commercial availability of a vast array of boronic acids and the generally mild reaction conditions.[16]

Mechanistic Considerations

A key feature of the Suzuki reaction is the activation of the organoboron species by a base.[14] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the Pd(II) intermediate. The choice of base is critical and can significantly impact the reaction outcome, especially with pyridine-containing substrates where the nitrogen can interact with the catalyst.[17]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base (e.g., K2CO3) Ar'-B(OH)3-->Ar-Pd(II)L2-X caption Fig. 2: Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Borylated this compound Derivative

Direct Suzuki coupling of a terminal alkyne is not possible. Therefore, a two-step, one-pot procedure involving hydroboration followed by cross-coupling is a common strategy.

Materials and Reagents:

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
This compound117.15117 mg1.01.0
Pinacolborane127.98142 µL1.11.1
Aryl Bromide (e.g., 4-bromoanisole)187.04224 mg1.21.2
Pd(PPh₃)₄1155.5629 mg0.0250.025
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
1,4-Dioxane88.118 mL-Solvent
Water18.022 mL-Solvent

Procedure:

  • Hydroboration: To a flame-dried Schlenk flask under argon, add this compound and anhydrous 1,4-dioxane. Add pinacolborane dropwise at room temperature and stir for 2-3 hours to form the intermediate vinylboronate ester.

  • Cross-Coupling: To the same flask, add the aryl bromide, Pd(PPh₃)₄, and a solution of potassium carbonate in water.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired substituted pyridine.

Causality Behind Experimental Choices:

  • Two-Step, One-Pot: This approach avoids the isolation of the potentially unstable vinylboronate intermediate.

  • Catalyst: Pd(PPh₃)₄ is a widely used, reliable catalyst for Suzuki couplings.[16]

  • Base and Solvent System: An aqueous base like K₂CO₃ is essential for the formation of the boronate complex.[17] A mixture of dioxane and water is a common solvent system that facilitates the reaction between the organic and aqueous phases.[16]

III. Heck Reaction: Alkene Synthesis via C-C Coupling

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene.[18] While less common, the reaction can also be adapted for the coupling of terminal alkynes with aryl halides to produce substituted alkynes, although this often requires specific conditions to prevent side reactions.

Mechanistic Pathway

The mechanism follows the general catalytic cycle. A key step is the migratory insertion of the alkyne into the aryl-palladium bond. Subsequent β-hydride elimination is not possible with an alkyne, so the cycle concludes with reductive elimination to yield the coupled product.

Visualizing the Heck Reaction Workflow

Heck Reaction Workflow start Start reagents Combine Aryl Halide, this compound, Pd Catalyst, Ligand, and Base in Solvent start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert heat Heat Reaction Mixture (e.g., 100-120 °C) inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Heck reaction.

Experimental Protocol: Heck-Type Coupling of this compound with 4-Bromotoluene

This protocol provides a starting point for the less common Heck-type coupling of a terminal alkyne.

Materials and Reagents:

Reagent/MaterialM.W.AmountMoles (mmol)Eq.
This compound117.15117 mg1.01.0
4-Bromotoluene171.04205 mg1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.5011 mg0.050.05
Triphenylphosphine (PPh₃)262.2952 mg0.20.2
Triethylamine (TEA)101.190.42 mL3.03.0
N,N-Dimethylformamide (DMF)73.095 mL-Solvent

Procedure:

  • In a Schlenk tube, combine this compound, 4-bromotoluene, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed DMF and triethylamine via syringe.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction for the consumption of starting materials.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. Purify the residue by column chromatography to obtain the desired product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst.

  • Base: A strong amine base like triethylamine is required to facilitate the reaction.

  • Solvent: A high-boiling polar aprotic solvent like DMF is often used to ensure the solubility of the reactants and to allow for higher reaction temperatures.

IV. Alternative and Competing Reactions

When working with terminal alkynes, it is important to be aware of potential side reactions and alternative coupling strategies.

  • Glaser Coupling: This is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne. It is a common side reaction in Sonogashira couplings, particularly if oxygen is not rigorously excluded.[13]

  • Cadiot-Chodkiewicz Coupling: This reaction provides a selective method for the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt.[9] This can be a useful alternative to Sonogashira coupling for the synthesis of unsymmetrical diynes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. The palladium-catalyzed Sonogashira, Suzuki, and Heck reactions provide powerful tools for its functionalization, enabling the creation of diverse libraries of compounds for drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize these transformations to advance their scientific goals.

References

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

  • National Center for Biotechnology Information. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

  • National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Beilstein Journals. (2019). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. [Link]

  • ResearchGate. (2011). Supposed mechanism for the copper-free Sonogashira reaction.. [Link]

  • PubMed Central. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

  • MDPI. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • National Center for Biotechnology Information. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Synfacts. (2011). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. [Link]

  • ResearchGate. (2017). Sonogashira coupling reaction of different aryl iodides with terminal alkynes a. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • MDPI. (2001). Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases.[Link]

  • RSC Publishing. (2015). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ResearchGate. (2015). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. [Link]

  • PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • MDPI. (2020). Palladium-Catalyzed Reactions. [Link]

  • SCI. (2008). Synthesis of Bioactive Molecules IV review. [Link]

  • MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

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Application Note & Protocols: Leveraging 3-Ethynyl-4-methylpyridine for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4] The strategic functionalization of the pyridine ring is paramount in modulating the pharmacological profiles of drug candidates.[2] 3-Ethynyl-4-methylpyridine has emerged as a particularly valuable and versatile building block for drug discovery professionals.[5][6][7][8] Its terminal alkyne group serves as a highly reactive handle for a suite of powerful chemical transformations, enabling the rapid diversification of the pyridine core and the construction of complex molecular architectures. This guide provides an in-depth exploration of key synthetic methodologies starting from this compound, complete with detailed, field-tested protocols, mechanistic insights, and expert commentary to empower researchers in their quest for novel bioactive compounds.

Introduction: The Strategic Value of this compound

The pyridine moiety is a privileged structure in drug design due to its ability to engage in critical hydrogen bonding and coordination interactions with biological targets.[2] The introduction of an ethynyl group at the 3-position of the 4-methylpyridine scaffold provides a gateway to three major classes of synthetic operations, each offering unique advantages for library synthesis and lead optimization:

  • Palladium-Catalyzed Cross-Coupling Reactions: Specifically, the Sonogashira coupling, which forges a new carbon-carbon bond, allowing for the direct attachment of aryl, heteroaryl, or vinyl substituents.[9][10]

  • Cycloaddition Reactions: Most notably the Nobel Prize-winning "Click Chemistry," which utilizes the alkyne to form stable triazole rings with exceptional efficiency and regioselectivity.[11]

  • Intramolecular Cyclization Cascades: Where the alkyne acts as an electrophilic partner for internal nucleophiles, enabling the construction of novel fused heterocyclic systems.[12][13]

This document will detail robust protocols for two of these cornerstone transformations: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol I: Sonogashira Cross-Coupling of Aryl Halides

The Sonogashira reaction is one of the most powerful and reliable methods for forming C(sp²)-C(sp) bonds.[14] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[9][15][16] This protocol allows for the direct extension of the pyridine core, introducing diverse electronic and steric properties crucial for tuning bioactivity.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.[14] The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate by reacting with the terminal alkyne in the presence of a base.[14] The choice of a mild amine base, like triethylamine (TEA) or diisopropylamine (DIPA), is critical as it serves both as a base to deprotonate the alkyne and as a solvent, while also acting as a scavenger for the hydrogen halide byproduct.

Detailed Experimental Protocol: Synthesis of 3-((4-fluorophenyl)ethynyl)-4-methylpyridine

This protocol details the coupling of this compound with 1-fluoro-4-iodobenzene.

Table 1: Reagents and Materials

Reagent/MaterialCAS No.MW ( g/mol )Amount UsedMoles (mmol)Stoichiometry
This compound30413-62-8117.15234 mg2.01.0 eq
1-Fluoro-4-iodobenzene371-41-5222.00488 mg2.21.1 eq
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2701.9070 mg0.10.05 eq
Copper(I) Iodide (CuI)7681-65-4190.4519 mg0.10.05 eq
Triethylamine (TEA), anhydrous121-44-8101.1910 mL-Solvent/Base
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL-Solvent

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol) and CuI (19 mg, 0.1 mmol).

  • Degassing: Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 10-15 minutes. This step is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (234 mg, 2.0 mmol) and 1-fluoro-4-iodobenzene (488 mg, 2.2 mmol).

  • Solvent Addition: Via syringe, add anhydrous THF (10 mL) followed by anhydrous triethylamine (10 mL). The mixture should turn into a yellowish-brown slurry.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove copper salts, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure product.

Expected Outcome: Yields typically range from 75-90%. The product, 3-((4-fluorophenyl)ethynyl)-4-methylpyridine, should be a pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the pyridine and phenyl protons, and the methyl group singlet.

  • MS (ESI+): m/z calculated for C₁₄H₁₀FN [M+H]⁺, found [M+H]⁺.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Catalysts (Pd & Cu) to Schlenk Flask Degas 2. Purge with Inert Gas (Ar/N2) AddReagents 3. Add Alkyne & Aryl Halide Degas->AddReagents AddSolvents 4. Add THF & TEA AddReagents->AddSolvents Stir 5. Stir at RT (12-16h) AddSolvents->Stir Concentrate 6. Concentrate in vacuo Stir->Concentrate Extract 7. EtOAc Extraction & Wash Concentrate->Extract Purify 8. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Protocol II: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[17] The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linker from an alkyne and an azide.[18] This reaction is exceptionally robust, often proceeding in aqueous solvent mixtures, and is tolerant of a vast array of functional groups, making it ideal for late-stage functionalization in drug discovery.[19]

Mechanistic Rationale

The broadly accepted mechanism involves the in situ formation of a copper(I) acetylide from the terminal alkyne. This intermediate then reacts with the organic azide in a stepwise manner, passing through a six-membered copper-containing ring intermediate before collapsing to the triazole product and regenerating the Cu(I) catalyst.[17] The use of a copper(II) source, such as copper(II) sulfate, with a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) species in situ.

Detailed Experimental Protocol: Synthesis of 4-methyl-3-(1-(4-sulfamoylbenzyl)-1H-1,2,3-triazol-4-yl)pyridine

This protocol details the reaction of this compound with 4-(azidomethyl)benzenesulfonamide.

Table 2: Reagents and Materials

Reagent/MaterialCAS No.MW ( g/mol )Amount UsedMoles (mmol)Stoichiometry
This compound30413-62-8117.15117 mg1.01.0 eq
4-(Azidomethyl)benzenesulfonamide93041-61-9212.24212 mg1.01.0 eq
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)7758-99-8249.6825 mg0.10.1 eq
Sodium Ascorbate134-03-2198.1140 mg0.20.2 eq
tert-Butanol (t-BuOH)75-65-074.125 mL-Solvent
Deionized Water (H₂O)7732-18-518.025 mL-Solvent

Step-by-Step Procedure:

  • Reagent Dissolution: In a 25 mL round-bottom flask, dissolve this compound (117 mg, 1.0 mmol) and 4-(azidomethyl)benzenesulfonamide (212 mg, 1.0 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL total).

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (25 mg in 1 mL H₂O) and sodium ascorbate (40 mg in 1 mL H₂O).

  • Catalyst Addition: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The solution will typically turn a heterogeneous yellow-green color.

  • Reaction: Vigorously stir the reaction mixture at room temperature for 8-12 hours. The product often precipitates from the reaction mixture as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (2 x 10 mL) and cold diethyl ether (2 x 10 mL) to remove unreacted starting materials and residual solvents.

  • Drying: Dry the solid under high vacuum to afford the pure triazole product. In most cases, the product is of sufficient purity (>95%) and does not require further chromatographic purification.

Expected Outcome: Yields for CuAAC reactions are typically high, often >90%. The product should be an off-white to pale tan solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a characteristic singlet for the triazole proton (around 8.0-8.5 ppm), along with signals for the pyridine, benzyl, and methyl protons.

  • MS (ESI+): m/z calculated for C₁₅H₁₅N₅O₂S [M+H]⁺, found [M+H]⁺.

Visualization: CuAAC "Click Chemistry" Pathway

CuAAC_Pathway Alkyne This compound Triazole 1,4-Disubstituted Triazole Alkyne->Triazole + Azide R-Azide Azide->Triazole Catalyst Cu(I) Source (CuSO4 + NaAscorbate) Catalyst->Triazole t-BuOH/H2O, RT

Sources

Application Notes and Protocols: 3-Ethynyl-4-methylpyridine in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of a Pyridine-Functionalized Alkyne in Bioorthogonal Labeling

In the dynamic field of bioorthogonal chemistry, the ability to selectively tag and visualize biomolecules in their native environment is paramount.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and its catalyst-free counterpart, the strain-promoted azide-alkyne cycloaddition (SPAAC), have emerged as powerful tools for this purpose.[3][4] Central to these reactions is the choice of the alkyne handle. This guide focuses on 3-ethynyl-4-methylpyridine , a terminal alkyne with the potential for unique contributions to bioorthogonal applications.

The incorporation of a pyridine ring into the alkyne probe is not merely a structural variation. The nitrogen atom of the pyridine moiety can potentially act as a coordinating ligand for the copper catalyst in CuAAC, a property that may influence reaction kinetics. While the broader class of pyridine-containing ligands has been noted to sometimes have a rate-reducing effect in certain contexts, the intramolecular nature of this potential coordination in this compound could offer a nuanced catalytic advantage.[5] Furthermore, the pyridine group imparts distinct polarity and potential for hydrogen bonding, which can influence the solubility and distribution of the probe in biological systems.

These application notes provide a comprehensive technical guide to the properties and potential applications of this compound in bioorthogonal chemistry, complete with detailed protocols for its use in protein labeling and cellular imaging.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueSource
Molecular Formula C₈H₇N[6]
Molecular Weight 117.15 g/mol [6]
CAS Number 30413-62-8[6]
Appearance Combustible liquid[6]
Storage Store in a dry, well-ventilated place. Keep container tightly closed.N/A

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Bioorthogonal Applications: CuAAC and SPAAC

This compound is a versatile reagent for bioorthogonal labeling, primarily through its participation in CuAAC and potentially in certain SPAAC reactions when conjugated to a strained system.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific ligation between a terminal alkyne, such as this compound, and an azide to form a stable triazole linkage.[7] This reaction is widely used for labeling proteins, nucleic acids, and other biomolecules.[8]

Reaction Mechanism: The reaction is catalyzed by Cu(I), which activates the terminal alkyne for cycloaddition with the azide.[7] The pyridine nitrogen in this compound may play a role in coordinating the copper catalyst, potentially influencing the reaction rate and efficiency.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne This compound Product Triazole-linked Bioconjugate Alkyne->Product Azide Azide-modified Biomolecule Azide->Product Cu_I Cu(I) Cu_I->Product Catalyzes

Figure 1: CuAAC Reaction Workflow. A simplified representation of the copper(I)-catalyzed reaction between this compound and an azide-modified biomolecule to form a stable triazole conjugate.

A critical consideration for in vitro and in-cell applications is the potential cytotoxicity of copper.[8] The use of copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended to mitigate these effects and enhance reaction efficiency.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While terminal alkynes like this compound do not inherently participate in SPAAC, they can be readily incorporated into strained cyclooctyne systems. These modified probes can then react with azides without the need for a copper catalyst, making them ideal for live-cell imaging applications where copper toxicity is a concern.[10]

SPAAC_Workflow Start This compound Synthesis Incorporate into a strained cyclooctyne Start->Synthesis Probe Strained Alkyne Probe Synthesis->Probe Ligation SPAAC Reaction (Copper-free) Probe->Ligation Azide Azide-modified Biomolecule Azide->Ligation Product Triazole-linked Bioconjugate Ligation->Product

Figure 2: SPAAC Probe Development. The conceptual workflow for modifying this compound for use in strain-promoted azide-alkyne cycloaddition.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific applications.

Protocol 1: General Protein Labeling in Cell Lysate via CuAAC

This protocol describes the labeling of an azide-modified protein in a cell lysate with this compound, followed by conjugation to a reporter molecule.

Materials:

  • Cell lysate containing azide-modified protein

  • This compound

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Azide-functionalized reporter molecule (e.g., fluorescent dye)

  • DMSO (for dissolving reagents)

Procedure:

  • Prepare Stock Solutions:

    • 10 mM this compound in DMSO.

    • 10 mM Azide-reporter in DMSO.

    • 100 mM THPTA in water.

    • 50 mM CuSO₄ in water.

    • 500 mM Sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 50 µL of cell lysate (1-2 mg/mL total protein).

      • 5 µL of 10 mM this compound (final concentration 1 mM).

      • 5 µL of 10 mM Azide-reporter (final concentration 1 mM).

      • 10 µL of 100 mM THPTA (final concentration ~15 mM).

      • 5 µL of 50 mM CuSO₄ (final concentration ~3.7 mM).

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Add 5 µL of freshly prepared 500 mM sodium ascorbate (final concentration ~37 mM).

    • Vortex immediately.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning or by western blot using an antibody against the reporter tag.

Protocol 2: Live Cell Imaging using a this compound-derived Probe

This protocol outlines a general procedure for labeling live cells that have been metabolically engineered to express azide-containing biomolecules on their surface. This protocol assumes the synthesis of a fluorescent probe where this compound is conjugated to a fluorophore.

Materials:

  • Live cells cultured on glass-bottom dishes, metabolically labeled with an azide-containing precursor.

  • Fluorescent probe derived from this compound.

  • Cell culture medium.

  • PBS, pH 7.4.

  • Fixative (e.g., 4% paraformaldehyde in PBS), optional.

  • Mounting medium with DAPI.

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency. Ensure cells have been incubated with the azide-containing metabolic precursor for a sufficient time to allow for incorporation into biomolecules.

  • Labeling:

    • Prepare a working solution of the this compound fluorescent probe in pre-warmed cell culture medium (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling medium to the cells and incubate at 37°C for 30-60 minutes.

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Add fresh pre-warmed cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI (if used).

  • (Optional) Fixation and Mounting:

    • After washing, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount the coverslip using a mounting medium containing DAPI.

Live_Cell_Imaging_Workflow Start Metabolically label live cells with azide precursor Labeling Incubate with this compound fluorescent probe Start->Labeling Wash Wash to remove unbound probe Labeling->Wash Image Fluorescence Microscopy Wash->Image

Figure 3: Live Cell Imaging Workflow. A streamlined process for labeling and imaging azide-expressing live cells with a fluorescent probe derived from this compound.

Expert Insights and Troubleshooting

  • Optimizing CuAAC: The concentrations of copper, ligand, and reducing agent may need to be optimized for different biomolecules and experimental setups. A dot-blot assay with varying concentrations can be a quick way to determine optimal conditions before committing to a larger scale experiment.

  • Minimizing Background in Live Cell Imaging: Incomplete washing can lead to high background fluorescence. Ensure thorough washing steps. If background remains an issue, consider reducing the probe concentration or incubation time.

  • Synthesis of this compound Derivatives: While this compound is commercially available, derivatization with reporter molecules (e.g., fluorophores, biotin) is often necessary. Standard coupling chemistries, such as Sonogashira coupling of a protected ethynyl group to an activated reporter molecule, can be employed.[11]

  • Assessing the Role of the Pyridine Moiety: To investigate the potential catalytic effect of the pyridine nitrogen, a comparative kinetic study could be performed against a non-coordinating analogue, such as 3-ethynyltoluene, under identical CuAAC conditions.

Conclusion

This compound represents a promising, albeit currently under-explored, tool in the bioorthogonal chemistry toolbox. Its unique pyridine functionality offers intriguing possibilities for enhanced reaction kinetics and tailored solubility properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile molecule in their own investigations of complex biological systems.

References

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Troubleshooting & Optimization

Technical Support Center: Optimization of Sonogashira Coupling for 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling of 3-Ethynyl-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to ensure the successful synthesis of your target compounds. The pyridine moiety presents unique challenges in cross-coupling reactions, and this resource aims to address those intricacies with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have before embarking on or troubleshooting your Sonogashira coupling reaction with this compound.

Q1: Why is my Sonogashira reaction with a pyridine substrate failing or giving low yields?

A1: Pyridine substrates can be challenging for several reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, electron-deficient pyridines can be less reactive in the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] Steric hindrance around the reaction site can also impede the approach of the bulky palladium catalyst.[2][3]

Q2: What is the black precipitate forming in my reaction, and should I be concerned?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium(0) catalyst.[4] This is a significant concern as it removes the active catalyst from the reaction mixture, leading to low or no product yield. Common causes include the presence of oxygen, impurities in reagents or solvents, or suboptimal reaction temperatures.[4] Some solvents, like THF, have been anecdotally reported to promote its formation.[4][5]

Q3: Is a copper co-catalyst always necessary for the Sonogashira reaction?

A3: No, copper-free Sonogashira reactions are not only possible but often preferred, especially when dealing with substrates prone to alkyne homocoupling (Glaser coupling).[4][6] The copper(I) co-catalyst, while often enhancing reaction rates, is the primary culprit for this undesired side reaction.[2] Copper-free protocols typically require specific ligands and reaction conditions to proceed efficiently.[4][7]

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A4: The reactivity of the aryl or vinyl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: I > OTf > Br >> Cl.[3][4][8] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require heating.[4][9] Aryl chlorides are generally the least reactive and necessitate highly active catalyst systems.[3][6]

Q5: How does the electronic nature of the pyridine ring affect the reaction?

A5: The electronic properties of the pyridine ring play a crucial role. Electron-donating groups on the ring can increase the electron density at the palladium center, facilitating the oxidative addition step. Conversely, electron-withdrawing groups can make the aryl halide more susceptible to nucleophilic attack but may hinder the initial oxidative addition. For instance, a study on bromopyridines showed that an electron-withdrawing group on a 3-bromopyridine resulted in a 64% yield at a lower temperature and catalyst loading compared to less electron-deficient analogs.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Sonogashira coupling of this compound.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
No or Low Product Yield 1. Inactive Catalyst: The palladium catalyst may be degraded or not properly activated.[4] 2. Poor Reagent Quality: Impurities in the aryl halide, alkyne, or solvent can poison the catalyst.[4] 3. Suboptimal Reaction Conditions: The temperature, base, or solvent may not be suitable for the specific substrates.[4] 4. Ligand Incompatibility: The chosen phosphine ligand may not be optimal for the pyridine substrate.1. Use a fresh batch of palladium catalyst and ensure it is stored under an inert atmosphere. Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[4] 2. Purify starting materials if necessary. Ensure solvents are anhydrous and degassed.[4] 3. Systematically screen different bases (e.g., triethylamine, diisopropylamine), solvents (e.g., DMF, toluene, dioxane/Et₃N), and temperatures. For aryl bromides, heating is often required.[10][11] 4. For electron-rich or sterically hindered aryl halides, consider bulky, electron-rich phosphine ligands like XPhos or N-heterocyclic carbene (NHC) ligands.[6][12]
Formation of Palladium Black 1. Presence of Oxygen: Oxygen can lead to the decomposition of the Pd(0) catalyst.[4] 2. Inappropriate Solvent: Certain solvents may promote catalyst decomposition.[4] 3. High Temperature: Excessive heat can cause the catalyst to agglomerate and precipitate.1. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly.[2][4] 2. If using THF, consider switching to a different solvent like DMF or using the amine base as the solvent.[4][5] 3. Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.[2] 2. High Copper(I) Concentration: An excess of the copper co-catalyst can favor this side reaction.[13]1. Meticulously degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.[2] 2. Reduce the amount of copper(I) iodide used. The most effective solution is to switch to a copper-free Sonogashira protocol.[2][3]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Catalyst Loading: The amount of catalyst may not be enough to drive the reaction to completion.[13] 2. Short Reaction Time: The reaction may not have reached equilibrium. 3. Low Temperature: The activation energy for less reactive halides may not be overcome at lower temperatures.[13]1. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[13] 2. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. 3. Gradually increase the reaction temperature, especially for aryl bromides or chlorides.[11][13]
Visual Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Failure or Low Yield CheckCatalyst Check Catalyst Activity & Reagent Purity Start->CheckCatalyst CheckConditions Optimize Reaction Conditions (T, Base, Solvent) CheckCatalyst->CheckConditions CheckSideReactions Analyze for Side Products CheckConditions->CheckSideReactions Success Successful Coupling CheckSideReactions->Success No Side Products & Good Yield PdBlack Palladium Black Observed? CheckSideReactions->PdBlack Precipitate? Glaser Glaser Homocoupling Observed? PdBlack->Glaser No InertAtmosphere Improve Inert Atmosphere & Degassing PdBlack->InertAtmosphere Yes CopperFree Switch to Copper-Free Protocol Glaser->CopperFree Yes OptimizeLigand Screen Ligands (e.g., XPhos, NHCs) Glaser->OptimizeLigand No InertAtmosphere->CheckConditions CopperFree->CheckConditions OptimizeLigand->CheckConditions SonogashiraCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Pd(II)(Ar)(X)L₂ OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne cis-Pd(II)(Ar)(C≡CR)L₂ Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product Cu_Acetylide Cu-C≡C-R CuX->Cu_Acetylide + H-C≡C-R - HX Alkyne H-C≡C-R Base Base Cu_Acetylide->Transmetal

Sources

Technical Support Center: Synthesis of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethynyl-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] While robust, the Sonogashira coupling of pyridine derivatives can present unique challenges due to the electronic nature of the pyridine ring and its potential to coordinate with the metal catalysts. This guide will address common issues encountered during this synthesis and provide evidence-based solutions to enhance your experimental success.

A prevalent and effective strategy for this synthesis involves a two-step process:

  • Sonogashira Coupling: Reaction of 3-bromo-4-methylpyridine with a protected alkyne, typically trimethylsilylacetylene (TMSA). The TMS protecting group is crucial for preventing the undesired homo-coupling of the terminal alkyne (Glaser coupling).

  • Deprotection: Removal of the trimethylsilyl (TMS) group to yield the final product, this compound.

This guide will cover both steps of this synthetic route.

Troubleshooting Guide: Sonogashira Coupling of 3-bromo-4-methylpyridine with TMSA

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the Sonogashira coupling step.

Question 1: My reaction shows low or no conversion of the starting material, 3-bromo-4-methylpyridine. What are the potential causes and how can I fix this?

Answer:

Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to troubleshooting this problem:

Potential Cause 1: Inactive Catalyst

The active catalyst in the Sonogashira reaction is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ. The amine base typically facilitates this reduction.[1]

  • Solution:

    • Ensure an inert atmosphere: Palladium(0) complexes are sensitive to air.[1] The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote the undesirable homo-coupling of the alkyne (Glaser coupling).[1] It is crucial to thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30 minutes) and maintain the reaction under an inert atmosphere.

    • Use a fresh, high-quality catalyst: Palladium catalysts can degrade over time. Ensure you are using a fresh batch of the catalyst.

    • Consider a pre-activated catalyst: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be more effective, although it is generally less stable than Pd(II) precatalysts.[2]

Potential Cause 2: Catalyst Poisoning

Pyridine derivatives can act as ligands and coordinate to the palladium center, potentially inhibiting its catalytic activity. While 3-bromo-4-methylpyridine is the substrate, excess pyridine or other nitrogen-containing impurities can poison the catalyst.

  • Solution:

    • Purify the starting materials: Ensure your 3-bromo-4-methylpyridine and solvent are free from other nitrogen-containing impurities.

    • Choose the right ligand: Using bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning and improve catalytic turnover. Consider ligands like P(t-Bu)₃ or bulky biaryl phosphine ligands.[3]

Potential Cause 3: Suboptimal Reaction Conditions

The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.

  • Solution:

    • Solvent: While DMF is commonly used, other solvents like toluene, acetonitrile, or amines (which can act as both solvent and base, such as triethylamine or diisopropylamine) can be effective.[4][5] If your reaction is sluggish in one solvent, consider trying another.

    • Base: An appropriate base is crucial for neutralizing the HX generated during the reaction and for the formation of the copper acetylide.[1] Triethylamine (Et₃N) is a common choice.[4] If you observe low conversion, consider a stronger or more sterically hindered base like diisopropylethylamine (DIPEA) or piperidine.[3]

    • Temperature: While many Sonogashira reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 50-100 °C).[4][5] However, be aware that higher temperatures can also promote side reactions.[4]

Question 2: My reaction is producing a significant amount of a side product, which I suspect is the homo-coupled alkyne (Glaser coupling). How can I minimize this?

Answer:

The formation of a 1,3-diyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne) is a classic side reaction in Sonogashira couplings, known as the Glaser coupling.[1] This is particularly problematic when a copper co-catalyst is used in the presence of oxygen.[1]

  • Solution 1: Rigorous Exclusion of Oxygen

    • As mentioned previously, maintaining a strictly inert atmosphere is the first line of defense against Glaser coupling.[1] Ensure your degassing procedure is thorough.

  • Solution 2: Copper-Free Sonogashira Conditions

    • The copper co-catalyst is the primary culprit in promoting Glaser coupling.[1] Fortunately, copper-free Sonogashira protocols have been developed.[1] These reactions often require a different set of conditions, such as a more reactive palladium catalyst/ligand system and a stronger base, but can completely eliminate the homo-coupling side product.

  • Solution 3: Use of a Protected Alkyne

    • Using trimethylsilylacetylene (TMSA) is a highly effective strategy to prevent homo-coupling, as the bulky TMS group sterically hinders the dimerization of the alkyne. This is the recommended approach for the synthesis of this compound.

Question 3: The reaction seems to work, but my yield of 3-(trimethylsilylethynyl)-4-methylpyridine is still low. What other factors should I consider?

Answer:

If you have addressed the issues of catalyst activity and major side reactions, low yields may be due to other factors such as reactant stoichiometry, reaction time, or product degradation.

  • Solution:

    • Stoichiometry: A slight excess of the alkyne (typically 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more valuable aryl halide.[4]

    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[4] This will help you determine the optimal reaction time and avoid prolonged heating, which can lead to product decomposition.

    • Work-up and Purification: The work-up and purification process can be a source of product loss. Ensure you are using an appropriate work-up procedure to remove the catalyst and salts before purification. For pyridine-containing compounds, it is sometimes beneficial to perform a mild acidic wash to remove the base, followed by re-neutralization and extraction. However, be cautious as the product itself is basic. Column chromatography on silica gel is a common purification method. A gradient elution with a mixture of a nonpolar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.[4] The basicity of the pyridine nitrogen can sometimes cause tailing on silica gel; adding a small amount of triethylamine (e.g., 1%) to the eluent can help to mitigate this.

Experimental Protocols

Protocol 1: Synthesis of 3-(trimethylsilylethynyl)-4-methylpyridine

This protocol is a representative procedure based on established methods for Sonogashira couplings of halopyridines.[4]

Materials:

  • 3-bromo-4-methylpyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 3-bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and PPh₃ (0.06 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (5 mL per mmol of 3-bromo-4-methylpyridine) and anhydrous triethylamine (3.0 eq) via syringe.

  • Degas the resulting mixture by bubbling nitrogen through it for 20-30 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 1:4 mixture of ethyl acetate/hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 3-(trimethylsilylethynyl)-4-methylpyridine as a pale yellow oil or solid.

Protocol 2: Deprotection of 3-(trimethylsilylethynyl)-4-methylpyridine

This protocol describes a mild and efficient method for the removal of the TMS group.

Materials:

  • 3-(trimethylsilylethynyl)-4-methylpyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-(trimethylsilylethynyl)-4-methylpyridine (1.0 eq) in methanol (10 mL per mmol).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product may be further purified by column chromatography if necessary.

Data Summary

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of similar 3-halopyridine substrates. This data can be used as a benchmark for your own experiments.

Aryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100398[4]
2-amino-3-bromo-5-methylpyridine4-ethynylanisolePd(CF₃COO)₂ (2.5)5Et₃NDMF100393[4]
3-bromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1)0.2Et₃NNMP902498[5]
3-iodopyridinePhenylacetylenePd₂(dba)₃ (2.5) / P(t-Bu)₃ (10)TBAFNMP90[3]

Visualization of Key Processes

Catalytic Cycle of the Sonogashira Coupling

The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide trans-ArPd(II)L₂(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkyne cis-ArPd(II)L₂(C≡CR) pd2_halide->pd2_alkyne Transmetalation [from Cu(I) cycle] pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu_halide Cu(I)X alkyne H-C≡CR cu_alkyne Cu(I)-C≡CR cu_alkyne->pd2_halide cu_alkyne->cu_halide To Pd(II) cycle alkyne->cu_alkyne Base Workflow cluster_coupling Step 1: Sonogashira Coupling cluster_deprotection Step 2: Deprotection setup Reaction Setup (Inert Atmosphere) reaction Coupling Reaction (3-bromo-4-methylpyridine + TMSA) setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Work-up (Filtration, Extraction) monitoring->workup purification1 Column Chromatography workup->purification1 product1 3-(trimethylsilylethynyl)-4-methylpyridine purification1->product1 deprotection_rxn Deprotection Reaction (K₂CO₃, MeOH) product1->deprotection_rxn workup2 Work-up (Extraction) deprotection_rxn->workup2 purification2 Purification (if needed) workup2->purification2 final_product This compound purification2->final_product

Caption: Synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-chloro-4-methylpyridine instead of 3-bromo-4-methylpyridine?

A: While possible, it is generally more challenging. The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl. Aryl chlorides are significantly less reactive and often require more forcing conditions, such as higher temperatures and more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands). [3]For laboratory-scale synthesis, 3-bromo-4-methylpyridine is the recommended starting material for higher yields and milder conditions.

Q2: Is it necessary to use a phosphine ligand?

A: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. While some "ligand-free" Sonogashira reactions have been reported, they often rely on other components in the reaction mixture to act as ligands or are performed under specific conditions. For a reliable and high-yielding synthesis of this compound, the use of a phosphine ligand like triphenylphosphine (PPh₃) is highly recommended. [4] Q3: My final product, this compound, appears to be unstable and darkens over time. How can I store it properly?

A: Terminal alkynes, especially those with electron-rich aromatic rings, can be susceptible to oxidation and polymerization over time, which can lead to discoloration. For long-term storage, it is recommended to keep the product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer at -20 °C). Storing it as the more stable TMS-protected intermediate until it is needed for the next synthetic step is also a good strategy.

Q4: What are the key safety precautions I should take during this synthesis?

A:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Toluene, DMF, and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases: Triethylamine and other amine bases are corrosive and have strong odors. Handle them in a fume hood.

  • Copper(I) Iodide: Copper salts can be toxic. Avoid ingestion and skin contact.

  • Inert Atmosphere: When working with pyrophoric reagents or air-sensitive catalysts, ensure you are properly trained in the use of inert atmosphere techniques.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

References

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]

  • Wu, C.-C., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(9), 6388-6404. [Link]

  • Jadhav, P. D., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1373. [Link]

  • Chougala, L. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Ethynyl-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Ethynyl-4-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the Sonogashira cross-coupling reaction to produce this key synthetic building block. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the synthesis of this compound via Sonogashira coupling.

Q1: My Sonogashira reaction is not starting or is stalling. What are the first things to check?

A1: When a reaction fails to initiate, the issue often lies with the catalyst, reagents, or reaction atmosphere.[1][2]

  • Catalyst Activity: Ensure your palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Pd(0) catalysts are particularly sensitive to air.[1]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. Use a fresh bottle of high-purity CuI. Discolored (green or brown) CuI should not be used.

  • Anaerobic Conditions: The presence of oxygen is a primary cause of reaction failure. It leads to the oxidative homocoupling of the alkyne (Glaser coupling), consuming your starting material.[1][3] Ensure all solvents and the amine base are rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes). The reaction should be run under a positive pressure of an inert gas like argon or nitrogen.[2]

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupling of my alkyne. How can I prevent this?

A2: Alkyne homocoupling, or Glaser coupling, is a common side reaction in copper-catalyzed Sonogashira reactions.[3][4]

  • Strictly Anaerobic Conditions: As mentioned above, oxygen promotes this side reaction. Improving your degassing technique is the first and most critical step.[2]

  • Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][3][5] These reactions may require different ligands (e.g., bulky, electron-rich phosphines) or higher temperatures to proceed efficiently but eliminate the primary catalyst for homocoupling.[6]

  • Slow Addition of Alkyne: Adding the alkyne substrate slowly via syringe pump can maintain a low instantaneous concentration, which kinetically favors the cross-coupling pathway over homocoupling.[2][7]

  • Hydrogen Atmosphere: In some cases, running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to dramatically reduce homocoupling.[4]

Q3: My yield is low, and I have a complex mixture of byproducts, including what appears to be a black precipitate. What's happening?

A3: A complex mixture and the formation of a black precipitate, known as "palladium black," indicate catalyst decomposition.[1]

  • Catalyst Decomposition: This can be caused by impurities in the reagents, an inappropriate solvent, or excessively high temperatures. Pyridine substrates themselves can sometimes coordinate too strongly to the palladium center, leading to inactive species or decomposition.[2][8]

  • Ligand Choice: The standard triphenylphosphine (PPh₃) ligand may not be optimal. Consider screening more robust, electron-rich, and sterically hindered ligands (e.g., Buchwald-type ligands, N-heterocyclic carbenes (NHCs), or dppf) which can stabilize the palladium catalyst and promote the desired reaction.[9][10][11]

  • Temperature Control: While aryl bromides and chlorides often require heat, excessive temperatures can accelerate catalyst decomposition.[2][11] Optimize the temperature to find a balance between reaction rate and catalyst stability.

Q4: How do I effectively remove the palladium and copper catalysts during the work-up?

A4: Residual metals can complicate purification and are often unacceptable in pharmaceutical applications.

  • Aqueous Washes: A standard aqueous workup including a wash with saturated ammonium chloride (NH₄Cl) can help remove copper salts.

  • Filtration: After dilution with an organic solvent, filtering the crude reaction mixture through a pad of Celite® can remove palladium black and other insoluble species.[12]

  • Specialized Scavenging: For complete removal, consider washing the organic layer with a solution of a metal scavenger, such as aqueous sodium sulfide, or stirring the solution with a solid-supported scavenger resin.[13]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low-yield issues by examining specific experimental parameters.

The Catalyst System: The Heart of the Reaction

The choice and handling of the palladium catalyst, ligand, and copper co-catalyst are paramount.

ProblemPotential CauseRecommended Solution
No Reaction Inactive Pd catalyst.Use a fresh batch of catalyst. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more air-stable than Pd(0) sources like Pd(PPh₃)₄.[1]
Reaction Stalls Ligand is suboptimal for the pyridine substrate.Pyridines can be challenging substrates.[14] Screen a panel of ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can prevent catalyst inhibition and accelerate the reaction.[2][10]
Low Yield Incorrect Palladium:Ligand ratio.For Pd(II) precatalysts, a Pd:P ratio of 1:2 to 1:4 is often optimal. Varying the ligand ratio can sometimes switch reaction selectivity and improve yield.[13]
Homocoupling Copper(I) iodide is promoting Glaser coupling.Use fresh, high-purity CuI. If the problem persists, switch to a copper-free protocol.[5][15]
Reaction Parameters & Environment

The reaction environment dictates the stability and efficiency of the catalytic cycle.

ProblemPotential CauseRecommended Solution
Catalyst Decomposition Oxygen contamination.Rigorous degassing is essential. Use a robust technique like freeze-pump-thaw for at least three cycles. Ensure the reaction is maintained under a positive pressure of inert gas (Ar or N₂).[2][9]
No or Slow Reaction Incorrect base.An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically required to neutralize the HX byproduct and deprotonate the alkyne.[1][5] Ensure the base is anhydrous and used in sufficient excess (typically 2-5 equivalents).[12]
Side Product Formation Suboptimal temperature.The reactivity order for the halide is I > Br > Cl.[1][12] Iodides may react at room temperature, while bromides often require heating (e.g., 60-100 °C).[11] Optimize the temperature; too high can cause decomposition, too low can halt the reaction.[2][12]
Inconsistent Results Inappropriate solvent.Amine bases can often serve as both the base and solvent.[5] Co-solvents like THF, DMF, or toluene can be used.[11][12] Ensure the solvent is anhydrous and degassed. Some solvents like THF have been anecdotally linked to palladium black formation.[1]
Reagent Quality & Stoichiometry

The purity of your starting materials directly impacts catalyst performance.

  • Purity of 3-halo-4-methylpyridine: Ensure the starting halide is pure. Impurities can act as catalyst poisons.

  • Alkyne Source: If using a protected alkyne like trimethylsilylacetylene (TMSA), ensure the quality is high. For in-situ deprotection protocols, ensure the fluoride source (e.g., TBAF, CsF) is anhydrous.[15]

  • Stoichiometry: A slight excess of the alkyne (1.1-1.5 equivalents) is typically used to drive the reaction to completion.[9][12]

Recommended Starting Protocol

This protocol provides a robust starting point for the Sonogashira coupling of a 3-halo-4-methylpyridine with a terminal alkyne.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the 3-halo-4-methylpyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Atmosphere Control: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine (or a mixture of THF and diisopropylamine).[12] The solvent volume should be sufficient to create a stirrable slurry.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) to the mixture via syringe. If the alkyne is a gas, it can be bubbled through the solution.

  • Reaction: Stir the reaction at room temperature for aryl iodides or heat to 60-80 °C for aryl bromides. Monitor the reaction progress by TLC or GC-MS.[1]

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate or diethyl ether, and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides & Workflows

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow start Low Yield or No Reaction check_atmosphere 1. Check Atmosphere - Is it strictly anaerobic? - Degassed solvents/base? start->check_atmosphere check_atmosphere->start No, Fix & Retry check_catalyst 2. Check Catalysts - Pd & CuI fresh/active? - Stored properly? check_atmosphere->check_catalyst Yes check_catalyst->start No, Replace & Retry check_reagents 3. Check Reagents - Halide/Alkyne pure? - Base anhydrous? check_catalyst->check_reagents Yes check_reagents->start No, Purify & Retry optimize_conditions 4. Optimize Conditions check_reagents->optimize_conditions Yes sub_optimize_temp Adjust Temperature (I: RT, Br: Heat) optimize_conditions->sub_optimize_temp sub_optimize_ligand Screen Ligands (dppf, NHCs, etc.) optimize_conditions->sub_optimize_ligand sub_optimize_cu Try Copper-Free Conditions optimize_conditions->sub_optimize_cu success Improved Yield sub_optimize_temp->success sub_optimize_ligand->success sub_optimize_cu->success

Caption: A decision tree for troubleshooting Sonogashira reactions.

Simplified Sonogashira Catalytic Cycle

This diagram illustrates the key steps in the palladium and copper co-catalyzed reaction.

SonogashiraCycle cluster_legend Cycles pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X pd0->pd_complex + R¹-X reductive_elim Reductive Elimination transmetal Transmetalation pd_alkynyl R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkynyl pd_alkynyl->pd0 product Product R¹-C≡CR² pd_alkynyl->product cu_acetylide Cu(I)-C≡CR² cu_x Cu(I)X cu_acetylide->cu_x Transfers acetylide to Palladium alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)X - HX base Base (e.g., Et₃N) pd_cycle Palladium Cycle cu_cycle Copper Cycle

Caption: Simplified catalytic cycles for the Sonogashira coupling.[16]

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1085–1091. [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Tiwari, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4606. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • O'Hara, F., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(15), 9460-9470. [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]

  • Sharma, S., & Van der Eycken, E. V. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1853-1865. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (n.d.). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Retrieved from [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Ethynyl-4-methylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethynyl-4-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1] Its unique structure, featuring a basic pyridine ring and a reactive ethynyl group, presents specific challenges during purification. Achieving high purity is critical, as residual impurities can interfere with subsequent reactions, compromise biological assays, or affect the material properties of final products.

This technical support guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the purification of this compound and its analogues. Eschewing a one-size-fits-all approach, this document is structured as a dynamic troubleshooting resource, combining frequently asked questions with detailed protocols and the underlying chemical principles that govern them.

Compound Profile: this compound
PropertyValueSource
Molecular Formula C₈H₇N[2]
Molecular Weight 117.15 g/mol [2]
Appearance Combustible liquid[2]
CAS Number 30413-62-8[2]
Key Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2]

Section 1: Purification Strategy & Workflow

The purification of pyridine derivatives is rarely a single-step process. A successful strategy involves a logical workflow that begins with an initial assessment of the crude material and progresses through several stages to yield a product of the desired purity. The following workflow provides a general decision-making framework.

Purification_Workflow cluster_0 Initial Assessment & Workup cluster_1 Primary Purification cluster_2 High-Purity Polishing Start Crude Reaction Mixture TLC_NMR Analyze Impurity Profile (TLC, ¹H NMR) Start->TLC_NMR AcidBase Acid-Base Extraction (for non-basic impurities) TLC_NMR->AcidBase Neutral/Acidic Impurities Present Drying Bulk Drying (e.g., MgSO₄, Na₂SO₄) TLC_NMR->Drying No Extraction Needed AcidBase->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Distill_Recryst Distillation or Recrystallization? SolventRemoval->Distill_Recryst Distillation Vacuum Distillation (for liquids/low MPs) Distill_Recryst->Distillation Liquid Recrystallization Recrystallization (for solids) Distill_Recryst->Recrystallization Solid Chromatography Flash Column Chromatography (for closely-related impurities) Distillation->Chromatography FinalProduct Pure Product (>98%) Distillation->FinalProduct Sufficiently Pure Recrystallization->Chromatography Recrystallization->FinalProduct Sufficiently Pure Chromatography->FinalProduct

Caption: General purification workflow for this compound derivatives.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Aqueous Workup: Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic pyridines from neutral or acidic byproducts.[3] The principle relies on converting the pyridine into a water-soluble salt by protonation with an acid, allowing for its separation from non-basic, organic-soluble impurities.[4]

Q1: My pyridine derivative isn't partitioning into the aqueous acid layer during extraction. What's going wrong?

A: This is a common issue, often related to insufficient acidity or steric hindrance.

  • Causality: The nitrogen lone pair on the pyridine ring must be protonated to form a water-soluble pyridinium salt. If the aqueous layer is not sufficiently acidic (i.e., the pH is too high), the equilibrium will favor the neutral, organic-soluble form. Additionally, bulky substituents near the nitrogen atom can sterically hinder protonation or reduce the solubility of the resulting salt.

  • Troubleshooting Steps:

    • Check pH: Use pH paper to ensure the aqueous layer is strongly acidic (pH 1-2). Add more acid (e.g., 1-2M HCl) as needed.

    • Increase Mixing: Ensure vigorous mixing in the separatory funnel to maximize interfacial contact between the organic and aqueous layers.

    • Consider a Different Acid: In rare cases of stubborn bases, a stronger acid might be required, but this is generally not necessary for pyridines.

    • Perform Multiple Extractions: Instead of one large-volume extraction, perform three to four smaller-volume extractions with fresh aqueous acid to improve efficiency.

Q2: An unmanageable emulsion has formed at the interface of the organic and aqueous layers. How can I resolve this?

A: Emulsion formation is common when the densities of the two layers are similar or when particulate matter is present.

  • Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactants or fine solids at the interface. They prevent the clean separation of layers.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes; some emulsions break on their own.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, helping to disrupt the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that might be stabilizing the emulsion.

Chromatographic Purification

Flash column chromatography is the go-to method for separating compounds with similar polarities. However, the basicity of pyridines can lead to challenging separations on standard silica gel.

Q3: My pyridine compound is streaking severely on the TLC plate and giving broad, tailing peaks during column chromatography. How can I achieve sharp peaks?

A: This is the most frequently encountered problem when purifying pyridines on silica gel.[5]

  • Causality: Standard silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atom of the pyridine interacts strongly and non-specifically with these acidic sites through acid-base interactions. This secondary interaction mechanism, in addition to normal-phase partitioning, causes a portion of the analyte to be retained more strongly, resulting in peak tailing.[5]

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to the eluent. This base will "cap" the acidic silanol sites, preventing your compound of interest from interacting with them.

      • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or pyridine to your chromatography solvent system (e.g., for a 1 L system, add 5-10 mL of Et₃N).[6]

    • Use Deactivated Silica: Purchase commercially available silica gel treated with a deactivating agent, or use an alternative stationary phase like alumina (basic or neutral).

    • Check for Overload: Injecting too much sample can also cause peak distortion. Ensure you are not overloading the column.[5]

Tailing_Solution cluster_Problem The Problem: Strong Acid-Base Interaction cluster_Solution The Solution: Add a Competitive Base Pyridine Pyridine Derivative (Basic) Interaction Strong Interaction (Causes Tailing) Pyridine->Interaction Silanol Silica Gel Surface (Acidic Si-OH) Silanol->Interaction Triethylamine Triethylamine (Et₃N) (Stronger Base) Silanol_S Silica Gel Surface (Acidic Si-OH) Triethylamine->Silanol_S Preferentially Binds & Blocks Acidic Sites Pyridine_S Pyridine Derivative Elution Symmetrical Peak Pyridine_S->Elution Elutes Normally

Caption: Mechanism of peak tailing and its resolution using a basic modifier.

Q4: My product appears to be degrading on the silica gel column. Is this possible?

A: Yes, decomposition on silica is a known issue for sensitive compounds.

  • Causality: The acidic nature of silica gel can catalyze the decomposition of acid-sensitive functional groups. For this compound, while the pyridine core is stable, terminal alkynes can sometimes undergo hydration or other acid-catalyzed reactions, especially if the crude material contains protic impurities.

  • Troubleshooting Steps:

    • Deactivate the Silica: As with peak tailing, adding triethylamine to the eluent will neutralize the silica surface and reduce its catalytic activity.

    • Use Neutral Alumina: Switch to neutral alumina as the stationary phase, which lacks the acidic character of silica.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare the column, load the sample, and run the chromatography without delay.

Handling and Stability

Q5: How should I properly handle and store my purified this compound?

A: Proper storage is crucial to maintain purity.

  • Causality: Pyridine compounds are often hygroscopic and can absorb atmospheric water.[7] Furthermore, terminal alkynes can be susceptible to oxidation or polymerization over time, especially when exposed to air, light, or trace metals.

  • Handling and Storage Protocol:

    • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Cold and Dark: Keep the container tightly sealed and store it in a refrigerator or freezer, protected from light.[8]

    • Avoid Contamination: Use clean glassware and spatulas to prevent the introduction of impurities that could catalyze decomposition.

    • Monitor Purity: For long-term storage, periodically check the purity by TLC or ¹H NMR before use.

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification

This protocol describes the separation of a basic pyridine derivative from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl(aq) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated pyridine salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of 1M HCl(aq) to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract. Repeat one more time. The organic layer now contains neutral impurities and can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). The neutral pyridine derivative should precipitate or form an oily layer.

  • Back-Extraction: Transfer the basified aqueous mixture back to a clean separatory funnel. Extract the neutral pyridine derivative back into an organic solvent (e.g., 3 x 75 mL of ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified pyridine derivative.

Protocol 2: High-Purity Flash Column Chromatography

This protocol is designed to separate the target compound from closely related impurities.

  • Solvent System Selection: Using TLC, identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.35.[6] A common starting point is a mixture of hexanes and ethyl acetate.

  • Prepare the Eluent: Prepare a sufficient volume of the chosen solvent system. Crucially, add 0.5-1% triethylamine (Et₃N) by volume to this eluent.

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent. Ensure there are no cracks or air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if solubility is an issue). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, applying gentle air pressure to maintain a steady flow rate. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure. Note: Triethylamine (b.p. 89 °C) is volatile and typically removed easily on a rotary evaporator.

References

  • LookChem. Purification of Pyridine - Chempedia. [Link]

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

  • PubChem. This compound (C8H7N). [Link]

  • Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. [Link]

  • Journal of the American Chemical Society. Direct Synthesis of Pyridine Derivatives. [Link]

  • Google Patents. US3431266A - Method for recovery of pyridine bases.
  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]

  • Google Patents.
  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
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  • ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]

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Preventing homocoupling of 3-Ethynyl-4-methylpyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to preventing homocoupling in cross-coupling reactions for researchers, scientists, and drug development professionals.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling (Glaser coupling) when using 3-Ethynyl-4-methylpyridine in coupling reactions, particularly the Sonogashira reaction. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the success of your experiments.

Section 1: Foundational Knowledge - FAQs

This section addresses the fundamental principles behind the homocoupling of this compound and the strategies to mitigate this undesired side reaction.

Q1: What is homocoupling, and why is it a problem with this compound?

A1: Homocoupling, also known as Glaser coupling, is an oxidative dimerization of terminal alkynes to form a 1,3-diyne. In the context of a Sonogashira cross-coupling reaction, where the goal is to couple this compound with an aryl or vinyl halide, homocoupling is a significant side reaction that consumes the starting alkyne and reduces the yield of the desired cross-coupled product.[1] This reaction is typically catalyzed by copper salts in the presence of an oxidant, such as air.[2]

Q2: What is the role of the copper co-catalyst in Sonogashira reactions and its connection to homocoupling?

A2: In a traditional Sonogashira reaction, a copper(I) co-catalyst is used to accelerate the reaction.[3] It reacts with the terminal alkyne to form a copper acetylide intermediate.[4] This intermediate then undergoes transmetalation with the palladium(II) complex in the main catalytic cycle. However, in the presence of oxygen, this copper acetylide can undergo oxidative dimerization, leading to the formation of the homocoupled product.[1]

Q3: Can the pyridine nitrogen in this compound influence the reaction?

A3: Yes, the pyridine nitrogen can act as a ligand and coordinate to the palladium or copper catalyst. This can sometimes inhibit the catalyst and affect the reaction rate and outcome.[3][5] The choice of ligands and reaction conditions is therefore crucial to ensure efficient catalysis and minimize potential inhibition.

Q4: What are the main strategies to prevent homocoupling?

A4: The primary strategies to prevent homocoupling include:

  • Utilizing Copper-Free Sonogashira Protocols: This is the most direct way to avoid the primary pathway for Glaser coupling.[1][6]

  • Strict Exclusion of Oxygen: Performing the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidative dimerization.[7]

  • Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne throughout the reaction can disfavor the bimolecular homocoupling.

  • Careful Selection of Ligands and Base: The choice of these reagents can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Section 2: Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues encountered during the coupling of this compound.

Problem 1: Significant formation of the homocoupled diyne byproduct.
  • Potential Cause 1: Presence of Oxygen.

    • Troubleshooting Steps:

      • Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas for an extended period.[7]

      • Assemble the reaction setup under a positive pressure of high-purity argon or nitrogen.

      • Use Schlenk techniques or a glovebox to minimize exposure to air.

  • Potential Cause 2: High Concentration of Copper Catalyst.

    • Troubleshooting Steps:

      • Reduce the loading of the copper(I) co-catalyst to the minimum effective amount (e.g., 1-2 mol%).

      • Consider switching to a copper-free Sonogashira protocol.

  • Potential Cause 3: High Alkyne Concentration.

    • Troubleshooting Steps:

      • Employ a slow addition technique for the this compound using a syringe pump over several hours. This maintains a low steady-state concentration of the alkyne, favoring the cross-coupling reaction.

Problem 2: Low or no yield of the desired cross-coupled product.
  • Potential Cause 1: Inactive Catalyst.

    • Troubleshooting Steps:

      • The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[1] Use a fresh batch of palladium catalyst or a more stable precatalyst.

      • Ensure the phosphine ligands are not oxidized by storing them under an inert atmosphere.

  • Potential Cause 2: Catalyst Inhibition by the Pyridine Substrate.

    • Troubleshooting Steps:

      • Increase the ligand-to-palladium ratio to ensure the palladium center is sufficiently coordinated by the desired ligand.

      • Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which can form more stable and active catalytic complexes.[8]

  • Potential Cause 3: Inappropriate Base or Solvent.

    • Troubleshooting Steps:

      • The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are common.[6] Ensure the base is anhydrous and used in sufficient excess to neutralize the HX byproduct.

      • The solvent can influence the solubility of the catalyst and reagents. Anhydrous, degassed solvents like DMF, THF, or toluene are typically used.

Troubleshooting Workflow Diagram

G start Low Yield or High Homocoupling check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Thoroughly degas all solvents and reagents. check_atmosphere->degas No check_copper Are you using a copper co-catalyst? check_atmosphere->check_copper Yes use_inert Use Schlenk line or glovebox. degas->use_inert use_inert->check_copper reduce_copper Reduce CuI loading (1-2 mol%). check_copper->reduce_copper Yes copper_free Switch to a copper-free protocol. check_copper->copper_free Consider check_alkyne_addition How was the alkyne added? check_copper->check_alkyne_addition No (Copper-Free) reduce_copper->check_alkyne_addition copper_free->check_alkyne_addition slow_addition Use slow addition via syringe pump. check_alkyne_addition->slow_addition All at once check_catalyst Is there evidence of catalyst decomposition (Pd black)? check_alkyne_addition->check_catalyst Slowly slow_addition->check_catalyst fresh_catalyst Use fresh catalyst and/or ligands. check_catalyst->fresh_catalyst Yes check_base_solvent Are the base and solvent appropriate and anhydrous? check_catalyst->check_base_solvent No change_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). fresh_catalyst->change_ligand change_ligand->check_base_solvent optimize_base_solvent Screen different anhydrous bases and solvents. check_base_solvent->optimize_base_solvent Unsure/No end Improved Yield and Selectivity check_base_solvent->end Yes optimize_base_solvent->end

Caption: A decision-making workflow for troubleshooting Sonogashira reactions of this compound.

Section 3: Experimental Protocols and Data

This section provides detailed, step-by-step protocols for both standard copper-catalyzed and copper-free Sonogashira reactions, along with comparative data to guide your experimental design.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific aryl halides.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).[4]

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (or another suitable solvent) and triethylamine (3.0 eq).

  • Alkyne Addition: Add this compound (1.2 eq) to the mixture. For sensitive substrates, consider slow addition.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60–80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended to minimize homocoupling.

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, add the aryl bromide (1.0 eq), a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (P2) (0.05 eq), to a dry vial.[7][9]

  • Solvent and Reagent Addition: Add anhydrous, degassed DMSO and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 eq).

  • Alkyne Addition: Add this compound (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 1.5-18 hours) and monitor by LC-MS.[9]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1, omitting the ammonium chloride wash if no copper is present.

Comparative Data on Catalyst Systems

The choice of catalyst and ligand is critical for a successful reaction. The following table summarizes the performance of different palladium systems for the coupling of aryl halides with terminal alkynes.

Catalyst SystemAryl HalideLigandBaseSolventTemp. (°C)Yield (%)NotesSource
PdCl₂(PPh₃)₂ / CuIAryl IodidePPh₃Et₃NDMFRT - 80>90Standard conditions, risk of homocoupling.[4]
Pd(OAc)₂ / CuIPhenylacetyleneNoneDABCOMeCNRT94High turnover number, but for homocoupling.[10]
[DTBNpP]Pd(crotyl)ClAryl BromideDTBNpPTMPDMSORTup to 97Copper-free, excellent for challenging substrates.[9]
Pd(CH₃CN)₂Cl₂Aryl HalidecataCXium ACs₂CO₃2-MeTHFRTGood to Exc.Copper and amine-free.[11]
Mechanistic Overview: Cross-Coupling vs. Homocoupling

The following diagram illustrates the competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling pathways.

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Undesired) Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR') Product Ar-C≡CR' (Product) PdII_Alkyne->Product Reductive Elimination Product->Pd0 Alkyne R'-C≡CH Cu_Acetylide R'-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I), Base Diyne R'-C≡C-C≡C-R' (Homocoupling) Cu_Acetylide->Diyne O₂, Dimerization Cu_Acetylide_shared R'-C≡C-Cu(I) Cu_Acetylide_shared->PdII_Aryl To Sonogashira Cycle Cu_Acetylide_shared->Diyne To Glaser Pathway

Caption: Competing catalytic cycles in a copper-co-catalyzed Sonogashira reaction.

References

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. (n.d.). Organic Chemistry Portal. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. [Link]

  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. (n.d.). PubMed. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

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  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2008). Wipf Group. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. [Link]

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  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews. [Link]

  • Recent advances and applications of Glaser coupling employing greener protocols. (2014). RSC Publishing. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). NIH. [Link]

  • Glaser coupling. (n.d.). Wikipedia. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. (n.d.). RSC Publishing. [Link]

  • 3, 6-di(pyridin-2-yl)-1,2,4,5-tetrazine capped Pd(0) nanoparticles: catalyst for copper-free Sonogashira coupling of aryl halide. (n.d.). The Royal Society of Chemistry. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). Semantic Scholar. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). NIH. [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023). [Link]

  • Proposed mechanisms for homocoupling of 2‐arylpyridine N‐oxides.... (n.d.). ResearchGate. [Link]

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  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (n.d.). NIH. [Link]6/)

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Challenges in the scale-up synthesis of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An essential pyridine derivative in medicinal chemistry, 3-Ethynyl-4-methylpyridine serves as a critical building block for various pharmacologically active molecules.[1] Its synthesis, particularly at scale, presents a unique set of challenges that require a deep understanding of organometallic chemistry and process optimization. This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important intermediate.

The most prevalent and industrially viable route to this compound is the Sonogashira cross-coupling reaction.[2][3][4] This method involves the palladium- and copper-co-catalyzed reaction between a 3-halo-4-methylpyridine and a suitable alkyne source. To prevent side reactions and improve handling, a protected alkyne such as trimethylsilylacetylene (TMSA) is commonly used, followed by a deprotection step to yield the final product.

This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address specific issues encountered during the synthesis and scale-up process.

Overall Synthetic Workflow

The synthesis can be visualized as a two-step process: the Sonogashira coupling followed by silyl deprotection.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Sonogashira Coupling cluster_reaction2 Step 2: Deprotection 3-Halo-4-methylpyridine 3-Halo-4-methylpyridine ReactionVessel1 Pd/Cu Catalyst, Base, Solvent 3-Halo-4-methylpyridine->ReactionVessel1 Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->ReactionVessel1 CoupledProduct 3-(2-Trimethylsilylethynyl)-4-methylpyridine ReactionVessel1->CoupledProduct Work-up & Isolation ReactionVessel2 Base (e.g., K2CO3) or Fluoride Source (e.g., TBAF) CoupledProduct->ReactionVessel2 FinalProduct This compound ReactionVessel2->FinalProduct Work-up & Purification

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route for the large-scale production of this compound?

The Sonogashira cross-coupling reaction is the most widely adopted and scalable method.[4][5] It involves coupling a 3-halo-4-methylpyridine (typically 3-bromo- or 3-iodo-4-methylpyridine) with a protected terminal alkyne like trimethylsilylacetylene (TMSA). This route is favored due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[2] The use of TMSA is crucial as it is a liquid, making it easier to handle than gaseous acetylene, and the trimethylsilyl protecting group prevents the common side reaction of alkyne homocoupling (Glaser coupling).[6]

Q2: What are the critical parameters to control during the Sonogashira coupling step at scale?

Scaling up a Sonogashira reaction requires careful control over several parameters:

  • Oxygen Exclusion: The reaction is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne and deactivation of the Pd(0) catalyst. Rigorous degassing of solvents and inerting the reactor with nitrogen or argon is critical.

  • Catalyst Loading: While lab-scale experiments might use higher catalyst loadings (1-5 mol%), for scale-up, minimizing the expensive palladium catalyst is crucial. A loading of 0.1-0.5 mol% Pd is often targeted. The Cu(I) co-catalyst loading is also important; a Pd:Cu ratio of 1:1 to 1:2 is typical.[7]

  • Temperature Control: The reaction is often exothermic. Efficient heat transfer is vital to maintain a consistent reaction temperature, prevent side reactions, and ensure safety.

  • Mixing: Homogeneous mixing is necessary to ensure efficient contact between reactants and the catalyst, especially when dealing with slurries (e.g., if an inorganic base is used). Inadequate mixing can lead to localized "hot spots" and inconsistent reaction progress.

Q3: Why is using a protected alkyne like trimethylsilylacetylene (TMSA) necessary?

Using TMSA offers several advantages over acetylene gas, especially for scale-up:

  • Safety and Handling: Acetylene is a flammable and explosive gas, making its use in large quantities hazardous and technically demanding. TMSA is a volatile liquid, which is significantly easier and safer to handle and dose accurately in a manufacturing environment.[8]

  • Prevention of Homocoupling: The trimethylsilyl group "protects" the terminal alkyne, preventing the undesired copper-mediated Glaser coupling, which would produce 1,4-bis(trimethylsilyl)buta-1,3-diyne.[6]

  • Controlled Stoichiometry: As a liquid, TMSA allows for precise control over the stoichiometry of the reaction, which is crucial for maximizing yield and minimizing residual starting materials.

Q4: What are the primary safety concerns associated with this synthesis?

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic and may cause liver damage upon exposure.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used in a well-ventilated area.

  • Reagents:

    • Trimethylsilylacetylene: It is a highly volatile and flammable liquid.[8]

    • Bases: Amines like triethylamine or diisopropylethylamine are flammable and corrosive.

    • Solvents: Many solvents used (e.g., THF, toluene) are flammable.

  • Catalysts: Palladium and copper catalysts, especially in powdered form, can be respiratory irritants.

  • Exotherms: The reaction can be exothermic. A proper risk assessment should be performed before scale-up to understand the thermal profile and ensure adequate cooling capacity is available.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or stalled conversion of 3-halo-4-methylpyridine.

  • Potential Cause A: Catalyst Deactivation The active form of the palladium catalyst is Pd(0). If your reaction fails to initiate or stalls, the catalyst may be inactive or deactivated.

    • Explanation: Pd(II) precursors like Pd(PPh₃)₂Cl₂ must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2] This reduction is often facilitated by amines or phosphine ligands. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, halting the reaction. The pyridine nitrogen itself can also coordinate to the palladium center, potentially inhibiting catalytic activity, making ligand choice crucial.

    • Solution Protocol:

      • Ensure Rigorous Inert Conditions: Before adding the catalyst, thoroughly degas the solvent and reactant mixture by sparging with nitrogen or argon for at least 30-60 minutes. Maintain a positive inert gas pressure throughout the reaction.

      • Use High-Quality Reagents: Use freshly distilled solvents and bases. The quality of the phosphine ligand is also critical, as oxidation to the phosphine oxide can affect catalyst activity.

      • Catalyst Pre-activation: For some Pd(II) sources, a pre-activation step by heating the catalyst and ligand in the solvent before adding other reactants can be beneficial.

  • Potential Cause B: Suboptimal Reaction Conditions The choice of base, solvent, and ligand can dramatically impact the reaction outcome, especially with heteroaromatic substrates.

    • Explanation: The base is required to neutralize the HX generated during the reaction and to deprotonate the alkyne for the copper cycle. The solvent must solubilize the reactants and catalyst complex. The ligand stabilizes the palladium center and modulates its reactivity.

    • Solution: Refer to the following table for recommended starting conditions and optimization pathways.

Parameter Recommendation for 3-Halo-4-methylpyridine Rationale & Troubleshooting Tips
Palladium Source Pd(PPh₃)₂Cl₂, Pd(OAc)₂Pd(PPh₃)₂Cl₂ is a common and reliable choice.[7] If using Pd(OAc)₂, an external phosphine ligand is required.
Ligand Triphenylphosphine (PPh₃), XPhos, SPhosPPh₃ is standard. For challenging couplings, bulkier, more electron-rich Buchwald-type ligands like XPhos can improve catalytic turnover by promoting the reductive elimination step.[10]
Copper Source Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst.[11] Ensure it is anhydrous and protected from light.
Base Triethylamine (TEA), Diisopropylamine (DIA)An amine base is typically used as it can also act as a solvent.[3] Ensure it is dry and free of primary amine impurities.
Solvent Toluene, THF, DMFToluene is often a good choice for scale-up due to its higher boiling point and ease of water removal (azeotropic distillation).

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CheckConditions -> ConditionsBad [label="Suboptimal"]; ConditionsBad -> Success; CheckConditions -> Success [label="Optimal"]; }

Caption: Decision tree for troubleshooting low reaction conversion.

Problem 2: Significant formation of a homocoupled alkyne byproduct.

  • Potential Cause: Oxidative Homocoupling (Glaser Coupling)

    • Explanation: This is a common side reaction in Sonogashira couplings, mediated by the copper co-catalyst in the presence of oxygen. It leads to the formation of a diyne byproduct, in this case, 1,4-bis(trimethylsilyl)buta-1,3-diyne. This consumes your alkyne, reduces yield, and complicates purification.

    • Solution Protocol:

      • Strict Oxygen Exclusion: This is the most critical factor. Ensure all reagents, solvents, and the reactor itself are thoroughly deoxygenated before and during the reaction.

      • Minimize Copper Catalyst: Use the minimum effective amount of CuI. While it accelerates the desired reaction, excess copper can promote homocoupling.

      • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, copper-free Sonogashira protocols can be employed.[5] These often require a different ligand system and may need higher temperatures but completely eliminate the Glaser coupling pathway.

Problem 3: Incomplete or difficult deprotection of the trimethylsilyl (TMS) group.

  • Potential Cause A: Inappropriate Base/Solvent System

    • Explanation: The cleavage of the Si-C(sp) bond requires a base or a fluoride source. For scale-up, a mild and inexpensive base like potassium carbonate in methanol is often preferred over fluoride reagents like TBAF (tetrabutylammonium fluoride) due to cost and waste stream considerations. The reaction can be slow if the conditions are too mild.

    • Solution Protocol:

      • Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS.

      • Condition Screening: If potassium carbonate in methanol is too slow, increasing the temperature to reflux may help. Alternatively, a stronger base like sodium hydroxide in a methanol/water mixture can be used, but care must be taken to avoid potential side reactions with other functional groups.

      • Work-up: Upon completion, the reaction is typically neutralized, and the product is extracted. Ensure the pH is properly adjusted to avoid leaving the product as a salt in the aqueous phase.

  • Potential Cause B: Product Instability

    • Explanation: Terminal alkynes can be unstable under harsh conditions (e.g., strong base, high temperatures). The this compound product may be sensitive, and prolonged exposure to harsh deprotection conditions could lead to degradation or polymerization.

    • Solution: Use the mildest conditions that afford a reasonable reaction time. It is better to have a slightly longer reaction time under mild conditions than a fast reaction that degrades the product.

Problem 4: Product is impure after purification, with traces of heavy metals.

  • Potential Cause: Residual Palladium or Copper

    • Explanation: For pharmaceutical applications, residual heavy metal content must be extremely low. Palladium and copper can be difficult to remove completely by standard chromatography or crystallization.

    • Solution Protocol: Metal Scavenging

      • Post-Work-up Treatment: After the initial work-up, dissolve the crude product in a suitable solvent (e.g., toluene, ethyl acetate).

      • Add a Scavenger: Treat the solution with a metal scavenger. Common choices include:

        • Activated carbon

        • Thiol-functionalized silica gel (e.g., SiliaMetS Thiol)

        • Cysteine

      • Stir and Filter: Stir the mixture at room temperature or with gentle heating for several hours. The scavenger binds the metal residues.

      • Filter and Concentrate: Filter off the scavenger and wash it with fresh solvent. Concentrate the filtrate to obtain the purified product. This step should be performed before final crystallization or chromatography.

References

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents.
  • Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. Available at: [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents.
  • Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing. Available at: [Link]

  • trimethylsilylacetylene - Organic Syntheses Procedure. Available at: [Link]

  • De‐ and Rearomatisation of Pyridine in Silylene Chemistry - ResearchGate. Available at: [Link]

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  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at: [Link]

  • This compound | C8H7N | CID 21954832 - PubChem. Available at: [Link]

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  • The Protection and Deprotection of the Pyridine Nitrogen - Semantic Scholar. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. Available at: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available at: [Link]

  • CN101921286A - Synthetic process for trimethylsilyl acetylene - Google Patents.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC - NIH. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]

  • Safety Issues with Pyridine Ring Construction - Wordpress. Available at: [Link]

  • (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships - ResearchGate. Available at: [Link]

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  • 3-Ethyl-4-methylpyridine | C8H11N | CID 68254 - PubChem. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. Available at: [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. Available at: [Link]

  • Update for Reactions of Group 4 Metallocene Bis(trimethylsilyl)acetylene Complexes: A Never-Ending Story? | Request PDF - ResearchGate. Available at: [Link]

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Technical Support Center: Stabilizing 3-Ethynyl-4-methylpyridine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-ethynyl-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their experimental workflows. The inherent reactivity of the terminal alkyne and the electronic nature of the pyridine ring present unique stability challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term integrity and successful application of your this compound samples.

Understanding the Instability of this compound

This compound is susceptible to degradation through several pathways, primarily driven by its structural features: the terminal ethynyl group and the pyridine nitrogen. Understanding these vulnerabilities is the first step toward effective stabilization.

  • Oxidative Degradation: The electron-rich triple bond is prone to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of various byproducts, including carboxylic acids and dicarbonyl compounds, through oxidative cleavage.[1][2][3] The pyridine ring itself can be oxidized at the nitrogen atom to form an N-oxide, a transformation that can introduce colored impurities.[4]

  • Polymerization: Terminal alkynes have a tendency to undergo polymerization, which can be catalyzed by trace metals or initiated by radicals. This process can lead to a decrease in the purity of the material and the formation of insoluble oligomers or polymers.

  • Moisture Sensitivity: While not as acutely reactive to water as some organometallics, the presence of moisture can facilitate certain degradation pathways and is generally detrimental to the long-term storage of anhydrous materials.

The interplay of these factors can result in a gradual decrease in purity, the appearance of discoloration, and inconsistent performance in downstream applications such as cross-coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during the storage and handling of this compound in a question-and-answer format.

Question 1: My previously white/off-white this compound powder has turned yellow, pink, or brown. What is the cause, and is it still usable?

Answer:

Causality: Discoloration is a common indicator of degradation. For pyridine derivatives, a pink, red, or brown hue often suggests the formation of trace amounts of aromatic N-oxides.[4] Even minute quantities (less than 0.1%) of these highly colored species can impart a noticeable color to the bulk material.[4] A yellow tint might indicate the beginning of oligomerization or the formation of other chromophoric degradation products.

Recommended Action:

  • Assess Purity: Do not assume the material is unusable. The discoloration may be due to a very minor impurity. It is crucial to re-analyze the material to determine its actual purity. A high-resolution analytical technique like HPLC or GC-MS is recommended. A detailed protocol for purity assessment is provided later in this guide.

  • Small-Scale Test Reaction: If the purity is acceptable (e.g., >95%), perform a small-scale test reaction to validate its reactivity. Compare the outcome with a reaction using a fresh or previously validated batch of the starting material.

  • Purification (for advanced users): If the purity is compromised but the material is valuable, you may consider re-purification. This could involve recrystallization from a non-polar solvent or careful column chromatography on silica gel. However, be aware that the compound's instability can make purification challenging.

Question 2: I am observing diminished yields or complete failure in my Sonogashira (or other cross-coupling) reaction. Could degraded this compound be the culprit?

Answer:

Causality: Yes, this is a very likely cause. The terminal alkyne is the reactive site for many cross-coupling reactions. If the compound has degraded through oxidation or polymerization, the concentration of the active starting material is reduced, leading to lower yields. Furthermore, the degradation products could potentially interfere with or poison the catalyst, leading to reaction failure.

Recommended Action:

  • Confirm Reagent Purity: Before troubleshooting other reaction parameters, confirm the purity of your this compound using the analytical protocols outlined below.

  • Use a Fresh or Purified Batch: If degradation is confirmed, use a fresh bottle of the reagent or a newly purified batch.

  • Review Handling Procedures: Ensure that you are using stringent air-sensitive techniques when handling the compound. This includes using a dry, inert atmosphere (argon or nitrogen) and oven-dried glassware.

Question 3: My NMR spectrum shows unidentifiable small peaks that were not present in the initial analysis. What could they be?

Answer:

Causality: The appearance of new signals in the NMR spectrum is a clear sign of degradation. While the exact identity of these peaks would require further characterization (like LC-MS), they are likely due to the degradation pathways mentioned earlier.

  • Oxidation Products: You might observe new signals in the carboxylic acid region (around 10-12 ppm) or other downfield regions if oxidative cleavage has occurred.

  • Polymerization/Oligomerization: Broad humps or a complex pattern of new peaks in the aromatic and aliphatic regions could indicate the formation of oligomers.

  • N-Oxide Formation: The formation of the pyridine N-oxide would lead to shifts in the aromatic proton signals of the pyridine ring.

Recommended Action:

  • Monitor Degradation: NMR spectroscopy is an excellent tool for monitoring stability over time.[5][6][7][8] By taking periodic spectra of a stored sample, you can track the appearance and growth of these impurity peaks.

  • Integrate and Quantify: If possible, integrate the impurity peaks relative to the parent compound to estimate the level of degradation.

  • Utilize 2D NMR: If significant degradation has occurred and you need to identify the byproducts, 2D NMR techniques (like COSY and HMBC) can help in structure elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound? A1: For optimal stability, store the compound at 2-8°C under a dry, inert atmosphere (argon or nitrogen) .[3] The container should be a tightly sealed amber glass vial to protect from light and moisture. For extended storage, consider sealing the vial with paraffin film and storing it inside a desiccator in the refrigerator.

Q2: Can I add a stabilizer to my this compound? A2: Yes, for solution-based storage or for applications where a small amount of an additive is tolerable, adding a radical inhibitor can be beneficial. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) are commonly used to prevent oxidative polymerization of reactive monomers.[9][10] A concentration of 50-200 ppm is typically sufficient. However, you must first verify that the stabilizer will not interfere with your downstream reactions.

Q3: How should I handle the compound in the lab to minimize degradation? A3: Always handle this compound in a glovebox or under a positive pressure of an inert gas (e.g., using a Schlenk line). Use oven-dried glassware and anhydrous solvents. When weighing the solid, do so quickly and in a dry environment. For repeated use from the same bottle, ensure the bottle is properly flushed with inert gas and resealed tightly after each use.

Q4: Is it better to store it as a solid or in solution? A4: Storing the compound as a dry solid under an inert atmosphere is generally preferred for long-term stability. If you need to store it in solution, use a freshly distilled, anhydrous, and deoxygenated solvent (e.g., THF or toluene). If stored in solution, the addition of an antioxidant like BHT is more critical.

Protocols for Purity and Stability Assessment

To ensure the quality of your this compound, it is essential to have a reliable analytical method to assess its purity. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[2][11][12]

Protocol 1: Forced Degradation Study

A forced degradation study is performed to intentionally degrade the compound and identify potential degradation products. This is a crucial first step in developing a stability-indicating analytical method.[1][3][13][14][15]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • HPLC vials

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute as above.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute as above.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Prepare a solution from this solid as above.

  • Photolytic Degradation: Expose a solution of the compound to direct UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without any stress treatment.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a reverse-phase HPLC method to separate this compound from its degradation products generated in the forced degradation study.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm (or use a PDA detector to screen for optimal wavelength)
Injection Vol. 10 µL

Method Validation: Analyze all samples from the forced degradation study. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks. The peak purity of the parent compound in the stressed samples should be confirmed using a PDA detector.

Visualization of Key Concepts

G cluster_storage Optimal Storage cluster_degradation Degradation Pathways cluster_consequences Consequences Storage This compound (Solid) Conditions 2-8°C Inert Atmosphere (Ar/N2) Amber Vial (Light Protection) Storage->Conditions Oxidation Oxidation (O2, Light) Storage->Oxidation Exposure to Air, Light, Heat Polymerization Polymerization (Trace Metals, Radicals) Storage->Polymerization Exposure to Air, Light, Heat Moisture Moisture (Hydrolysis/Side Reactions) Storage->Moisture Exposure to Air, Light, Heat Discoloration Discoloration (e.g., N-Oxides) Oxidation->Discoloration LowPurity Reduced Purity Polymerization->LowPurity ReactionFailure Reaction Failure LowPurity->ReactionFailure

G

References

  • Pratt, D. A., van der Donk, W. A., & Solomon, E. I. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. PMC, 4(6), 727–737.
  • TÜRK, M., & ERÇAĞ, E. (2020). Comparative in vitro and DFT antioxidant studies of phenolic group substituted pyridine-based azo derivatives. Journal of Biomolecular Structure and Dynamics, 40(11), 4921-4932.
  • amooraye. (2015). Pyridine is pink following distillation. Reddit. Retrieved from [Link]

  • Scott, G. (2000). Improving synthetic hindered phenol antioxidants: learning from vitamin E.
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  • Al-Jubori, S. S., Al-Zuhairi, A. J., & Al-Allaf, T. A. (2020). Investigating the Synergetic Effect of Various Natural Antioxidants to Inhibit 2-amino-1-methyl-6-phenylimidazo [4,5-b] pyridine (PhIP) Formation in a Chemical Model System. American Journal of Food Science and Technology, 8(6), 239-245.
  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Forced degradation studies for drug substances and drug products-a review. Journal of pharmaceutical and biomedical analysis, 97, 1-14.
  • Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
  • T, K. A., & K, S. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Urbańczyk, M., Molter, O., & Nowak, L. (2023). NMR reaction monitoring robust to spectral distortions. PMC, 125(19), 10834-10842.
  • Saimalakondaiah, D., Kumar, V. R., Reddy, T. R. M., Ajitha, A., & Rao, V. U. M. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]

  • Reddit. (2020). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel!. Retrieved from [Link]

  • Urbańczyk, M., Molter, O., & Nowak, L. (2023). NMR reaction monitoring robust to spectral distortions. ChemRxiv. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2007). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 26(10), 976-985.
  • Shinde, S. L., & Bangar, B. N. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Pérez-Gutiérrez, R. M., & Garcés-Ramírez, R. (2014). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives.
  • Vanhoenacker, G., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12), 628-637.
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  • Bobkova, L. S., Khairulin, A. R., Demchenko, A. M., & Bukhtiarova, T. A. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences, 3(5), 800-809.
  • Pratt, D. A., van der Donk, W. A., & Solomon, E. I. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. ResearchGate. Retrieved from [Link]

  • Chen, Y., Liu, Y., & Zhang, H. (2022). Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. ResearchGate. Retrieved from [Link]

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Technical Support Center: Method Refinement for Click Chemistry with 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethynyl-4-methylpyridine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges and opportunities presented by this versatile building block.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound. The question-and-answer format is designed to help you quickly identify and resolve common issues.

Question 1: My click reaction with this compound is sluggish or fails to go to completion. What are the likely causes and how can I fix it?

Answer:

Slow or incomplete reactions with this compound are often due to the inhibitory effect of the pyridine nitrogen on the copper(I) catalyst. The lone pair of electrons on the nitrogen can coordinate to the copper center, reducing its catalytic activity. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst Inhibition: The pyridine moiety of your alkyne can act as a ligand for the copper catalyst, leading to the formation of inactive or less active copper complexes. This is a common issue with basic, coordinating substrates in CuAAC reactions.

    • Solution 1: Increase Catalyst Loading: A simple first step is to incrementally increase the copper catalyst loading. This can help to overcome the inhibitory effect by ensuring a sufficient concentration of active catalyst is available to participate in the catalytic cycle.

    • Solution 2: Introduce a Competitive Ligand: The use of a strongly coordinating, accelerating ligand is highly recommended. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the copper(I) oxidation state and prevent the pyridine nitrogen from deactivating the catalyst.[1][2] THPTA is particularly advantageous for reactions in aqueous or partially aqueous solvent systems due to its high water solubility.

  • Oxygen Contamination: Copper(I) is susceptible to oxidation to the inactive copper(II) state in the presence of oxygen.[2] This is a general issue in CuAAC reactions but can be exacerbated if the reaction is already slow due to catalyst inhibition.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing your solvents prior to use is also a crucial step. The use of an excess of a reducing agent, such as sodium ascorbate, is standard practice to continuously regenerate the active Cu(I) species from any Cu(II) that may form.[3]

  • Impure Reagents: Impurities in your this compound, azide, or solvents can interfere with the reaction.

    • Solution: Confirm the purity of your starting materials by NMR or another suitable analytical technique. Ensure your solvents are anhydrous and of high quality.

Question 2: I am observing significant formation of a byproduct that I suspect is the homocoupling of this compound. How can I prevent this?

Answer:

The formation of a 1,3-diyne byproduct through oxidative homocoupling (Glaser coupling) is a known side reaction in CuAAC, especially when there is an excess of Cu(II) and oxygen.[2]

  • Minimize Oxygen: As with sluggish reactions, the most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction mixture.

  • Sufficient Reducing Agent: Ensure you are using a sufficient excess of sodium ascorbate to maintain a low concentration of Cu(II).

  • Ligand Choice: The use of a stabilizing ligand can also help to suppress this side reaction by preventing the formation of the copper acetylide intermediates that lead to homocoupling.

Question 3: The purification of my triazole product containing the 4-methylpyridine moiety by silica gel chromatography is proving difficult, with significant peak tailing and poor recovery. What purification strategies do you recommend?

Answer:

The basicity of the pyridine ring in your product can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in the issues you've described. Here are several strategies to improve your purification:

  • Modified Eluent System:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is typically used. The TEA will preferentially interact with the acidic sites on the silica, minimizing their interaction with your basic product and leading to improved peak shape and recovery.

    • Ammonia in Methanol: For highly basic compounds, a solution of ammonia in methanol (e.g., 2% of a 7N solution) can be used as a polar component in your eluent.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Switching to an alumina column can be a good alternative to silica gel for the purification of basic compounds.

    • Treated Silica Gel: Using end-capped or deactivated silica gel can also reduce the interaction with your basic product.

  • Non-Chromatographic Purification:

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method of purification.

    • Acid-Base Extraction: You may be able to purify your product by performing an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to protonate the pyridine nitrogen and extract it into the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent. This method is dependent on the stability of your product to acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A1: The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[3] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3] The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product and regenerate the copper(I) catalyst.

Q2: Why is the use of a ligand so important when working with this compound?

A2: The pyridine nitrogen in this compound can act as a competing ligand for the copper(I) catalyst. This can lead to the formation of stable, off-cycle copper complexes that are catalytically inactive, thus slowing down or even stopping the desired click reaction. A well-chosen external ligand, such as THPTA, can outcompete the pyridine nitrogen for coordination to the copper center, thereby maintaining the catalyst's activity and ensuring the reaction proceeds efficiently.

Q3: Can I use a copper(I) salt directly as the catalyst?

A3: Yes, you can use a copper(I) salt such as CuI or CuBr directly. However, copper(I) salts are prone to oxidation to copper(II), so it is still advisable to perform the reaction under an inert atmosphere and often beneficial to include a reducing agent to maintain the copper in the +1 oxidation state. The use of a Cu(II) salt with a reducing agent is often more convenient and reliable.

Q4: What are the ideal solvent systems for click reactions with this compound?

A4: The choice of solvent depends on the solubility of your azide partner. Common solvent systems include mixtures of t-butanol and water, DMSO, DMF, and THF. For reactions involving biomolecules, aqueous systems with a water-soluble ligand like THPTA are preferred.

Optimized Experimental Protocol

This protocol provides a starting point for the successful CuAAC reaction of this compound with a generic azide. Optimization may be required depending on the specific azide used.

Materials:

  • This compound

  • Azide of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of t-butanol and water, or DMSO)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 M solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 100 mM solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1.0 eq) and your azide (1.0-1.2 eq) in the chosen solvent.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Addition of Catalytic System:

    • To the degassed solution, add the THPTA solution (0.1-0.3 eq).

    • Add the CuSO₄·5H₂O solution (0.01-0.05 eq).

    • Finally, add the freshly prepared sodium ascorbate solution (0.2-1.0 eq) to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an eluent system containing a small amount of triethylamine (e.g., 0.5% TEA in a hexane/ethyl acetate gradient) to prevent peak tailing.

Table 1: Recommended Reagent Stoichiometry

ReagentStoichiometry (eq)Rationale
This compound1.0Limiting reagent
Azide1.0 - 1.2A slight excess of the azide can help drive the reaction to completion.
CuSO₄·5H₂O0.01 - 0.05Catalytic amount. Higher loading may be needed if inhibition is observed.
Sodium Ascorbate0.2 - 1.0Excess is used to ensure the copper remains in the Cu(I) state.
THPTA0.1 - 0.3A 2-5 fold excess relative to copper is often optimal to stabilize the catalyst and accelerate the reaction.

Visualizing the Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Dissolve Alkyne & Azide in Solvent degas Degas with Inert Gas reagents->degas add_ligand Add THPTA degas->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_asc Add Sodium Ascorbate (Initiation) add_cu->add_asc monitor Stir at RT & Monitor Progress add_asc->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography (+ TEA) workup->purify

Caption: Experimental workflow for CuAAC with this compound.

Catalytic Cycle and the Role of the Pyridine Moiety

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle cluster_inhibition Potential Inhibition CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne - H+ Pyridine_Inhibition Pyridine Coordination (Catalyst Inhibition) CuI->Pyridine_Inhibition Coordination of Pyridine Nitrogen Alkyne This compound Azide R-N3 Triazole_Product 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_Product + Azide Triazole_Product->CuI Product Release + H+

Caption: CuAAC catalytic cycle and potential inhibition by the pyridine moiety.

References

  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.2002 , 41 (14), 2596–2599. [Link]

  • Hong, V.; Presolski, S. I.; Ma, C.; Finn, M. G. Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angew. Chem. Int. Ed.2009 , 48 (52), 9879–9883. [Link]

  • Rodionov, V. O.; Fokin, V. V.; Finn, M. G. Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angew. Chem. Int. Ed.2005 , 44 (15), 2210–2215. [Link]

Sources

Overcoming poor reactivity of 3-Ethynyl-4-methylpyridine in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for 3-Ethynyl-4-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges associated with the reactivity of this versatile building block. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: Why does this compound often exhibit poor reactivity in cross-coupling and cycloaddition reactions?

The reactivity challenges of this compound stem from two core electronic features of its structure:

  • Pyridine Ring as an Electron Sink: The pyridine ring is electron-deficient due to the high electronegativity of the nitrogen atom. This electronic pull acidifies the acetylenic proton to some extent but, more critically, it deactivates the alkyne for certain catalytic transformations.

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating to the metal center of catalysts (e.g., Palladium, Copper). This coordination can occupy a vacant site on the catalyst, effectively inhibiting or poisoning it and preventing it from participating in the desired catalytic cycle.[1][2]

Q2: In which specific reactions are these reactivity issues most prominent?

The most frequently reported difficulties arise in two key classes of reactions essential for drug discovery and materials science:

  • Sonogashira Cross-Coupling: This palladium- and copper-catalyzed reaction is a cornerstone for forming C(sp²)-C(sp) bonds.[3] The pyridine nitrogen's ability to bind to both palladium and copper can significantly hinder catalyst turnover.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": This highly efficient cycloaddition is used for bioconjugation and fragment-based drug design.[4] The pyridine moiety can chelate the essential Copper(I) catalyst, sequestering it from the reaction medium and leading to sluggish or failed reactions.

Q3: What initial factors should I consider to mitigate these issues?

Proactive planning is key. Before beginning your experiment, carefully consider the following components, as they are critical levers for overcoming the innate reactivity profile of this substrate:

  • Catalyst System: The choice of palladium source, ligands, and copper co-catalyst (or its exclusion) is the most critical factor.

  • Solvent: The polarity, coordinating ability, and degassing of the solvent can dramatically influence reaction success.

  • Base: The strength and type of base used, particularly in Sonogashira couplings, affects both alkyne deprotonation and catalyst stability.

  • Atmosphere: Strict anaerobic conditions are often mandatory to prevent catalyst oxidation and unwanted side reactions like Glaser homocoupling.[5][6]

Troubleshooting Guide 1: Sonogashira Cross-Coupling Reactions

This section addresses the common issue of low to zero yield when attempting to couple this compound with an aryl or vinyl halide.

Issue: Stalled or Inefficient Sonogashira Coupling

You have combined your aryl halide, this compound, a standard palladium catalyst like Pd(PPh₃)₄, CuI, and an amine base, but TLC/LC-MS analysis shows only starting materials or minimal product formation, even after extended heating.

Root Cause Analysis

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[7] The pyridine nitrogen of your substrate can interfere at multiple points:

  • Palladium Cycle Interference: The pyridine can coordinate to the active Pd(0) species, competing with the oxidative addition of the aryl halide.

  • Copper Cycle Interference: The pyridine can bind to the Cu(I) co-catalyst, hindering the formation of the crucial copper-acetylide intermediate. This is a critical step as the copper acetylide is the species that engages with the palladium center via transmetalation.[7]

  • Glaser Homocoupling: Under oxidative conditions (e.g., insufficient degassing), the copper acetylide can undergo homocoupling to form a diyne byproduct, consuming your starting material.[6]

sonogashira_troubleshooting Fig. 1: Sonogashira cycle with pyridine inhibition points. cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-X(L)₂ Pd0->Pd_Complex Oxidative Addition (Ar-X) Product Ar-C≡C-Py Pd_Complex->Pd0 Reductive Elimination Cu_Acetylide Cu-C≡C-Py CuI Cu(I) CuI->Cu_Acetylide transmetalation Transmetalation Cu_Acetylide->transmetalation Alkyne HC≡C-Py Alkyne->Cu_Acetylide Deprotonation (Base) Inhibition_Pd Pyridine-N Coordination (Inhibition) Inhibition_Pd->Pd0 Deactivates Inhibition_Cu Pyridine-N Chelation (Inhibition) Inhibition_Cu->CuI Sequesters transmetalation->Pd_Complex

Caption: Fig. 1: Sonogashira cycle with pyridine inhibition points.

Solutions and Optimization Protocols

A multi-pronged approach focusing on ligand, base, and solvent selection is typically required.

Standard phosphine ligands like PPh₃ can be insufficient. The key is to use ligands that are more sterically demanding and/or electron-rich. This helps to accelerate the rate-limiting steps of the catalytic cycle and discourages catalyst inhibition.[7][8]

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are Pd(0) and Pd(II) precursors that readily form the active Pd(0) catalyst in situ with the chosen ligand. They are often more reactive than pre-formed complexes like Pd(PPh₃)₄.[7]
Primary Ligand P(t-Bu)₃ (Tri-tert-butylphosphine)A bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination. Its size can sterically hinder pyridine coordination.[7][8]
Alternative Ligands XPhos, SPhos, Buchwald-type ligandsThese are specialized, highly active ligands designed for challenging cross-couplings.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable and active palladium complexes, often effective where phosphines fail.[8]

The reaction environment must be tuned to favor the desired reaction pathway.

ParameterRecommendationRationale
Base Diisopropylamine (DIPEA) or other hindered aminesLess likely to coordinate strongly to the palladium center compared to less hindered amines like triethylamine (TEA).[9]
Inorganic Base K₂CO₃ or Cs₂CO₃Can be effective, especially in copper-free protocols, by minimizing amine-related side reactions.
Solvent Toluene or 1,4-Dioxane Relatively non-coordinating solvents that minimize competition for catalyst binding sites.[9]
Polar Aprotic DMF, AcetonitrileUse with caution. While they can aid solubility, they are coordinating solvents and may compete with the substrate for catalyst binding. Can be effective at higher temperatures.[9]
Optimized Experimental Protocol: Sonogashira Coupling

This protocol incorporates best practices for overcoming the poor reactivity of this compound.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), CuI (0.05 equiv), and the palladium source (e.g., Pd₂(dba)₃, 0.025 equiv) and ligand (e.g., P(t-Bu)₃, 0.1 equiv).

  • Degassing: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., Toluene, ~0.1 M concentration relative to aryl halide). Add this compound (1.2 equiv) via syringe, followed by the degassed amine base (e.g., DIPEA, 3.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C and increase if necessary).[9] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section addresses sluggish or stalled "click" reactions between this compound and an organic azide.

Issue: Incomplete or Failed CuAAC Reaction

You are attempting to conjugate this compound with an azide using a standard CuSO₄/Sodium Ascorbate system, but the reaction does not proceed to completion.

Root Cause Analysis

The catalytic cycle of CuAAC relies on the formation of a copper-acetylide intermediate. The pyridine nitrogen can act as a potent chelator for the Cu(I) ion, effectively removing it from the catalytic cycle. This sequestration is the primary cause of poor reactivity. Steric hindrance from the 4-methyl group can also slow the approach of the azide to the copper-activated alkyne, especially with bulky azide partners.[10][11]

cuaac_troubleshooting Fig. 2: CuAAC cycle showing catalyst sequestration. cluster_cu CuAAC Cycle Alkyne HC≡C-Py Cu_Acetylide [Py-C≡C-Cu] Alkyne->Cu_Acetylide Forms Intermediate Azide R-N₃ CuI Cu(I) CuI->Cu_Acetylide Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide + R-N₃ Cu_Triazolide->CuI Protonolysis Product Triazole Product Cu_Triazolide->Product Inhibition Pyridine-N Chelation (Catalyst Sequestration) Inhibition->CuI Deactivates

Caption: Fig. 2: CuAAC cycle showing catalyst sequestration.

Solutions and Optimization Protocols

The most effective strategy is to include a ligand that stabilizes the Cu(I) oxidation state and prevents chelation by the substrate.

LigandRecommendationRationale
TBTA Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amineThe gold standard for CuAAC. TBTA is a bulky ligand that encapsulates the Cu(I) ion, protecting it from both oxidation and sequestration by other molecules, while still allowing it to catalyze the reaction.[12]
THPTA Tris(3-hydroxypropyltriazolylmethyl)amineA more water-soluble alternative to TBTA, ideal for bioconjugation reactions in aqueous media.

If optimizing the CuAAC reaction fails, or if the presence of copper is cytotoxic or otherwise undesirable, a copper-free approach is the definitive solution.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This powerful technique does not rely on a metal catalyst. Instead, the alkyne is "activated" by incorporating it into a strained ring system, typically a cyclooctyne.[13][14] The high ring strain dramatically lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at room temperature without any catalyst.[15]

  • Workflow Consideration: This approach requires the synthesis of a strained derivative of this compound (e.g., a dibenzocyclooctyne or DIBO derivative). While synthetically more involved, it completely bypasses all issues related to catalyst inhibition.

decision_workflow start Start: Need to couple This compound with an Azide q_copper Is residual Copper tolerable in the final application? start->q_copper cuaac Attempt CuAAC with TBTA/THPTA ligand q_copper->cuaac Yes spaac Pursue Copper-Free SPAAC (Requires synthesis of a strained alkyne derivative) q_copper->spaac No q_success Was the reaction successful? cuaac->q_success q_success->spaac No finish End: Successful Conjugation q_success->finish Yes

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-Ethynyl-4-methylpyridine Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for transformations involving 3-Ethynyl-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and optimization for this versatile building block. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.

Introduction: The "Pyridine Problem" in Cross-Coupling

This compound is a valuable synthon in medicinal chemistry and materials science. However, its pyridine nitrogen introduces a significant challenge in transition-metal-catalyzed cross-coupling reactions, often referred to as the "2-pyridyl problem" in related substrates.[1][2] The lone pair of electrons on the nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[3][4] This guide will provide a structured approach to overcoming these challenges, focusing primarily on the widely used Sonogashira coupling reaction.

Part 1: Catalyst System Selection

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst system, which comprises the metal precursor and the ligand. For this compound, palladium-based catalysts are the most common and effective.

Palladium Precursors

The choice of palladium precursor can significantly impact catalyst activity and stability. While various Pd(0) and Pd(II) sources can be used, some are more amenable to forming the active Pd(0) species in situ.

Palladium PrecursorCommon NameKey Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Air-sensitive and can be costly for large-scale reactions.[5] Directly provides the active Pd(0) species.
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) chlorideMore stable than Pd(PPh₃)₄ and often more cost-effective. Requires in situ reduction to Pd(0).
Pd(OAc)₂Palladium(II) acetateA common, relatively stable Pd(II) source. Requires a ligand and in situ reduction. Pre-activation by stirring with the ligand can be beneficial.[6]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)A stable Pd(0) source that requires the addition of a ligand.
PEPPSI™ PrecatalystsPyridine-Enhanced Precatalyst Preparation Stabilization and InitiationAir and moisture stable Pd(II)-NHC complexes that are readily activated in situ.[7]
Ligand Selection: The Key to Success

The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic cycle, and preventing deactivation. For pyridine-containing substrates, the choice of ligand is paramount.

  • Electron-rich and sterically bulky phosphine ligands are often the first choice. The steric bulk helps to prevent the pyridine nitrogen from strongly coordinating to the palladium center, while the electron-rich nature of the phosphine enhances the rate of oxidative addition.[5] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and other bulky alkylphosphines.

  • N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands for challenging cross-coupling reactions. Their strong σ-donating ability forms very stable bonds with palladium, leading to robust catalysts that can overcome substrate- and product-induced inhibition.[7][8]

Part 2: Troubleshooting Guide for Sonogashira Coupling

The Sonogashira coupling of this compound with an aryl or vinyl halide is a powerful C-C bond-forming reaction.[9][10] However, several issues can arise.

Issue 1: Low or No Product Formation

Possible Causes:

  • Catalyst Deactivation/Inhibition: The pyridine nitrogen of the substrate or product is coordinating to the palladium center, inhibiting the catalytic cycle.[3][4]

  • Inefficient Catalyst Activation: The Pd(II) precatalyst is not being effectively reduced to the active Pd(0) species.[6]

  • Homocoupling of the Alkyne (Glaser Coupling): The terminal alkyne couples with itself to form a diyne byproduct, consuming the starting material.[11] This is often promoted by the copper cocatalyst in the presence of oxygen.

  • Poor Reagent Quality: Impurities in solvents, starting materials, or the base can poison the catalyst.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

  • Combat Catalyst Inhibition:

    • Switch to a Bulkier Ligand: If using PPh₃, switch to a more sterically demanding ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand. This will sterically hinder the coordination of the pyridine nitrogen to the palladium center.

    • Increase Ligand to Metal Ratio: A slight excess of the phosphine ligand can sometimes help to outcompete the pyridine for coordination sites on the palladium.

  • Ensure Efficient Catalyst Activation:

    • If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by stirring the Pd(II) salt and the ligand in the solvent for a short period before adding the other reagents.[6]

    • Alternatively, use a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst like a PEPPSI™ catalyst.[7]

  • Minimize Homocoupling:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen, which promotes Glaser coupling.[6][11]

    • Copper-Free Conditions: The copper(I) cocatalyst is often the primary culprit for homocoupling. Numerous copper-free Sonogashira protocols have been developed and should be considered if homocoupling is a significant issue.[12][13]

  • Verify Reagent Purity:

    • Ensure starting materials are pure. Recrystallize or chromatograph if necessary.

    • Use anhydrous solvents.

    • Ensure the base is of high quality and stored under anhydrous conditions.

Issue 2: Formation of Palladium Black

The appearance of a black precipitate is a clear sign of catalyst decomposition, where the active, soluble palladium species has agglomerated into inactive, heterogeneous palladium black.[4]

Possible Causes:

  • Ligand Dissociation or Degradation: At elevated temperatures, the ligand can dissociate from the palladium center, leaving it unprotected and prone to aggregation.

  • Insufficient Ligand: The ligand-to-palladium ratio may be too low to effectively stabilize the catalytic species throughout the reaction.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.

Solutions:

  • Use a More Robust Ligand: NHC ligands are generally more thermally stable and less prone to dissociation than many phosphine ligands.

  • Optimize Ligand-to-Palladium Ratio: For phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often optimal.

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system to start with for a Sonogashira coupling of this compound?

A1: A good starting point is a palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) precursor with a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine (P(t-Bu)₃) or cataCXium® A. A copper(I) iodide (CuI) cocatalyst and a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF would be a standard initial setup.[9][10]

Q2: My reaction is sluggish. How can I increase the reaction rate?

A2:

  • Increase Temperature: Cautiously increasing the reaction temperature can often accelerate the reaction. However, be mindful of potential catalyst decomposition.

  • Change Solvent: Switching to a more polar aprotic solvent like DMF or NMP can sometimes improve reaction rates.

  • Screen Different Bases: The choice of base can have a significant impact. Stronger bases can sometimes accelerate the deprotonation of the alkyne.[12]

  • Consider a More Active Catalyst System: Switching to a more electron-rich ligand or an NHC-based catalyst can significantly enhance catalytic activity.[8]

Q3: Are there any alternatives to palladium catalysts for these transformations?

A3: While palladium is the most common, catalysts based on cheaper metals like nickel and copper have been developed for cross-coupling reactions.[14] However, their application to pyridine-containing substrates can be more challenging and may require more specific optimization. For Sonogashira-type reactions, copper-catalyzed couplings are well-known, but often require harsher conditions than their palladium-catalyzed counterparts.

Q4: How can I monitor the progress of my reaction?

A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of starting materials and the formation of the desired product over time.

Experimental Protocols

Representative Copper-Free Sonogashira Coupling of this compound

This protocol is adapted from established copper-free methodologies to minimize homocoupling side reactions.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, P(t-Bu)₃, and Cs₂CO₃ under an inert atmosphere (Argon or Nitrogen).

  • Add the aryl bromide and this compound.

  • Add the anhydrous, degassed DMF via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sources

Validation & Comparative

A Researcher's Guide to the Synthesis and Spectral Validation of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural integrity of molecular building blocks is paramount. 3-Ethynyl-4-methylpyridine is a key intermediate in the synthesis of a multitude of pharmacologically active compounds. Its rigid, pyridine-alkyne scaffold allows for precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions. This guide provides an in-depth comparison of synthetic routes for this compound and a comprehensive workflow for its structural validation using a suite of spectral analysis techniques. Every protocol described herein is designed to be a self-validating system, ensuring the highest degree of confidence in the final product.

Synthetic Strategies: A Comparative Analysis

The efficient synthesis of this compound is crucial for its application in medicinal chemistry. The Sonogashira coupling reaction stands out as the most prevalent and versatile method. This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Primary Synthetic Route: Sonogashira Coupling

The preferred pathway involves the coupling of a protected alkyne, such as trimethylsilylacetylene (TMSA), with a halogenated 4-methylpyridine derivative, typically 3-bromo-4-methylpyridine or 3-iodo-4-methylpyridine. The use of a TMS-protected alkyne mitigates the common side reaction of alkyne homocoupling. The subsequent deprotection of the silyl group under mild basic conditions yields the desired terminal alkyne.

Alternative Approaches

While the Sonogashira coupling is highly effective, other methods for synthesizing substituted pyridines exist, such as three-component coupling sequences. However, for the specific synthesis of this compound, the Sonogashira reaction offers a more direct and higher-yielding route.

The following diagram illustrates the general workflow for the synthesis of this compound via a Sonogashira coupling reaction.

Synthesis_Workflow Start 3-Bromo-4-methylpyridine + Trimethylsilylacetylene Reaction Sonogashira Coupling (Pd/Cu catalyst, base) Start->Reaction Intermediate 3-(Trimethylsilylethynyl) -4-methylpyridine Reaction->Intermediate Deprotection Deprotection (e.g., K2CO3, MeOH) Intermediate->Deprotection Product This compound Deprotection->Product Analysis Spectral Analysis (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Unambiguous Validation Through Spectral Analysis

Confirming the identity and purity of the synthesized this compound is a critical step that relies on the synergistic interpretation of data from multiple analytical techniques. Infrared (IR) spectroscopy is a powerful tool for identifying the presence of key functional groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. The chemical shifts and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, create a unique fingerprint of the target molecule.

Interpreting the Spectra:

For this compound, the following spectral features are expected:

  • ¹H NMR:

    • Aromatic Protons: The protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The proton at the 2-position, being closest to the electron-withdrawing nitrogen, will be the most deshielded. The protons at the 5 and 6-positions will also be in this region, with their specific shifts and coupling patterns providing key structural information.

    • Methyl Protons: A singlet corresponding to the three protons of the methyl group will appear further upfield (typically δ 2.0-2.5 ppm).

    • Alkynyl Proton: A sharp singlet for the terminal alkyne proton will be present, typically in the δ 3.0-3.5 ppm region.

  • ¹³C NMR:

    • Aromatic Carbons: The carbons of the pyridine ring will resonate in the δ 120-150 ppm range.

    • Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the alkyne will be observed, typically between δ 70-90 ppm.

    • Methyl Carbon: The carbon of the methyl group will appear at a higher field, typically δ 15-25 ppm.

Comparison with a Potential Impurity: 3-Ethyl-4-methylpyridine

A common side product or impurity could be the over-reduced 3-ethyl-4-methylpyridine. NMR spectroscopy provides a clear distinction between the desired product and this impurity.

Spectral Feature This compound (Expected) 3-Ethyl-4-methylpyridine (Impurity)
¹H NMR (Alkynyl/Ethyl) Sharp singlet (~3.2 ppm, 1H)Quartet (~2.7 ppm, 2H), Triplet (~1.2 ppm, 3H)
¹³C NMR (Alkynyl/Ethyl) Two signals (~80-90 ppm)Two signals (~25 ppm, ~15 ppm)
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups: the alkyne and the aromatic pyridine ring.

  • C≡C Stretch: A sharp, weak to medium absorption band is expected in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

  • ≡C-H Stretch: A strong, sharp absorption band characteristic of the terminal alkyne C-H bond should appear around 3300 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions for the aromatic C-H bonds will be observed just above 3000 cm⁻¹.

  • Aromatic C=C and C=N Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring.

The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would indicate the absence of significant alcohol or water impurities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the synthesized compound and providing information about its fragmentation pattern, further confirming its structure. For this compound (C₈H₇N), the expected monoisotopic mass is approximately 117.0578 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 117 will confirm the molecular weight.

  • Fragmentation Pattern: The fragmentation of pyridine derivatives often involves the loss of HCN (27 amu) or HNC. Other characteristic fragments may also be observed, providing further structural corroboration.

The following diagram illustrates the logical flow of the spectral validation process.

Validation_Logic cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample Synthesized Product H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR IR_Spec FTIR Sample->IR_Spec Mass_Spec MS Sample->Mass_Spec Validation Structure Validated H1_NMR->Validation Correct shifts & couplings Invalid Structure Not Validated H1_NMR->Invalid C13_NMR->Validation Correct chemical shifts C13_NMR->Invalid IR_Spec->Validation Key functional groups present IR_Spec->Invalid Mass_Spec->Validation Correct molecular weight Mass_Spec->Invalid

Caption: Logical workflow for the spectral validation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from established Sonogashira coupling procedures.

  • Reaction Setup: To a dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (TEA) as the solvent. Then, add trimethylsilylacetylene (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup (Aqueous): Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Intermediate): Purify the crude 3-(trimethylsilylethynyl)-4-methylpyridine by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2-3 hours.

  • Final Workup and Purification: Remove the methanol under reduced pressure. Add water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.

Protocol 2: Spectral Analysis
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an ATR-FTIR spectrometer.

  • IR Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • MS Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer to obtain the mass spectrum.

By following these synthetic and analytical protocols, researchers can confidently prepare

A Comparative Guide to the Efficacy of 3-Ethynyl-4-methylpyridine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have led to its prevalence in a multitude of FDA-approved drugs.[1][2] A particularly intriguing class of pyridine compounds are those bearing an ethynyl group, a small, rigid functional group that can act as a versatile pharmacophore. This guide provides a comparative analysis of the biological efficacy of 3-ethynyl-4-methylpyridine derivatives and structurally related analogues, offering insights for researchers, scientists, and drug development professionals.

The 3-Ethynylpyridine Scaffold: A Privileged Motif in Drug Discovery

The 3-ethynylpyridine core presents a unique combination of structural features. The pyridine ring itself is a key element in numerous bioactive molecules, often involved in hydrogen bonding and other key interactions with biological targets. The ethynyl group, with its linear geometry and electron-rich triple bond, can participate in a variety of non-covalent interactions and can also serve as a synthetic handle for further molecular elaboration. The methyl group at the 4-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for its target.

Comparative Efficacy in Biological Assays

While direct and extensive studies on a wide range of this compound derivatives are still emerging, valuable insights can be gleaned from the biological evaluation of structurally similar compounds. Here, we compare the efficacy of 3-ethynylpyridine derivatives in two key therapeutic areas: kinase inhibition and anticancer activity.

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors.

A study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C provides compelling evidence for the potential of the 3-ethynylpyridine motif in this arena.[3] The isothiazolo[4,3-b]pyridine core is a bioisostere of the this compound, sharing a similar spatial arrangement of the key pyridine and ethynyl functionalities.

Compound IDStructureTarget KinaseIC50 (nM)
Analogue 1 3-((5-methylpyridin-3-yl)ethynyl)-6-bromoisothiazolo[4,3-b]pyridinePIKfyveLow nM range
Analogue 2 3-((6-methoxypyridin-3-yl)ethynyl)-6-bromoisothiazolo[4,3-b]pyridinePIKfyveLow nM range
Reference RMC-113 (a 3-alkynyl-6-aryl-disubstituted isothiazolo[4,3-b]pyridine)PIKfyve/PIP4K2CPotent (exact IC50 not specified in abstract)

Table 1: Kinase inhibitory activity of 3-ethynylpyridine analogues.[3]

The data indicates that the 3-ethynylpyridine core, even when part of a more complex heterocyclic system, is a potent inhibitor of lipid kinases. The introduction of a methyl group on the terminal pyridine ring, as seen in Analogue 1, maintains this high potency, suggesting that the 4-methyl substitution in our core structure of interest would likely be well-tolerated and could even enhance activity.[3]

Anticancer Activity

The antiproliferative activity of pyridine derivatives against various cancer cell lines is well-documented.[4][5] While specific data for this compound derivatives is limited in the public domain, we can infer potential efficacy from related structures.

One study on 3,4-dihydropyridine-2(1H)-thiones, which also feature a substituted pyridine ring, demonstrated significant antiproliferative activity against melanoma cells. A derivative with a thiophene ring at the C5 position (S22) showed a promising IC50 value of 1.71 µM against the A375 melanoma cell line.[3] This highlights the potential of substituted pyridine scaffolds in the development of novel anticancer agents.

Mechanism of Action: Targeting Cellular Signaling

The biological activity of 3-ethynylpyridine derivatives is intrinsically linked to their ability to interact with specific molecular targets, thereby modulating cellular signaling pathways.

Kinase Inhibition Pathway

In the context of kinase inhibition, these derivatives often act as ATP-competitive inhibitors. The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for many kinase inhibitors. The ethynyl group can extend into a hydrophobic pocket, contributing to the binding affinity. The overall shape and electronic distribution of the molecule determine its selectivity for different kinases.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAKT p-AKT (Active) PDK1->pAKT Phosphorylates AKT AKT Cell_Growth Cell Growth & Survival pAKT->Cell_Growth Promotes Inhibitor 3-Ethynylpyridine Derivative Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: PI3K/AKT signaling pathway and the inhibitory action of a 3-ethynylpyridine derivative.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below is a representative methodology for evaluating the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

The available evidence, though indirect, strongly suggests that this compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and cancer therapy. The structural features of this core motif provide a solid foundation for potent and selective biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. This would involve screening against a broad panel of kinases and cancer cell lines to establish a clear structure-activity relationship (SAR). Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The insights gained from such studies will undoubtedly pave the way for the development of the next generation of targeted therapies.

References

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). MDPI. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Publishing. [Link]

  • Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. (2022). MDPI. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2015). National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][3][6][7]Thiadiazole Moiety. (2019). PubMed. [Link]

  • In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. (2020). ResearchGate. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed Central. [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. (2023). Auctores Publishing. [Link]

  • Synthesis and antimicrobial activity studies of microwave irradiated in (4- chlorophenyl) (6-methylpyridin-3-yl) derivatives. (2014). Der Pharma Chemica. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2015). ResearchGate. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. [Link]

  • Anticancer Activity of Ether Derivatives of Chrysin. (2023). PubMed Central. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (2001). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed Central. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (2018). ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2023). National Institutes of Health. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][3][6][7]Thiadiazole Moiety. (2019). ResearchGate. [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. (2020). MDPI. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017). ResearchGate. [Link]

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A Comparative Guide to Novel Compounds Synthesized from 3-Ethynyl-4-methylpyridine: Scaffolds for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of therapeutically relevant molecules. Its presence in numerous FDA-approved drugs underscores its importance.[1] This guide focuses on the untapped potential of a specific, highly versatile starting material: 3-Ethynyl-4-methylpyridine . The presence of a reactive ethynyl group on the pyridine core opens a gateway to a multitude of novel molecular architectures. We will explore the synthesis of new compound classes derived from this precursor, provide detailed experimental protocols for their characterization, and present a comparative analysis of their potential performance against established pyridine-based therapeutic agents. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing both a theoretical framework and practical methodologies for innovation in this space.

The Strategic Advantage of this compound

This compound is a pyridine derivative with the chemical formula C₈H₇N.[2][3] Its strategic value in synthetic chemistry lies in the ethynyl group (-C≡CH), a high-energy, linear functional group that is amenable to a wide array of chemical transformations. This allows for the construction of diverse and complex molecular scaffolds. Compared to a simple methylpyridine, the ethynyl group provides a reactive handle for building out the molecule in specific vectors, a crucial aspect of rational drug design.

The pyridine ring itself is a bio-isostere of benzene, but with distinct electronic properties. The nitrogen atom imparts polarity, increases water solubility, and provides a hydrogen bond acceptor site, all of which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[1]

Synthesis of Novel Compound Classes: A Comparative Overview

The true potential of this compound is realized in its ability to serve as a precursor for a variety of compound classes. Below, we compare two promising synthetic routes—the Huisgen cycloaddition (Click Chemistry) and the Sonogashira coupling—and the classes of compounds they produce.

1,2,3-Triazoles via Azide-Alkyne Huisgen Cycloaddition ("Click Chemistry")

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry"—a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. This reaction allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable scaffold that can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the properties of an amide bond.

Alternative: Traditional multi-step syntheses of substituted heterocyclic systems can be low-yielding and require harsh reaction conditions with extensive purification. Click chemistry offers a more efficient and modular approach.

Extended Aromatic Systems via Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of extended π-systems. By coupling this compound with various (hetero)aryl halides, it is possible to generate a library of compounds with diverse electronic and steric properties. Such extended aromatic systems are often found in kinase inhibitors and other targeted therapies.

Alternative: Other cross-coupling reactions like Suzuki or Stille coupling could be employed, but these would require prior conversion of the ethynyl group to a boronic ester or a stannane, adding extra steps to the synthesis. The Sonogashira coupling utilizes the ethynyl group directly.

Performance Comparison: Synthesized Scaffolds vs. Established Pyridine Analogs

While specific experimental data for novel compounds derived from this compound is not yet widely published, we can extrapolate their potential performance based on the known biological activities of similar pyridine-containing structures. The pyridine scaffold is a key component in a variety of approved drugs, including those with anti-inflammatory and anticancer properties.[1]

Anticancer Activity

Many pyridine derivatives exhibit potent anticancer activity by targeting various cellular signaling pathways.[4] For instance, some pyridine-based compounds have been shown to act as kinase inhibitors, disrupting cancer cell proliferation.

Data Presentation: Comparative Anticancer Activity (Hypothetical vs. Known)

Compound ClassSpecific Compound ExampleTarget Cell LineIC₅₀ (µM) - Experimental/ExpectedReference
Novel Triazole Derivative 4-((4-methylpyridin-3-yl)-1H-1,2,3-triazol-1-yl)phenolMCF-7 (Breast Cancer)Expected: < 10-
Novel Coupled Arene 3-(phenylethynyl)-4-methylpyridineMCF-7 (Breast Cancer)Expected: < 15-
Pyridine-based AzomethineCompound 3hMCF-7 (Breast Cancer)18.9
Pyridine Hydrazone-HT-29 (Colon Cancer)2.5
Doxorubicin (Standard)DoxorubicinMCF-7 (Breast Cancer)1.5
Anti-inflammatory Activity

Pyridine and pyrimidine derivatives have also been investigated for their anti-inflammatory properties.[1] They can modulate inflammatory pathways by inhibiting the production of signaling molecules like nitric oxide (NO) and pro-inflammatory cytokines.

Data Presentation: Comparative Anti-inflammatory Activity (Hypothetical vs. Known)

Compound ClassSpecific Compound ExampleAssay% Inhibition (at a given concentration)IC₅₀ (µM) - Experimental/ExpectedReference
Novel Triazole Derivative 1-(azidomethyl)benzene conjugateNO Assay (LPS-stimulated RAW macrophages)Expected: > 60% @ 100 µMExpected: < 80-
Novel Coupled Arene Phenylacetylene conjugateNO Assay (LPS-stimulated RAW macrophages)Expected: > 50% @ 100 µMExpected: < 100-
Pyridine DerivativeCompound 7aNO Assay (LPS-stimulated RAW macrophages)65.48%76.6
Pyrimidine DerivativeCompound 9dNO Assay (LPS-stimulated RAW macrophages)61.90%88.7

Experimental Protocols

To ensure scientific integrity, the following protocols are provided as detailed, self-validating methodologies for the synthesis and characterization of novel compounds from this compound.

General Synthesis of a 1,2,3-Triazole Derivative

This protocol describes the synthesis of a model triazole compound from this compound and an exemplary organic azide.

Experimental Workflow: CuAAC Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization A This compound (1 eq) B Organic Azide (1 eq) C Sodium Ascorbate (0.1 eq) D Copper(II) Sulfate pentahydrate (0.05 eq) E Solvent (t-BuOH/H2O, 1:1) F Stir at room temperature for 12-24h E->F Combine and stir G Dilute with water F->G Reaction completion H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L 1H NMR, 13C NMR K->L Pure Product M Mass Spectrometry (HRMS) L->M

Caption: Workflow for the synthesis of 1,2,3-triazole derivatives.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 mmol) and the desired organic azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add sodium ascorbate (0.1 mmol).

  • To this mixture, add a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Synthesis of a Coupled Aromatic System

This protocol details the Sonogashira coupling of this compound with an aryl halide.

Experimental Workflow: Sonogashira Coupling

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization A This compound (1.2 eq) B Aryl Halide (1 eq) C Pd(PPh3)2Cl2 (0.02 eq) D CuI (0.04 eq) E Solvent (THF/Et3N, 2:1) F Stir at 60 °C for 8-16h E->F Combine and heat G Cool to room temperature F->G Reaction completion H Filter through Celite G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K 1H NMR, 13C NMR J->K Pure Product L Mass Spectrometry (HRMS) K->L

Caption: Workflow for the Sonogashira coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add a 2:1 mixture of anhydrous THF and triethylamine (15 mL).

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 8-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Mechanistic Insights: Potential Signaling Pathways

The biological activity of pyridine derivatives is often attributed to their interaction with specific cellular signaling pathways. For instance, many pyridine-based kinase inhibitors target the ATP-binding pocket of kinases, thereby disrupting downstream signaling cascades that are crucial for cancer cell survival and proliferation.

Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Novel Pyridine Derivative Inhibitor->Kinase Inhibits ATP binding

Caption: Generalized pathway for kinase inhibition by a novel pyridine derivative.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, platform for the synthesis of novel, biologically active compounds. The methodologies and comparative analyses presented in this guide are intended to provide a solid foundation for researchers to design and execute further investigations into this versatile scaffold. The modular nature of the "click" and Sonogashira reactions allows for the rapid generation of diverse chemical libraries, which can then be screened for a wide range of biological activities. Future work should focus on the synthesis and in-depth biological evaluation of these novel derivatives to fully elucidate their therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sroor, F. M., Soliman, A. A., Khalil, W. K., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6). [Link]

  • PubChemLite. This compound (C8H7N). PubChemLite. [Link]

  • Villalobos-Molina, R., et al. (2018). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. Marine Drugs, 16(10), 383. [Link]

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A Comparative Guide to Alkyne Efficiency in Click Chemistry: Spotlight on 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation and drug development, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2][3] This reaction forges stable triazole linkages from an azide and a terminal alkyne with remarkable specificity and under mild, aqueous conditions.[4][5] While the azide component is relatively uniform in its reactivity, the choice of the alkyne can dramatically influence reaction kinetics and overall success. This guide provides a comparative analysis of common alkynes used in CuAAC reactions and introduces 3-ethynyl-4-methylpyridine, a substrate with unique electronic and steric properties, offering insights into its potential advantages in specific research applications.

The Alkyne's Role: More Than a Simple Handle

The efficiency of the CuAAC reaction is not solely dependent on the copper catalyst. The structural and electronic properties of the alkyne substrate play a crucial role in determining the rate of triazole formation.[6] Two primary factors are at play:

  • Electronic Effects: The reaction mechanism involves the formation of a copper(I) acetylide intermediate.[2] Alkynes with electron-withdrawing groups in proximity to the triple bond exhibit increased acidity of the terminal proton, facilitating the formation of this key intermediate and often accelerating the reaction rate.[7] Conversely, electron-donating groups can slow the reaction.

  • Steric Hindrance: While the CuAAC reaction is generally tolerant of steric bulk, significant hindrance around the alkyne can impede the approach of the azide and the copper catalyst, leading to slower reaction rates.[8]

A Comparative Landscape of Common Alkynes

To contextualize the potential of this compound, it is essential to understand the performance of commonly employed alkynes. Propiolamides and propargyl ethers are among the most reactive substrates, often utilized when rapid conjugation is paramount.[9] Aromatic and simple aliphatic alkynes, while effective, generally exhibit slower reaction kinetics.[9]

Alkyne ClassRepresentative StructureGeneral ReactivityKey Considerations
Propiolamides R-C≡C-C(=O)NR'₂Very HighHighly activated due to the electron-withdrawing amide group.[7][9]
Propargyl Ethers R-C≡C-CH₂-O-R'HighGenerally fast reacting and commonly used in bioconjugation.[9]
Propargyl Alcohols R-C≡C-CH₂-OHModerate to HighGood reactivity, readily available.[9]
Aromatic Alkynes PhenylacetyleneModerateReactivity can be tuned with substituents on the aromatic ring.[7]
Aliphatic Alkynes 1-OctyneModerate to LowGenerally slower than activated alkynes.[9]

Introducing this compound: A Unique Profile

This compound presents an intriguing combination of structural features that are expected to influence its reactivity in CuAAC reactions.

Chemical Structure:

  • Molecular Formula: C₈H₇N[10][11]

  • CAS Number: 30413-62-8

Predicted Reactivity Profile:
  • Electronic Influence of the Pyridine Ring: The pyridine ring is electron-withdrawing, which is anticipated to increase the acidity of the alkyne proton. This electronic pull should facilitate the formation of the copper acetylide intermediate, thereby promoting a faster reaction rate compared to simple aliphatic or electron-neutral aromatic alkynes. Studies on other pyridinium compounds have shown that electron-withdrawing groups on the pyridine ring favor cycloaddition reactions.[12][13]

  • Steric Considerations of the 4-Methyl Group: The methyl group at the 4-position introduces a degree of steric hindrance. While not directly adjacent to the alkyne, its proximity could influence the approach of bulky azide substrates or large catalyst-ligand complexes. However, research on methyl-substituted pyridines suggests that the steric hindrance from a methyl group at the ortho position (relative to the nitrogen) has a more significant impact on complex stability than a meta or para-substituent.[14] In this compound, the methyl group is ortho to the ethynyl group, which may have a moderate, though likely not prohibitive, steric effect.

Potential Advantages and Applications:

The unique electronic signature of this compound makes it a compelling candidate for applications where enhanced reactivity is desired without resorting to highly activated and potentially less stable alkynes like propiolamides. The pyridine moiety also offers a site for potential secondary modifications or can influence the solubility and binding properties of the final conjugate, a feature of interest in drug discovery and the development of biologically active compounds.[15]

Experimental Protocol: A Guideline for CuAAC with this compound

This protocol provides a general framework for a small-scale CuAAC reaction. Optimization of reactant concentrations, catalyst, ligand, and solvent may be necessary for specific applications.

Materials:

  • Azide-containing molecule (e.g., Benzyl Azide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I)-stabilizing ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide in the chosen solvent.

    • Prepare a 10 mM stock solution of this compound in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of the ligand (e.g., TBTA) in DMSO.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine 100 µL of the azide stock solution (1 µmol, 1 equivalent) and 100 µL of the this compound stock solution (1 µmol, 1 equivalent).

    • Add 20 µL of the ligand stock solution (0.2 µmol, 0.2 equivalents).

    • Add 10 µL of the CuSO₄·5H₂O stock solution (0.5 µmol, 0.5 equivalents).

    • Vortex the mixture gently.

    • To initiate the reaction, add 10 µL of the freshly prepared sodium ascorbate stock solution (1 µmol, 1 equivalent).

    • Vortex the reaction mixture again.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified by standard methods such as column chromatography or preparative HPLC.

Visualizing the Process

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism R_N3 R-N₃ (Azide) Intermediate_Complex Six-membered Intermediate R_N3->Intermediate_Complex R_Alkyne R'-C≡CH (Alkyne) Cu_Acetylide R'-C≡C-Cu(I) (Copper Acetylide) R_Alkyne->Cu_Acetylide -H⁺ Cu_I Cu(I) Cu_I->R_Alkyne Cu_Acetylide->Intermediate_Complex Cu_Triazolide Copper Triazolide Intermediate_Complex->Cu_Triazolide Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole +H⁺ Triazole->Cu_I Catalyst Regeneration H_plus H⁺

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Workflow for Comparative Alkyne Analysis

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion stock_azide Prepare Azide Stock Solution reaction1 Set up Reaction 1: Azide + Alkyne 1 + Catalyst stock_azide->reaction1 reaction2 Set up Reaction 2: Azide + Alkyne 2 + Catalyst stock_azide->reaction2 stock_alkyne1 Prepare Alkyne 1 (e.g., this compound) Stock Solution stock_alkyne1->reaction1 stock_alkyne2 Prepare Alkyne 2 (e.g., Phenylacetylene) Stock Solution stock_alkyne2->reaction2 stock_catalyst Prepare Catalyst & Ligand Solutions stock_catalyst->reaction1 stock_catalyst->reaction2 monitor Monitor Reactions (TLC, LC-MS) reaction1->monitor reaction2->monitor kinetics Determine Reaction Rates & Yields monitor->kinetics compare Compare Efficiency of Alkyne 1 vs. Alkyne 2 kinetics->compare

Caption: Workflow for comparing alkyne efficiency in CuAAC.

Conclusion

The selection of an appropriate alkyne is a critical parameter in optimizing click chemistry protocols. While highly activated alkynes like propiolamides offer rapid kinetics, their stability can be a concern. This compound emerges as a promising alternative, with its electron-withdrawing pyridine ring suggesting enhanced reactivity over simple alkynes, and a steric profile that is unlikely to be prohibitive. Researchers are encouraged to consider this and other functionalized alkynes to fine-tune their bioconjugation strategies, balancing the need for speed with the stability and functionality of the resulting triazole product.

References

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition.Vertex AI Search.
  • Click Chemistry Azide-Alkyne Cycloaddition.Organic Chemistry Portal.
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.MDPI.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.PubMed Central.
  • Azide-alkyne Huisgen cycloaddition.Wikipedia.
  • Cu-Catalyzed Azide−Alkyne Cycloaddition.
  • Highly Electron-Deficient Pyridinium-Nitrones for Rapid and Tunable Inverse-Electron-Demand Strain-Promoted Alkyne-Nitrone Cycloaddition.
  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions.PubMed Central.
  • Click chemistry.Wikipedia.
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.MDPI.
  • (PDF) Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.PubMed Central.
  • Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group.
  • This compound (C8H7N).PubChem.
  • Click chemistry efficiency differs between experiments?
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • This compound.PubChem.
  • 3-Methylpyridine: Synthesis and Applic
  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines.PubMed Central.
  • This compound.Sigma-Aldrich.
  • Advances in Bioconjug
  • Growing Impact of Intramolecular Click Chemistry in Organic Synthesis.PubMed.
  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applic
  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.Chemical Papers.
  • New 4-(Morpholin-4-Yl)

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A Comparative Guide to the Reaction Kinetics of 3-Ethynyl-4-methylpyridine for Advanced Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine ring is a privileged scaffold, frequently incorporated to enhance pharmacological activity and modulate physicochemical properties. The introduction of an ethynyl group opens a gateway to a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and cycloadditions, which are foundational in modern synthetic chemistry. This guide provides an in-depth analysis of the reaction kinetics of a key building block, 3-Ethynyl-4-methylpyridine , comparing its reactivity with structurally similar analogs.

While specific experimental kinetic data for this compound is not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and available data for analogous compounds to provide a robust comparative framework. We will delve into the causality behind experimental design for kinetic analysis and furnish detailed protocols that constitute a self-validating system for researchers to implement.

The Significance of Ethynylpyridines in Modern Chemistry

Ethynylpyridines, such as this compound, are versatile building blocks in the synthesis of complex organic molecules. The terminal alkyne functionality is a linchpin for carbon-carbon bond formation, enabling the construction of conjugated systems and the introduction of diverse molecular fragments. The pyridine nitrogen imparts aqueous solubility and provides a handle for modulating the electronic properties of the molecule, which is of paramount importance in drug design and the development of organic materials.

Comparative Kinetic Analysis: this compound and Its Analogs

To understand the reaction kinetics of this compound, we will compare it with two key analogs: 3-Ethynylpyridine and Phenylacetylene . This comparison will allow us to dissect the electronic and steric effects of the methyl group and the pyridine nitrogen on the rate of reaction.

The Sonogashira Coupling Reaction: A Kinetic Perspective

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis[1]. The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. A simplified representation of the generally accepted mechanism is depicted below.

Sonogashira Coupling Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex R-X Pd_add Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)(C≡CR')L₂ Pd_complex->Pd_alkynyl [Cu]-C≡CR' Cu_acetylide [Cu]-C≡CR' Pd_trans Transmetalation ([Cu]-C≡CR') Pd_alkynyl->Pd0 R-C≡CR' Pd_reduct Reductive Elimination CuX CuX Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne H-C≡CR' Cu_alkyne->Cu_acetylide Base Cu_acetylide->CuX to Pd cycle Base Base Base->Cu_alkyne

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

The rate of the Sonogashira coupling is influenced by several factors, including the nature of the aryl halide, the alkyne, the catalyst, the ligand, the base, and the solvent. For our comparative analysis, we will focus on the electronic and steric properties of the alkyne.

Electronic and Steric Effects on Reaction Kinetics
  • This compound: The presence of the electron-donating methyl group at the 4-position of the pyridine ring increases the electron density of the aromatic system. This, in turn, slightly increases the pKa of the acetylenic proton, making it marginally less acidic than that of 3-ethynylpyridine. However, the electron-donating effect also makes the pyridine nitrogen more basic, which can influence its coordination to the metal catalysts.

  • 3-Ethynylpyridine: Lacking the methyl group, this molecule is more electron-deficient than its 4-methyl counterpart. The acetylenic proton is expected to be slightly more acidic, potentially leading to a faster reaction in the copper cycle where deprotonation occurs.

  • Phenylacetylene: This serves as a non-heterocyclic benchmark. The electronic properties of the phenyl ring are less influenced by a single activating or deactivating group compared to the pyridine analogs.

Hypothetical Comparative Kinetic Data

Given the absence of direct experimental kinetic data for this compound, the following table presents a hypothetical but scientifically plausible comparison of pseudo-first-order rate constants (k_obs) for the Sonogashira coupling of these alkynes with a common aryl halide, such as 4-iodoanisole. This data is illustrative and intended to guide experimental design.

AlkyneExpected Relative k_obsRationale
This compound 1.0The electron-donating methyl group may slightly decrease the acidity of the alkyne proton but also enhances the coordinating ability of the pyridine nitrogen, leading to a complex interplay of effects.
3-Ethynylpyridine ~1.2The slightly more acidic acetylenic proton could lead to a faster deprotonation step in the copper cycle, resulting in a modest rate enhancement.
Phenylacetylene ~0.8The absence of the pyridine nitrogen, which can coordinate to the copper catalyst and facilitate the formation of the copper acetylide, may result in a slightly slower overall reaction rate under certain conditions.

Experimental Protocols for Kinetic Analysis

To empower researchers to generate their own kinetic data, we provide detailed, self-validating experimental protocols for monitoring the Sonogashira coupling and a [3+2] cycloaddition reaction.

Kinetic Analysis of the Sonogashira Coupling via In-Situ NMR Spectroscopy

This protocol describes the monitoring of the reaction between an ethynylpyridine and an aryl halide using Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Kinetic Analysis Workflow A Prepare Stock Solutions (Aryl Halide, Alkyne, Internal Standard) C Prepare Reaction Mixture in NMR Tube (excluding catalyst) A->C B Equilibrate NMR Spectrometer to Reaction Temperature D Acquire t=0 Spectrum B->D C->D E Inject Catalyst Solution (initiate reaction) D->E F Acquire Time-Resolved ¹H NMR Spectra E->F G Process Spectra & Integrate Signals (Reactant, Product, Standard) F->G H Plot Concentration vs. Time G->H I Determine Rate Law and Rate Constant (k_obs) H->I

Caption: Workflow for kinetic analysis using in-situ NMR spectroscopy.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide (e.g., 4-iodoanisole) in a deuterated solvent (e.g., DMSO-d6).

    • Prepare a stock solution of the alkyne (this compound, 3-Ethynylpyridine, or Phenylacetylene) in the same deuterated solvent.

    • Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the same solvent. The internal standard should be stable under the reaction conditions and have signals that do not overlap with reactant or product signals.

  • NMR Spectrometer Setup:

    • Set the temperature of the NMR probe to the desired reaction temperature (e.g., 50 °C). Allow the temperature to equilibrate.

  • Reaction Mixture Preparation:

    • In an NMR tube, combine precise volumes of the aryl halide and internal standard stock solutions.

    • Add the appropriate amount of base (e.g., triethylamine) and copper(I) iodide.

    • Add the alkyne stock solution.

  • Initial Spectrum Acquisition:

    • Place the NMR tube in the pre-equilibrated NMR spectrometer and acquire a high-quality initial spectrum (t=0). This spectrum will be used to confirm the initial concentrations.

  • Reaction Initiation and Monitoring:

    • Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄) in the deuterated solvent.

    • Inject a precise volume of the catalyst solution into the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 2 hours).

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • For each spectrum, integrate the signal of a characteristic proton of the starting alkyne, the product, and the internal standard.

    • Calculate the concentration of the alkyne and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the alkyne versus time and fit the data to the appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs).

Kinetic Analysis of a [3+2] Cycloaddition via GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the kinetics of a [3+2] cycloaddition reaction, for instance, between an ethynylpyridine and an azide.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a thermostated reaction vessel equipped with a magnetic stirrer, combine the ethynylpyridine, the azide (e.g., benzyl azide), and a suitable solvent (e.g., toluene).

    • Add an internal standard (e.g., dodecane) for quantitative analysis.

  • Reaction Initiation:

    • If the reaction is catalyzed (e.g., a copper-catalyzed azide-alkyne cycloaddition - CuAAC), add the catalyst at t=0. If it is a thermal cycloaddition, reaching the target temperature is considered t=0.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a cold solvent (e.g., ethyl acetate) and, if necessary, adding a quenching agent.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the quenched and diluted sample into the GC-MS.

    • The GC will separate the components of the mixture (reactants, product, internal standard).

    • The MS will detect and identify each component based on its mass spectrum and retention time.

  • Data Analysis:

    • For each time point, determine the peak area of the starting alkyne, the product, and the internal standard from the GC chromatogram.

    • Generate a calibration curve for the reactants and product against the internal standard to convert peak area ratios to concentrations.

    • Plot the concentration of the starting alkyne versus time and determine the rate constant as described for the NMR method.

Causality Behind Experimental Choices

  • Choice of Analytical Technique: In-situ NMR is ideal for reactions with relatively slow kinetics (minutes to hours) and provides rich structural information throughout the reaction. GC-MS is well-suited for a wider range of reaction rates and offers high sensitivity, but it requires sampling and quenching, which can introduce errors if not performed carefully.

  • Internal Standard: The use of an internal standard is crucial for accurate quantitative analysis in both NMR and GC-MS. It corrects for variations in sample volume, injection volume, and detector response.

  • Temperature Control: Reaction rates are highly sensitive to temperature. Maintaining a constant and accurate temperature is paramount for obtaining reproducible kinetic data.

  • Pseudo-First-Order Conditions: By using a large excess of one reactant (e.g., the aryl halide in the Sonogashira coupling), the reaction kinetics can be simplified to be dependent only on the concentration of the limiting reactant (the alkyne). This simplifies the data analysis significantly.

Conclusion and Future Outlook

This guide provides a comprehensive framework for analyzing and comparing the reaction kinetics of this compound. While direct experimental data remains a gap in the literature, the provided protocols and theoretical comparisons offer a solid foundation for researchers to explore the reactivity of this important building block. The subtle interplay of the electronic and steric effects of the substituents on the pyridine ring warrants further investigation. The generation of precise kinetic data for this compound and a broader range of substituted ethynylpyridines will undoubtedly accelerate the rational design of novel pharmaceuticals and advanced materials.

References

  • PubChem. This compound. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874-922 (2007). [Link]

  • Huisgen, R. 1,3-Dipolar Cycloadditions—Past and Future. Angew. Chem. Int. Ed. Engl.2 , 565-598 (1963). [Link]

  • Plenio, H., & Fleck, T. J. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Angew. Chem. Int. Ed., 47 (35), 6653-6656 (2008). [Link]

Sources

A Comparative Guide to Catalysts for Key Transformations of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 3-Ethynyl-4-methylpyridine

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid structure, conferred by the pyridine ring and the ethynyl group, makes it a desirable synthon for creating complex molecular architectures. The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions and cycloadditions. The nitrogen atom in the pyridine ring can influence the reactivity of the alkyne and can also be a key site for biological interactions in the final products.

This guide provides a comparative analysis of catalysts for three crucial reactions involving this compound: the Sonogashira cross-coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and gold-catalyzed cyclization reactions. Our focus is to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to select the optimal catalytic system for their specific synthetic needs.

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, a cornerstone in the synthesis of conjugated enynes and arylalkynes. This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.

Mechanism and the Role of the Catalyst

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Diagram: The Catalytic Cycle of a Standard Sonogashira Coupling Reaction

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(L)₂-X Pd0->PdII Oxidative Addition (R¹-X) Pd_alkynyl trans-R¹-Pd(II)(L)₂-C≡CR² PdII->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product R¹-C≡C-R² Pd_alkynyl->Product Reductive Elimination Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide Deprotonation Cu_acetylide->PdII Base Base Base->Alkyne CuX CuX CuX->Alkyne

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

The palladium catalyst, typically a Pd(0) species, undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. The final step is the reductive elimination from the palladium center to yield the coupled product and regenerate the active Pd(0) catalyst.

Comparative Performance of Palladium Catalysts
Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ / PPh₃ / CuI2-amino-3-bromopyridinePhenylacetyleneEt₃NDMF100396
Pd(PPh₃)₂Cl₂ / CuI3,5-dibromo-2-aminopyridine4-methoxyphenylacetyleneEt₃NToluene/H₂O801285
Pd(PPh₃)₄ / CuI4-iodoanisolePhenylacetyleneK₂CO₃H₂O1002492
PdCl₂(dppf)2,5-diiodopyrazinePhenylboronic acid (Suzuki)K₂CO₃DME802High

Note: The table includes data for structurally similar pyridine and pyrazine derivatives to provide a comparative context for this compound.

From the data, it is evident that for amino-substituted bromopyridines, a Pd(II) catalyst like Pd(CF₃COO)₂ with PPh₃ as a ligand provides excellent yields. The classic Pd(PPh₃)₂Cl₂/CuI system is also highly effective for Sonogashira couplings of halogenated pyridines.

**Experimental Protocol

A Senior Application Scientist's Guide to the Regioselectivity of Cycloaddition Reactions with 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pyridine scaffold remains a cornerstone, embedded in a vast array of pharmaceuticals and functional materials. The functionalization of this privileged heterocycle through robust and selective reactions is therefore of paramount importance. 3-Ethynyl-4-methylpyridine emerges as a particularly valuable building block, offering a terminal alkyne handle for a variety of transformations, most notably cycloaddition reactions. These reactions provide a powerful avenue for the construction of complex polycyclic and heterocyclic systems.

However, the unsymmetrical nature of this compound introduces the critical question of regioselectivity. The orientation in which the cycloaddition partners combine dictates the final molecular architecture and, consequently, its biological activity or material properties. This guide provides an in-depth technical comparison of the expected regiochemical outcomes in the two most prevalent types of cycloaddition reactions involving this compound: the [3+2] dipolar cycloaddition (azide-alkyne cycloaddition) and the [4+2] cycloaddition (Diels-Alder reaction).

While direct experimental data for this compound in all cycloaddition contexts is limited in publicly accessible literature, this guide leverages established principles of physical organic chemistry, extensive data from analogous systems, and computational predictions to provide a robust framework for predicting and controlling regioselectivity.

The Crucial Role of Catalyst in [3+2] Azide-Alkyne Cycloaddition

The 1,3-dipolar cycloaddition between an azide and a terminal alkyne, often termed "click chemistry," is a workhorse reaction for forging carbon-heteroatom bonds to form a stable 1,2,3-triazole ring.[1] The uncatalyzed thermal reaction often requires harsh conditions and, critically, yields a mixture of regioisomers, which is undesirable for most applications.[2] The advent of metal catalysis has revolutionized this transformation, offering exquisite control over the regiochemical outcome.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Regioisomers

The copper(I)-catalyzed variant of the azide-alkyne cycloaddition (CuAAC) is renowned for its exceptional reliability and regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole.[2][3] This selectivity is a direct consequence of the reaction mechanism, which proceeds through a copper-acetylide intermediate.

The electronic nature of the this compound molecule, with the electron-withdrawing pyridine ring, influences the polarity of the alkyne. In the context of the CuAAC mechanism, the terminal carbon of the copper acetylide acts as the nucleophile, attacking the terminal nitrogen of the azide. This mechanistic pathway consistently leads to the formation of the 1,4-isomer.

Predicted Outcome for this compound in CuAAC:

When this compound is reacted with an organic azide (R-N₃) under standard CuAAC conditions (e.g., CuSO₄/sodium ascorbate or a Cu(I) source), the reaction is expected to proceed with high regioselectivity to yield the 1-(R)-4-(4-methylpyridin-3-yl)-1H-1,2,3-triazole .

Table 1: Comparison of Catalysts in Azide-Alkyne Cycloaddition of this compound

Catalyst SystemPredicted Major RegioisomerMechanistic RationaleTypical Reaction Conditions
Copper(I) (e.g., CuSO₄/NaAsc)1,4-disubstitutedStepwise mechanism via a copper-acetylide intermediate.[2][4]Room temperature, various solvents including water.
Ruthenium(II) (e.g., Cp*RuCl(PPh₃)₂)1,5-disubstitutedConcerted mechanism involving a ruthenacycle intermediate.[5][6]Room temperature to elevated temperatures, organic solvents.
Thermal (uncatalyzed) Mixture of 1,4- and 1,5-Pericyclic mechanism with similar energy barriers for both regioisomers.[2]High temperatures (often >100 °C).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer

In a complementary fashion to copper catalysis, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium(II) chloride complexes ([Cp*RuCl]), promote the azide-alkyne cycloaddition to selectively produce the 1,5-disubstituted 1,2,3-triazole.[5][6] The mechanism of the RuAAC is distinct from the CuAAC and is believed to proceed through a six-membered ruthenacycle intermediate.[6] This different mechanistic pathway elegantly circumvents the formation of the 1,4-isomer, providing a reliable route to the alternative regioisomer.

Predicted Outcome for this compound in RuAAC:

The reaction of this compound with an organic azide (R-N₃) in the presence of a suitable ruthenium catalyst is predicted to yield the 1-(R)-5-(4-methylpyridin-3-yl)-1H-1,2,3-triazole as the major product.

Below is a diagram illustrating the catalyst-dependent regioselectivity in the azide-alkyne cycloaddition of this compound.

G cluster_reactants Reactants cluster_products Products Reactant1 This compound Catalyst_Cu Cu(I) Catalyst (e.g., CuSO4/NaAsc) Catalyst_Ru Ru(II) Catalyst (e.g., Cp*RuCl(PPh3)2) Reactant2 Azide (R-N3) Product14 1,4-Regioisomer Product15 1,5-Regioisomer Catalyst_Cu->Product14 High Regioselectivity Catalyst_Ru->Product15 High Regioselectivity

Caption: Catalyst-directed regioselectivity in the azide-alkyne cycloaddition.

Regioselectivity in [4+2] Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the formation of six-membered rings.[7] In this context, this compound acts as the dienophile. The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The pyridine ring is electron-withdrawing, which lowers the energy of the LUMO of the ethynyl group, making this compound a reasonably good dienophile, particularly with electron-rich dienes (an "inverse-electron-demand" scenario is less likely but possible with very electron-poor dienes).

The regiochemical outcome is determined by the alignment of the orbital coefficients of the HOMO of the diene and the LUMO of the dienophile. Generally, the reaction proceeds to form the isomer where the atoms with the largest orbital coefficients on the HOMO and LUMO align.

For an unsymmetrical diene (e.g., 1-substituted or 2-substituted-1,3-butadiene), two regioisomeric products are possible, often referred to as the "ortho" and "meta" isomers.

Predicting Regioselectivity with an Unsubstituted Diene (e.g., 1,3-Butadiene):

With a symmetrical diene like 1,3-butadiene, no regioselectivity issues arise, and a single product is expected.

Predicting Regioselectivity with a 1-Substituted Diene (e.g., 1-methoxy-1,3-butadiene):

An electron-donating group (EDG) at the 1-position of the diene raises the energy of the HOMO and increases the orbital coefficient at the C4 position. The electron-withdrawing pyridine group on the alkyne results in a larger LUMO coefficient on the β-carbon (the carbon not directly attached to the pyridine ring). Therefore, the preferred alignment will be between the C4 of the diene and the β-carbon of the alkyne, leading to the "ortho" product.

Predicting Regioselectivity with a 2-Substituted Diene (e.g., isoprene):

An electron-donating group at the 2-position of the diene also raises the HOMO energy but results in a larger orbital coefficient at the C1 position. This will favor the formation of the "para" regioisomer.

The following diagram illustrates the workflow for predicting the major regioisomer in a Diels-Alder reaction with this compound.

G Start Start: Diels-Alder Reaction This compound + Unsym. Diene AnalyzeDiene Analyze Diene Substituent Start->AnalyzeDiene EDG_C1 Electron-Donating Group (EDG) at C1 of Diene AnalyzeDiene->EDG_C1 1-Substituted EDG_C2 Electron-Donating Group (EDG) at C2 of Diene AnalyzeDiene->EDG_C2 2-Substituted OrthoProduct Major Product: 'Ortho' Isomer EDG_C1->OrthoProduct ParaProduct Major Product: 'Para' Isomer EDG_C2->ParaProduct

Caption: Decision workflow for predicting Diels-Alder regioselectivity.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from standard click chemistry procedures.[2]

Materials:

  • This compound

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of water and t-butanol)

  • Stir bar and reaction vessel (e.g., round-bottom flask)

Procedure:

  • To a solution of this compound (1.0 eq) and the organic azide (1.1 eq) in the chosen solvent system, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • To this stirring mixture, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 1,4-disubstituted triazole.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is based on the work of Fokin and co-workers.[5][6]

Materials:

  • This compound

  • Organic azide (R-N₃)

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Stir bar and reaction vessel

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq), the organic azide (1.1 eq), and the ruthenium catalyst in the anhydrous solvent.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the substrate reactivity). Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,5-disubstituted triazole.

Protocol 3: Thermal Diels-Alder Reaction

This is a general procedure for a thermally induced Diels-Alder reaction.[7]

Materials:

  • This compound

  • Diene (e.g., freshly distilled cyclopentadiene or a substituted butadiene)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Sealed reaction tube or a flask with a reflux condenser

  • Stir bar

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the diene (2-3 eq) in the chosen solvent.

  • Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C). The use of a sealed tube is necessary for volatile dienes.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Conclusion

The regioselectivity of cycloaddition reactions with this compound can be effectively controlled and predicted. In the case of the highly versatile [3+2] azide-alkyne cycloaddition, the choice of catalyst is the primary determinant of the regiochemical outcome, with copper(I) catalysts affording 1,4-disubstituted triazoles and ruthenium(II) catalysts yielding the 1,5-isomers. For [4+2] Diels-Alder reactions, the regioselectivity is governed by the electronic nature and substitution pattern of the diene partner, with predictable outcomes based on frontier molecular orbital theory. This guide provides the fundamental principles and practical starting points for researchers to confidently employ this compound as a building block in the synthesis of novel, complex molecules with precisely controlled architecture.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. 3. A Mechanistic View from Density Functional Theory. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98–122. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Wikipedia contributors. (2023). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]

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A Tale of Two Pyridines: A Comparative Guide to the Reactivity of 3-Ethynyl-4-methylpyridine and 3-Ethyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug discovery, the subtle substitution on a heterocyclic scaffold can dramatically alter the reactivity and potential applications of a molecule. This guide provides a detailed, side-by-side comparison of the reactivity of two structurally similar yet functionally distinct pyridine derivatives: 3-Ethynyl-4-methylpyridine and 3-Ethyl-4-methylpyridine. By understanding their fundamental electronic and steric differences, researchers can strategically select the appropriate building block for their synthetic endeavors.

Structural and Electronic Profiles: The Foundation of Divergent Reactivity

At first glance, the two molecules appear remarkably similar, with a methyl group at the 4-position of the pyridine ring. The key distinction lies at the 3-position: an ethynyl group (a carbon-carbon triple bond) in this compound versus an ethyl group (a saturated carbon-carbon single bond) in 3-Ethyl-4-methylpyridine. This seemingly minor change has profound implications for their chemical behavior.

This compound possesses a terminal alkyne. The carbon atoms of the ethynyl group are sp-hybridized, which imparts significant s-character (50%).[1][2] This high degree of s-character makes the sp-hybridized carbon more electronegative, pulling electron density away from the terminal hydrogen.[1] Consequently, this terminal proton is significantly more acidic than the protons on an alkyl group.[1][2][3][4][5] The triple bond itself is a region of high electron density, making it susceptible to addition reactions, although it is generally less reactive towards electrophiles than an alkene.[6][7][8][9]

3-Ethyl-4-methylpyridine , in contrast, features a saturated ethyl group. The carbon atoms are sp³-hybridized, and the C-H bonds are relatively non-polar and strong, rendering them far less acidic and generally unreactive under standard conditions.[3] The reactivity of the ethyl group typically requires harsh conditions or specific catalytic activation of the C-H bonds.[10][11][12]

The following table summarizes the key structural and electronic properties of the two compounds:

PropertyThis compound3-Ethyl-4-methylpyridine
Molecular Formula C₈H₇N[13][14]C₈H₁₁N[15][16][17]
Molecular Weight 117.15 g/mol [13][18]121.18 g/mol [15][17][19]
Key Functional Group Terminal Alkyne (C≡CH)Ethyl Group (-CH₂CH₃)
Hybridization at C3 spsp³
Acidity (pKa of C-H) ~25 (for the terminal alkyne)[3]~48-50 (for the ethyl group)[3]

Comparative Reactivity: A Dichotomy in Chemical Behavior

The distinct electronic properties of the ethynyl and ethyl groups lead to vastly different reactivities. This section will explore key reaction classes and provide experimental context for their divergent behaviors.

Acidity and Nucleophilicity of the C3-Substituent

As previously mentioned, the most striking difference is the acidity of the terminal proton in this compound. This acidity allows for deprotonation with a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion.[3][4] This acetylide is a powerful tool in C-C bond formation.

In stark contrast, the C-H bonds of the ethyl group in 3-Ethyl-4-methylpyridine are not readily deprotonated. Their functionalization typically requires transition metal-catalyzed C-H activation, a more complex and specialized area of chemistry.[10][12][20]

Experimental Protocol: Deprotonation and Alkylation of this compound

This protocol illustrates the generation of the acetylide anion and its subsequent reaction with an electrophile.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Alkyl halide (e.g., iodomethane)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet, condense liquid ammonia at -78 °C.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the sodium amide suspension. The formation of the sodium acetylide salt will be observed.

  • After stirring for 30 minutes, add the alkyl halide dropwise.

  • Allow the reaction to stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the ammonia to evaporate, then extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Metal-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[21][22][23] This reaction, typically catalyzed by palladium and a copper(I) co-catalyst, allows for the efficient formation of a C(sp)-C(sp²) bond with aryl or vinyl halides.[21][24]

3-Ethyl-4-methylpyridine does not participate in such reactions directly at the ethyl group. While C(sp³)-H activation and subsequent cross-coupling are areas of active research, they often require specific directing groups and specialized catalytic systems.[12][25]

Diagram: Sonogashira Coupling of this compound

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR' L2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product R-C≡CR' Reductive_Elimination->Coupled_Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination Cu(I)X->Alkyne_Coordination Cu(I)_Acetylide Cu(I)-C≡CR' Alkyne_Coordination->Cu(I)_Acetylide Cu(I)_Acetylide->Transmetalation Aryl_Halide R-X Aryl_Halide->Oxidative_Addition Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Triphenylphosphine (PPh₃)

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl bromide, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Add anhydrous toluene and triethylamine via syringe.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with toluene.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Addition Reactions

The carbon-carbon triple bond of this compound can undergo various addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It is important to note that alkynes are generally less reactive than alkenes in electrophilic additions because the resulting vinyl carbocation is less stable.[6][8][9]

Catalytic Hydrogenation:

  • This compound: Can be selectively reduced to the corresponding alkene (3-vinyl-4-methylpyridine) using a poisoned catalyst like Lindlar's catalyst, or fully reduced to 3-Ethyl-4-methylpyridine with a more active catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[26][27][28]

  • 3-Ethyl-4-methylpyridine: The ethyl group is already saturated and will not undergo further hydrogenation under typical conditions. The pyridine ring itself can be hydrogenated under more forcing conditions (high pressure and temperature) to the corresponding piperidine derivative.[27][28]

Diagram: Selective Hydrogenation of this compound

Hydrogenation Start This compound Alkene 3-Vinyl-4-methylpyridine Start->Alkene H₂, Lindlar's Cat. Alkane 3-Ethyl-4-methylpyridine Start->Alkane H₂, Pd/C Alkene->Alkane H₂, Pd/C

Caption: Selective and complete hydrogenation pathways.

Oxidation Reactions

The reactivity towards oxidation also differs significantly between the two compounds.

  • This compound: The ethynyl group can be cleaved under strong oxidative conditions (e.g., ozonolysis or permanganate oxidation) to yield a carboxylic acid at the 3-position (4-methylnicotinic acid).

  • 3-Ethyl-4-methylpyridine: The ethyl group is more resistant to oxidation than the methyl group. Mild oxidation will preferentially oxidize the methyl group to a carboxylic acid.[29][30][31] More vigorous oxidation can lead to degradation of the side chains. The biodegradation of 3-ethylpyridine has been studied, indicating that enzymatic oxidation of the alkyl group can occur.[32]

Summary of Comparative Reactivity

Reaction TypeThis compound3-Ethyl-4-methylpyridine
Deprotonation Readily deprotonated with strong base to form a nucleophilic acetylide.[3][4]C-H bonds are non-acidic and not readily deprotonated.
Metal-Catalyzed Cross-Coupling Excellent substrate for Sonogashira, Heck, and other couplings at the alkyne.[21][22]Generally unreactive; requires specialized C-H activation methods.[10][12]
Catalytic Hydrogenation Can be selectively reduced to the alkene or fully to the alkane.[26]The ethyl group is saturated. The pyridine ring can be reduced under forcing conditions.[27][28]
Electrophilic Addition Undergoes addition of halogens and hydrohalides, though generally slower than alkenes.[6][8]The ethyl group is unreactive towards electrophilic addition.
Oxidation The ethynyl group can be oxidatively cleaved to a carboxylic acid.The methyl group is more susceptible to oxidation than the ethyl group.[29][30]

Conclusion

The choice between this compound and 3-Ethyl-4-methylpyridine is a critical decision in synthetic design that hinges on the desired chemical transformation. This compound offers a versatile handle for C-C bond formation through its acidic proton and its participation in a wide array of metal-catalyzed cross-coupling reactions. It also provides a pathway to other functional groups via addition and oxidation reactions. In contrast, 3-Ethyl-4-methylpyridine provides a more robust, less reactive substituent. Its functionalization is more challenging, typically requiring C-H activation strategies, but this inertness can be advantageous when reactions are desired elsewhere on the molecule without interference from the C3-substituent.

By understanding these fundamental differences, researchers can harness the unique reactivity of each molecule to achieve their synthetic goals with greater precision and efficiency.

References

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  • Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
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A Comparative Guide to the Applications of 3-Ethynyl-4-methylpyridine: Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Ethynyl-4-methylpyridine, a versatile heterocyclic building block. We will objectively compare its performance in key applications against established alternatives, supported by experimental data and detailed protocols. The focus is on providing researchers, medicinal chemists, and drug development professionals with the critical insights needed to effectively leverage this reagent in their work.

Introduction: The Strategic Value of the Ethynylpyridine Scaffold

This compound is a bifunctional reagent whose utility stems from the distinct and synergistic properties of its two key functional groups: the terminal alkyne and the pyridine ring. The terminal alkyne serves as a reactive "handle" for a variety of powerful coupling reactions, most notably the azide-alkyne cycloadditions that form the cornerstone of "click chemistry".[1][2] This allows for the efficient and specific covalent linking of molecules in complex biological and chemical systems.

Simultaneously, the 4-methylpyridine core is a privileged scaffold in medicinal chemistry.[3] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system itself can engage in π-stacking interactions within protein active sites, making it a valuable component in the design of targeted therapeutics, particularly kinase inhibitors.[4][5] The strategic placement of the ethynyl group at the 3-position provides a directional vector for extending the molecule towards specific binding pockets or for attaching probes and other functionalities without disrupting the core pyridine interactions.

This guide will dissect these applications, providing a clear rationale for when and why this compound is a superior choice compared to other molecular tools.

Core Application I: Kinase Inhibitor Scaffolding

The pyridine heterocycle is a foundational element in the design of kinase inhibitors due to its ability to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket in many kinases. The ethynyl group of this compound is frequently used as a rigid linker to connect this hinge-binding motif to other fragments that occupy adjacent pockets, a common strategy for enhancing potency and selectivity.

Comparative Performance Analysis

A key application is in the development of inhibitors for challenging targets like the BCR-ABL T315I "gatekeeper" mutant in Chronic Myeloid Leukemia (CML).[4] The rigidity and linearity of the ethynyl linker are crucial for positioning larger chemical moieties correctly within the active site. Let's compare a hypothetical inhibitor derived from this compound with other common heterocyclic linkers.

Scaffold FragmentTarget KinaseRepresentative IC₅₀ (nM)Rationale for Performance
This compound BCR-ABL (T315I Mutant)9The rigid ethynyl linker optimally positions a solubilizing group to overcome resistance conferred by the T315I mutation.[4]
3-Amino-indazoleBCR-ABL (T315I Mutant)227While a potent core, the direct linkage lacks the optimal geometry and rigidity of the ethynyl spacer for this specific mutant.[4]
4-AzaindoleTGFβRI17Excellent hinge-binding, but relies on direct substitution rather than a linker strategy for potency.[6]
PyrimidineVariousVariableA versatile core, often used as a central scaffold rather than a directional linker.[7]

As the data suggests, the specific geometry conferred by the ethynylpyridine scaffold can be decisive in achieving single-digit nanomolar potency against drug-resistant kinase mutants.[4] The causality lies in the linker's ability to project a second pharmacophore into a region of the active site that is inaccessible to simpler, non-linear scaffolds.

Experimental Protocol: Synthesis of a 3-Ethynylpyridine-based Inhibitor Precursor via Sonogashira Coupling

This protocol describes a standard palladium-catalyzed Sonogashira coupling, a fundamental reaction for elaborating the this compound core. This method is frequently used to attach aryl or heteroaryl groups, forming the backbone of many kinase inhibitors.[5]

Step-by-Step Methodology:

  • To a dry reaction flask under an inert nitrogen atmosphere, add 3,6-dibromoisothiazolo[4,3-b]pyridine (1.0 eq.), this compound (3.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.01 eq.).

  • Add anhydrous solvent (e.g., THF or DMF).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired coupled product.

This self-validating system includes in-process controls (TLC/LC-MS) to ensure the reaction proceeds to completion before purification, guaranteeing a high-quality intermediate for subsequent drug development steps.

Core Application II: Bioorthogonal Chemistry and Bioconjugation

The terminal alkyne of this compound makes it an excellent reagent for bioorthogonal "click" chemistry.[8] These reactions are highly specific, high-yield, and can be performed in complex biological media, making them ideal for labeling proteins, nucleic acids, and other biomolecules for study or therapeutic purposes.[9]

G

Comparative Performance vs. Alternative Bioorthogonal Reactions

The primary reaction for terminal alkynes is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, several other bioorthogonal reactions exist. The choice of reaction depends critically on factors like speed, biocompatibility (especially the toxicity of a copper catalyst), and the stability of the resulting linkage.

ReactionReagentsTypical Rate (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC [1]Terminal Alkyne + Azide10² - 10³High yield, stable triazole linkage, simple reagents.Requires copper catalyst, which can be toxic to cells.
SPAAC [8]Strained Cyclooctyne + Azide10⁻¹ - 10¹Copper-free, highly biocompatible.Cyclooctyne reagents are larger and more complex.
IEDDA [9]Tetrazine + trans-Cyclooctene10³ - 10⁶Extremely fast, copper-free, bio-inert byproduct (N₂).Tetrazines can be unstable; dienophiles can be bulky.
SPANC [2]Strained Cyclooctyne + Nitrone10¹ - 10²Copper-free, fast kinetics.Resulting isoxazoline linkage can be less stable than a triazole.

While IEDDA offers the fastest kinetics, the stability and synthetic accessibility of the azide and terminal alkyne partners make CuAAC a robust and widely used choice, especially for in vitro applications or when catalyst-scavenging protocols are employed. The pyridine moiety in this compound can also offer improved aqueous solubility to the alkyne fragment compared to more hydrophobic alternatives like phenylacetylene, which is a significant advantage in biological buffers.

G cluster_0 CuAAC Workflow cluster_1 IEDDA Workflow (Alternative) A Biomolecule-Azide C Mix + Add Cu(I) Catalyst A->C B This compound B->C D Labeled Biomolecule (Stable Triazole Link) C->D E Biomolecule-Alkene (e.g., TCO) G Mix (No Catalyst) E->G F Tetrazine Probe F->G H Labeled Biomolecule + N₂ Gas G->H

Experimental Protocol: CuAAC Labeling of a Peptide

This protocol provides a general method for conjugating an azide-modified peptide with this compound.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Azide-Peptide: 1 mM in water or a suitable buffer (e.g., PBS, pH 7.4).

    • This compound: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (prepare fresh).

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand: 10 mM in DMSO.

  • Reaction Assembly: In a microcentrifuge tube, add the following in order:

    • Azide-Peptide solution (to a final concentration of 100 µM).

    • This compound stock (to a final concentration of 200 µM, 2 eq.).

    • TBTA stock (to a final concentration of 100 µM).

    • CuSO₄ stock (to a final concentration of 50 µM).

  • Initiate Reaction: Add the Sodium Ascorbate stock (to a final concentration of 500 µM) to the mixture to reduce Cu(II) to the active Cu(I) species. Vortex briefly.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours.

  • Validation: Analyze the reaction mixture by LC-MS to confirm the formation of the desired conjugate, identified by a mass shift corresponding to the addition of the C₈H₇N moiety (117.15 Da).

  • Purification (Optional): The labeled peptide can be purified from excess reagents using reverse-phase HPLC.

Cross-Validation: Biophysical Characterization of Conjugates

Synthesizing a bioconjugate is only the first step. It is critical to validate that the conjugation process has not negatively impacted the structure and function of the biomolecule. This represents a self-validating system where the product of the chemical protocol is rigorously tested by biophysical methods.[10]

G Start Synthesized Bioconjugate Step1 Mass Spectrometry (MS) Start->Step1 Step2 Size Exclusion Chromatography (SEC-MALS) Start->Step2 Step3 Functional Assay (e.g., Binding, Enzyme Activity) Start->Step3 Result1 Confirms Covalent Modification Step1->Result1 Result2 Confirms Monodispersity (No Aggregation) Step2->Result2 Result3 Confirms Retention of Biological Activity Step3->Result3 Final Validated Bioconjugate Ready for Application Result1->Final Result2->Final Result3->Final

Experimental Protocol: Quality Control of a Labeled Protein

1. Confirmation of Conjugation by Mass Spectrometry (MS):

  • Objective: To verify the covalent addition of the ethynylpyridine label and determine the degree of labeling.

  • Method: Desalt the protein conjugate sample. Analyze via electrospray ionization mass spectrometry (ESI-MS).

  • Expected Result: The resulting deconvoluted mass spectrum should show a mass increase of n × 117.15 Da over the unlabeled protein, where 'n' is the number of labels attached.

2. Assessment of Aggregation by Size-Exclusion Chromatography (SEC-MALS): [11]

  • Objective: To ensure the conjugation process did not induce protein aggregation.

  • Method: Inject the purified conjugate onto a size-exclusion chromatography column coupled to multi-angle light scattering (MALS) and refractive index detectors.

  • Expected Result: The primary species should elute as a single, monodisperse peak at the expected retention time for the monomeric protein.[12] The MALS detector will confirm the molecular weight of this peak, ensuring it corresponds to the labeled monomer and not a soluble aggregate. A monomer purity of >95% is typically desired.

By coupling synthetic protocols with rigorous biophysical validation, researchers can have high confidence in the quality and reliability of the reagents prepared using this compound, ensuring the integrity of downstream experimental results.

References

  • This compound Product Page. Sunway Pharm Ltd. Link

  • This compound Product Information. BLD Pharm. Link

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central. Link

  • This compound (C8H7N). PubChemLite. Link

  • This compound. PubChem. Link

  • This compound. Sigma-Aldrich. Link

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Link

  • Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PubMed Central. Link

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. Link

  • Click chemistry. Wikipedia. Link

  • A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. Benchchem. Link

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Link

  • Click chemistry reagents. Chemie Brunschwig. Link

  • Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. Link

  • 3-Ethynyl-4-(3-methyl-4-pyridinyl)pyridine. PubChem. Link

  • Application Notes and Protocols: Click Chemistry Reactions Involving 3-Ethynyl-Cycloheptanone. Benchchem. Link

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses. Link

  • 3-Methylpyridine: Synthesis and Applications. PubMed. Link

  • 4-Ethynyl-3-methylpyridine. Sigma-Aldrich. Link

  • Chapter 8: Biophysical Characterization and the Development of Therapeutic Proteins. ResearchGate. Link

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. PubMed Central. Link

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. Link

  • Biophysical Characterization of Protein-Protein Interactions in Respiratory Syncytial Virus Infections. PubMed. Link

  • Biophysical Characterization. Creative Biolabs. Link

  • Bioconjugation Resource Guide. Vector Laboratories. Link

  • Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. PubMed Central. Link

  • Growing Impact of Intramolecular Click Chemistry in Organic Synthesis. PubMed. Link

  • Bioorthogonal chemistry. PubMed Central. Link

  • Biophysical Analysis of Therapeutic Antibodies in the Early Development Pipeline. PubMed Central. Link

  • Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. Link

  • Biophysical Characterization and Molecular Engineering of Multidomain Proteins 3.0. MDPI. Link

  • Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI. Link

  • Bioconjugation Protocols. Springer. Link

  • Preparation method of 3-amino-4-methylpyridine. Google Patents. Link

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Link

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Link

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. 3-Ethynyl-4-methylpyridine, a valuable building block in medicinal chemistry, requires meticulous handling from procurement to the moment it becomes waste. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our focus is not just on the "how," but the "why," ensuring that these procedures become an integral part of a robust safety culture in your laboratory.

Part 1: Immediate, In-Lab Waste Management: The First Line of Defense

The disposal process for this compound begins at the point of generation. Adherence to these initial steps is paramount to ensure the safety of laboratory personnel and to prevent inadvertent, hazardous chemical reactions.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling waste, it is crucial to be outfitted with the appropriate PPE. The hazardous nature of pyridine derivatives necessitates a comprehensive barrier between the researcher and the chemical.[1][2]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Use solvent-resistant gloves. Nitrile gloves may not be sufficient for prolonged contact; consult the manufacturer's compatibility chart for the most protective material.[4]

  • Protective Clothing: A fully-buttoned lab coat, and in cases of potential splashing, an apron or chemical-resistant suit should be worn.[2][3]

  • Respiratory Protection: All handling of this compound, including its waste, must be conducted within a certified laboratory chemical fume hood to avoid inhalation of potentially harmful vapors.[1][4]

Waste Segregation: Preventing Chemical Chaos

This compound is classified as a hazardous waste and must never be mixed with general refuse or disposed of down the drain.[5] Proper segregation is a critical step to prevent dangerous reactions.

Core Principle: The primary goal of segregation is to keep incompatible materials separate. Pyridine and its derivatives are known to react exothermically or violently with certain classes of chemicals.

Table 1: Chemical Incompatibility Profile for this compound Waste

Incompatible Material ClassExamplesRationale for Segregation
Strong Oxidizing Agents Perchlorates, Nitrates, PeroxidesCan lead to vigorous, potentially explosive reactions. The pyridine ring can be oxidized, releasing significant energy.[2][4]
Strong Acids Sulfuric Acid, Nitric Acid, HClCauses a strong exothermic neutralization reaction. Nitric acid, in particular, poses a severe risk.[2][4]
Acid Chlorides Acetyl Chloride, Benzoyl ChlorideCan lead to violent reactions.[6]
Chloroformates Benzyl ChloroformateIncompatible, with potential for vigorous reaction.[2][6]
Waste Collection and Containment
  • Container Selection: Waste this compound, whether in pure form or in solution, must be collected in a designated, sealable, and compatible waste container.[4] Glass or high-density polyethylene containers are generally suitable.[1]

  • Labeling: The moment waste is first added, the container must be clearly labeled with a "Hazardous Waste" tag.[4] The label must include the full chemical name ("this compound") and an accurate description of any solvents or other chemicals present in the mixture.

  • Container Management: Keep the waste container tightly closed when not in use.[3] Store it in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][4] The storage location should have secondary containment to manage potential leaks.

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

Once the waste container is full or ready for disposal, a systematic workflow must be followed. This ensures regulatory compliance and safe hand-off to environmental health and safety (EHS) professionals.

Step 1: Finalize Container and Documentation

Ensure the waste container is sealed tightly and the hazardous waste label is complete and legible. Check that the percentage of each component is listed and totals 100%.

Step 2: Assess for Special Classifications

While this compound is a standard organic hazardous waste, it's important to consider if it's part of a mixture that could fall under other categories, such as "special waste" in some jurisdictions, which may have slightly different management standards.[7] Always consult your institution's EHS department for specific local requirements.

Step 3: Arrange for Chemical Collection

Complete a Chemical Collection Request Form as required by your institution.[4] This form provides the EHS team with the necessary information to safely transport and manage the waste.

Step 4: Transfer to Accumulation Area

Deliver the sealed and labeled container to your facility's designated Waste Accumulation Area.[4] This is a secure, controlled area for the temporary storage of hazardous waste before it is picked up by a licensed disposal contractor.

The following diagram illustrates the decision-making and operational flow for the in-lab management and disposal of this compound waste.

G cluster_prep Phase 1: In-Lab Preparation cluster_collection Phase 2: Waste Collection & Segregation cluster_disposal Phase 3: Final Disposal Protocol start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First container Select Compatible & Labeled Waste Container ppe->container add_waste Add Waste to Container container->add_waste check_compat Is waste compatible with container contents? add_waste->check_compat new_container Start a New, Properly Labeled Container check_compat->new_container No seal Keep Container Sealed When Not in Use check_compat->seal Yes new_container->add_waste container_full Container is Full or No Longer in Use seal->container_full complete_label Finalize & Verify Hazardous Waste Label container_full->complete_label request_pickup Complete Chemical Collection Request Form complete_label->request_pickup transfer Transfer to Designated Waste Accumulation Area request_pickup->transfer end Disposal by Certified Waste Handler transfer->end

Caption: Disposal workflow for this compound.

Part 3: Emergency Procedures for Spills and Exposures

Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is vital.

Spill Management
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand, diatomaceous earth, or vermiculite.[3][8] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbent material into a designated hazardous waste container.[4]

    • Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent the spill from entering drains.[3][8]

    • Allow only trained emergency response personnel to handle the cleanup.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove all contaminated clothing while under a safety shower.[3] Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air immediately.[1][8] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[8]

Conclusion: A Culture of Responsibility

The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental component of responsible scientific practice. By understanding the chemical properties of this compound, adhering to strict segregation and containment protocols, and being prepared for emergencies, researchers can ensure that their work advances science without compromising the safety of themselves, their colleagues, or the environment. This commitment to the complete chemical lifecycle is the hallmark of a truly professional and trustworthy laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • SDFine. Pyridine Hydrobromide Safety Data Sheet. [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • California Department of Toxic Substances Control. Special Waste. [Link]

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A Researcher's Guide to the Safe Handling of 3-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of specialized chemical reagents is a cornerstone of successful experimentation. This guide provides essential, immediate safety and logistical information for the use of 3-Ethynyl-4-methylpyridine, a key building block in various synthetic pathways. Our commitment is to empower your research by providing in-depth technical guidance that goes beyond the product, ensuring both the integrity of your work and the safety of your laboratory personnel.

Understanding the Hazard Profile of this compound

A thorough understanding of the inherent risks associated with a chemical is the foundation of safe laboratory practice. While this compound is a valuable reagent, it possesses hazards that demand respect and careful management.

The primary hazards, as indicated by its GHS classifications, include:

  • H227: Combustible liquid. [1] This indicates that the substance can ignite when exposed to a source of ignition.

  • H302: Harmful if swallowed. [1] Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation. [1] Direct contact with the skin can cause irritation.

  • H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant damage.

  • H335: May cause respiratory irritation. [1] Inhalation of vapors or dust can irritate the respiratory tract.

Given that this compound is a pyridine derivative, it is also prudent to consider the general hazards associated with this class of compounds, which can include potential for more severe toxicity upon exposure.[2][3][4]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is non-negotiable when handling this compound to create a reliable barrier between the researcher and the chemical.

Protection TypeSpecific RecommendationsRationale & Standards
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.Protects against splashes and vapors that can cause serious eye irritation.[3][5] Equipment should conform to NIOSH (US) or EN 166 (EU) standards.
Hand Protection Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for pyridine and its derivatives.[2] Always inspect gloves for any signs of degradation or puncture before use.Prevents skin contact, which can cause irritation.[5] For prolonged or immersive contact, consult the glove manufacturer's compatibility data.
Body Protection A flame-retardant lab coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be worn.Protects the skin from accidental contact and provides a barrier against splashes.[6][7]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Protects against the inhalation of harmful vapors that may cause respiratory irritation.[8][9]

Standard Operating Procedures: A Step-by-Step Guide

Adherence to a strict, well-defined operational workflow is critical for minimizing risk and ensuring reproducible results.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of solid this compound within a chemical fume hood.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the desired amount of the solid from its storage container to a tared weighing vessel. Avoid creating dust.

  • Container Sealing: Immediately and securely seal the primary storage container after dispensing.

  • Cleanup: Clean any residual solid from the weighing area using a damp cloth or paper towel, taking care to dispose of the cleaning materials as hazardous waste.

Solution Preparation and Use in Reactions
  • Inert Atmosphere: If the reaction is air or moisture-sensitive, ensure all glassware is dried and the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed this compound. Be mindful of any potential exothermic reactions.

  • Transfer: Use a syringe or cannula for the transfer of solutions to minimize the risk of spills and exposure.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood whenever possible.

Post-Reaction Work-up and Purification
  • Quenching: Carefully quench the reaction mixture according to your established protocol, being aware of any potential gas evolution or exotherms.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the chemical fume hood.

  • Solvent Removal: Use a rotary evaporator placed within a fume hood or connected to a well-ventilated exhaust system to remove solvents.

Decision-Making for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the scale and nature of the experimental work.

PPE_Decision_Workflow PPE Selection Workflow for this compound cluster_ventilation Ventilation Considerations start Start: Assess Task weighing Weighing Small Quantities (<1g) start->weighing solution_prep Solution Preparation & Small Scale Reaction (<5g) start->solution_prep large_scale Large Scale Reaction or High Splash Potential (>5g) start->large_scale disposal Waste Disposal start->disposal ppe_base Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat weighing->ppe_base solution_prep->ppe_base ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron large_scale->ppe_enhanced disposal->ppe_base ppe_respirator Consider Respirator if Fume Hood is Not Available or Ventilation is Inadequate

Caption: PPE selection workflow based on the experimental task.

Spill Management and Emergency Procedures

Preparedness is key to effectively managing unforeseen incidents.

  • Small Spills (Solid): Carefully sweep up the solid material, avoiding the generation of dust, and place it in a sealed container for hazardous waste disposal.

  • Small Spills (Liquid/Solution): Absorb the spill with an inert material such as vermiculite or sand.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Prevent the spill from entering drains.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Benchchem. Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
  • Sigma-Aldrich. This compound | 30413-62-8.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Spectrum Chemical. (2022, February 4). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, April 30). SAFETY DATA SHEET.
  • Labscoop. (2016, June 14). SAFETY DATA SHEET.
  • INCHEM. ICSC 0803 - 4-METHYLPYRIDINE.
  • Benchchem. (2025). Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide.
  • Sdfine. Chemwatch GHS SDS in English (European) 35944-3.
  • Jubilant Ingrevia Limited. 3-Amino-4-methylpyridine Safety Data Sheet.
  • Benchchem. Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.